N-Desmethylclozapine

Catalog No.
S537484
CAS No.
6104-71-8
M.F
C17H17ClN4
M. Wt
312.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethylclozapine

CAS Number

6104-71-8

Product Name

N-Desmethylclozapine

IUPAC Name

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H17ClN4

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2

InChI Key

JNNOSTQEZICQQP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Norclozapine; ACP-104; ACP104; ACP 104; N-Desmethylclozapine; Demethylclozapine.

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

The exact mass of the compound Norclozapine is 312.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacology and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Norclozapine has a unique multi-receptor pharmacology that distinguishes it from its parent compound, clozapine. It is best described as a multi-targeting agent with a blend of agonist and antagonist activities [1] [2].

Target Action of Norclozapine Potential Functional Outcome
Muscarinic M1 Receptor Agonist / Positive Allosteric Modulator [1] [2] Proposed procognitive effects [1]
D2 / D3 Dopamine Receptor Weak Partial Agonist [1] [2] Atypical antipsychotic profile; potentially fewer motoric side effects [1]
5-HT2A Serotonin Receptor Inverse Agonist [1] Atypical antipsychotic efficacy [1]
δ-Opioid Receptor Agonist [2] Function in schizophrenia not fully defined

This diagram illustrates the key molecular interactions of norclozapine and their potential downstream effects:

g cluster_targets Molecular Targets cluster_effects Potential Clinical Effects Norclozapine Norclozapine M1 Muscarinic M1 Receptor Norclozapine->M1 Agonism D2 D2/D3 Dopamine Receptor Norclozapine->D2 Partial Agonism HT2A 5-HT2A Serotonin Receptor Norclozapine->HT2A Inverse Agonism DOR δ-Opioid Receptor Norclozapine->DOR Agonism Cognitive Enhanced Cognition M1->Cognitive Antipsychotic Atypical Antipsychotic Efficacy D2->Antipsychotic Motor Reduced Motoric Side Effects D2->Motor HT2A->Antipsychotic

Analytical Monitoring Methods

Therapeutic drug monitoring (TDM) of clozapine and norclozapine is critical due to clozapine's narrow therapeutic window. A 2025 proof-of-concept study demonstrated a rapid point-of-care (POC) assay using miniature mass spectrometry (Mini-MS) [3].

Experimental Protocol: Mini-MS Quantification

This method allows for rapid quantification in various biological matrices, facilitating applications in diverse clinical settings [3].

  • Sample Types: Plasma, fresh whole blood, and dried blood spots (DBS).
  • Sample Preparation: One-step protein precipitation of plasma or blood samples.
  • Internal Standard: Clozapine-D4.
  • Instrumentation: Miniature mass spectrometer (Mini-MS) with a pulsed nano electrospray ionization (nESI) source.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Quantified Transitions:
    • Clozapine: m/z 327 → 270
    • Norclozapine: m/z 313 → 270
    • Internal Standard (Clozapine-D4): m/z 331 → 272
  • Performance: The assay showed strong linearity (R² = 0.98–0.99) over a range of 10–1000 ng/mL, with accuracy between 85–117% and excellent correlation (r = 0.998) with conventional LC-MS/MS methods [3].

Genetic and Clinical Factors Influencing Metabolism

The metabolism of clozapine to norclozapine and its subsequent clearance are subject to significant interindividual variability, influenced by genetic and clinical factors.

Factor Impact on Clozapine/Norclozapine Levels
Genetic Variation
CYP1A1/CYP1A2 locus (rs2472297) Associated with clozapine concentration/dose (C/D) ratio [4] [5].
UGT2B10 & UGT1A variants Associated with norclozapine C/D ratio and the clozapine/norclozapine ratio [4] [5].
NFIB gene variant Associated with significantly reduced clozapine C/D ratio [4].
Clinical/Demographic Factors
Smoking Status Smoking induces CYP1A2, leading to lower clozapine and norclozapine levels. Non-smokers have a higher risk of toxic levels [6].
Sex Females have higher serum levels than males [6].
Age Older age is associated with higher serum levels [6].
Concomitant Medications Valproate and beta-blockers can increase clozapine and norclozapine levels [4] [6].

Research Status and Key Insights

  • Stand-alone Therapeutic Potential: Norclozapine (ACP-104) is under active investigation as a novel therapy for schizophrenia, with a proposed benefit of enhancing cognition through its M1 muscarinic agonist activity [1].
  • Contribution to Clozapine's Effects: While initially hypothesized to underlie clozapine's superior efficacy, clinical trials found norclozapine alone was not effective for treating positive symptoms of schizophrenia [2]. Its potential contribution to clozapine's benefits for cognitive and negative symptoms is an area of ongoing research [2] [7].
  • Challenges in Personalizing Treatment: A 2024 systematic review concluded that current clinical evidence is too scarce to support using the clozapine/norclozapine ratio to personalize treatment for improving cognitive impairment [7].

References

Comprehensive Technical Analysis: N-Desmethylclozapine (NDMC) and the Muscarinic M1 Receptor Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

N-desmethylclozapine (NDMC), the principal active metabolite of the atypical antipsychotic clozapine, has emerged as a compound of significant interest in neuropsychiatric pharmacology due to its unique receptor profile and potential therapeutic advantages. Unlike most antipsychotic medications that primarily exert their effects through dopamine D2 receptor antagonism, NDMC possesses a distinctive M1 muscarinic receptor partial agonism that differentiates it from both conventional antipsychotics and its parent compound. This pharmacological property is considered a key mechanism underlying clozapine's superior efficacy in treatment-resistant schizophrenia and its beneficial effects on cognitive and negative symptoms that are largely refractory to other antipsychotic medications. The discovery that NDMC acts as a potent M1 receptor agonist has fundamentally reshaped our understanding of clozapine's unique clinical profile and stimulated extensive research into muscarinic receptor modulation as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders [1] [2].

The clinical relevance of NDMC is substantiated by pharmacokinetic-pharmacodynamic relationships observed in schizophrenic patients treated with clozapine. Research has demonstrated that higher NDMC/clozapine ratios in patient serum better predict improvement in cognitive functioning and quality of life than the absolute levels of either compound alone [1]. This correlation suggests that NDMC generation contributes significantly to the unique clinical benefits of clozapine therapy, particularly regarding cognitive enhancement—a domain where most antipsychotics show limited efficacy. Furthermore, evidence indicates that NDMC may mediate its effects through cortical dopamine and acetylcholine release, neurotransmitter systems critically involved in cognitive processes that are frequently disrupted in schizophrenia [2]. These findings have positioned M1 receptor agonism as a promising therapeutic target, with NDMC serving as both a prototypical compound and a template for developing novel agents with potential advantages over existing treatments.

Receptor Pharmacology and Binding Profiles

Comparative Receptor Pharmacology

NDMC exhibits a complex receptor interaction profile that distinguishes it from conventional antipsychotics and its parent compound clozapine. While both clozapine and NDMC function as potent antagonists at serotonin 5-HT2A receptors with weaker affinity for dopamine D2 receptors, NDMC demonstrates unique efficacy at muscarinic receptor subtypes. Specifically, NDMC acts as a potent partial agonist at M1, M2, and M4 muscarinic receptors, whereas clozapine typically functions as an antagonist or weak partial agonist at these same receptors [3]. This fundamental difference in muscarinic receptor activity represents a pivotal pharmacological distinction that likely underlies their divergent clinical profiles. The muscarinic agonist properties of NDMC are unique among antipsychotics and provide a possible molecular basis for the superior clinical effects observed with clozapine pharmacotherapy, particularly regarding cognitive enhancement [1].

The molecular basis for NDMC's agonist activity at M1 receptors involves interactions with key residues in the orthosteric binding site. Mutational studies have revealed that both classical and atypical agonists, including NDMC, activate human M1 receptors through the same molecular switch involving D71 in the second transmembrane helix [4]. However, NDMC and other functionally preferring agonists like xanomeline display differential interactions with D105 in the orthosteric binding site compared to classical agonists such as carbachol and oxotremorine. This variation in binding site interaction may contribute to NDMC's unique functional selectivity and signaling bias at M1 receptors, which has implications for its therapeutic profile and side effect spectrum [4].

Quantitative Receptor Binding Data

Table 1: Comparative Receptor Binding Profiles of Clozapine and NDMC

Receptor Target Clozapine Activity NDMC Activity Functional Significance
M1 Muscarinic Antagonist/Weak partial agonist Potent partial agonist (EC~50~ = 115 nM) Cognitive enhancement, cortical dopamine/acetylcholine release
M2 Muscarinic Antagonist Partial agonist Potential cardiac side effect modulation
M3 Muscarinic Antagonist Weak partial agonist Metabolic side effect potential
M4 Muscarinic Antagonist Partial agonist Possible antipsychotic contribution
5-HT~2A~ Potent antagonist Potent antagonist Atypical antipsychotic property
D2 Dopamine Weak antagonist Partial agonist/Functional antagonist Reduced extrapyramidal symptoms

Table 2: Functional Effects of NDMC Mediated Through M1 Receptor Activation

Biological Effect Experimental System Dose/Concentration Outcome Mechanistic Basis
MAP Kinase Phosphorylation Mouse CA1 hippocampal neurons Systemic administration Increased phosphorylation M1-mediated activation; blocked by scopolamine
Cortical Dopamine Release Rat medial prefrontal cortex microdialysis 10-20 mg/kg Significant increase Blocked by M1 antagonist telenzepine
Cortical Acetylcholine Release Rat medial prefrontal cortex microdialysis 10-20 mg/kg Significant increase Blocked by M1 antagonist telenzepine
NMDA Receptor Potentiation Hippocampal CA1 pyramidal cells Not specified Enhanced NMDA currents M1-mediated signaling pathway
Cognitive Improvement Correlation Schizophrenic patients High NDMC/clozapine ratio Improved cognition M1 agonist activity

Signaling Mechanisms and Pathways

M1 Receptor Signal Transduction

The M1 muscarinic receptor is a member of the G protein-coupled receptor (GPCR) family that preferentially couples to Gq/11 proteins, leading to activation of phospholipase C (PLC) and generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) as second messengers [5] [6]. This canonical signaling pathway results in intracellular calcium mobilization and activation of protein kinase C (PKC), which collectively regulate diverse neuronal functions including neurotransmitter release, synaptic plasticity, and gene expression. M1 receptors are predominantly localized to postsynaptic sites in brain regions critical for cognitive processes, such as the cerebral cortex, hippocampus, and striatum [5]. Beyond this primary signaling cascade, M1 receptor activation also influences multiple additional pathways including potentiation of NMDA receptor currents, modulation of potassium conductances, and activation of mitogen-activated protein kinase (MAPK) signaling—all of which contribute to the receptor's impact on neuronal excitability, synaptic transmission, and cognitive function [7] [6].

NDMC functions as a biased agonist at M1 receptors, preferentially activating specific downstream signaling pathways while potentially avoiding others associated with adverse effects. Research has demonstrated that NDMC stimulates phosphorylation of extracellular signal-regulated kinase (ERK) in mouse CA1 hippocampal neurons in vivo, an effect that is blocked by the non-selective muscarinic antagonist scopolamine, confirming central M1 receptor agonist activity [1]. This signaling pathway is particularly relevant given the role of ERK in synaptic plasticity and cognitive processes. Additionally, NDMC potentiates NMDA receptor currents in hippocampal pyramidal cells, providing a mechanism for its potential to address glutamatergic dysfunction in schizophrenia [7]. This enhancement of NMDA receptor function may counter the hypothesized NMDA receptor hypofunction in schizophrenia, potentially ameliorating positive, negative, and cognitive symptoms through restoration of cortical circuit function.

NDMC Signaling Pathway Diagram

G NDMC NDMC M1 M1 Muscarinic Receptor NDMC->M1 Binds as Partial Agonist Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Calcium Release IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates ERK ERK Phosphorylation Ca_Release->ERK Contributes to NMDA NMDA Receptor Potentiation Ca_Release->NMDA Enhances PKC->ERK Activates PKC->NMDA Potentiates ACh_Release Acetylcholine Release ERK->ACh_Release Stimulates DA_Release Dopamine Release ERK->DA_Release Stimulates Cognitive_Improvement Cognitive Improvement NMDA->Cognitive_Improvement Improves Synaptic Plasticity ACh_Release->Cognitive_Improvement Enhances DA_Release->Cognitive_Improvement Enhances

Diagram 1: NDMC signaling cascade through M1 muscarinic receptors, showing key pathways leading to cognitive enhancement.

Functional Neurochemical Effects

In Vivo Neurotransmitter Release

NDMC demonstrates a distinctive capacity to modulate cortical neurotransmission through M1 receptor-dependent mechanisms. Using in vivo microdialysis in awake, freely moving rats, researchers have demonstrated that NDMC administration (10-20 mg/kg) significantly increases both dopamine and acetylcholine release in the medial prefrontal cortex and hippocampus, but not in the nucleus accumbens [2]. This region-specific effect is particularly noteworthy as it suggests NDMC can enhance neurotransmission in brain areas critical for cognitive function without affecting mesolimbic pathways implicated in reward and addiction. The selective cortical enhancement of both dopaminergic and cholinergic transmission represents a unique neurochemical profile that aligns with the proposed neural mechanisms underlying cognitive improvement in schizophrenia. Furthermore, these effects were completely blocked by the M1-preferring antagonist telenzepine (3 mg/kg), confirming the essential role of M1 receptor activation in mediating NDMC's neurochemical actions [2].

The differential effects of clozapine and NDMC on M1 receptor function are further evidenced by their opposing actions on acetylcholine release when co-administered. While NDMC (10 mg/kg) significantly increases cortical acetylcholine release, clozapine (1.25 mg/kg) by itself has no effect on this measure. However, when administered together, clozapine blocks NDMC-induced acetylcholine release—but not dopamine release—in the medial prefrontal cortex [2]. This finding illustrates the complex functional interaction between clozapine and its metabolite at muscarinic receptors and suggests that the net clinical effect of clozapine treatment may reflect a balance between the parent compound's antagonism and NDMC's agonism at M1 receptors. This delicate balance may be influenced by individual variations in clozapine metabolism that affect the NDMC/clozapine ratio, potentially explaining the association between higher ratios and improved cognitive outcomes in schizophrenic patients [1].

Behavioral Correlates and Discriminative Stimulus Properties

The functional consequences of NDMC's M1 receptor activity extend to behavioral domains relevant to its therapeutic actions. In drug discrimination studies, rats trained to discriminate clozapine from vehicle do not generalize this response to NDMC, indicating that these compounds produce distinct interoceptive stimulus properties [3]. This behavioral divergence appears to stem from their opposing actions at muscarinic receptors, as NDMC's M1 agonist properties produce cues that differ from the predominantly antagonistic profile of clozapine. When the M1-preferring antagonist trihexyphenidyl was co-administered with NDMC, partial substitution for clozapine occurred, further supporting the role of M1 agonism in mediating NDMC's unique discriminative stimulus effects [3]. These findings demonstrate that NDMC's M1 receptor activity produces functionally significant behavioral effects that distinguish it from its parent compound and may contribute to its distinctive clinical profile.

The potential cognitive-enhancing properties of NDMC are supported by its neurochemical effects and receptor mechanism, with particular relevance to addressing cognitive deficits in schizophrenia. Preclinical evidence indicates that M1 receptor activation improves various cognitive domains including learning, memory, and executive function—all of which are impaired in schizophrenia and contribute significantly to functional disability [7] [6]. The ability of NDMC to enhance cortical acetylcholine and dopamine release through M1 receptor activation provides a neurochemical basis for its potential procognitive effects, as both neurotransmitter systems play crucial roles in cognitive processes. Additionally, NDMC's potentiation of NMDA receptor function may address hypothesized glutamatergic dysfunction in schizophrenia, potentially providing a more comprehensive therapeutic approach than dopamine-centric strategies [7].

Therapeutic Implications and Drug Development

M1 Receptor-Targeted Therapeutic Strategies

The discovery of NDMC's M1 receptor agonism has validated muscarinic M1 activation as a promising therapeutic strategy for schizophrenia and other neuropsychiatric disorders. This approach represents a paradigm shift from traditional antipsychotics that primarily target dopamine D2 receptors and offers potential advantages for treating cognitive and negative symptoms that are largely refractory to existing medications [7]. Clinical studies with xanomeline, an M1/M4-preferring orthosteric agonist, have demonstrated significant improvements in positive and negative symptoms as well as cognitive disturbances in schizophrenia patients, providing proof-of-concept for muscarinic activation as an effective antipsychotic approach [7]. However, the therapeutic utility of direct orthosteric agonists like xanomeline has been limited by dose-limiting cholinergic side effects, prompting the development of alternative strategies to achieve selective M1 receptor activation with improved tolerability.

Allosteric modulation of M1 receptors has emerged as a promising approach to achieve selective activation while minimizing adverse effects associated with broader cholinergic stimulation [7] [8]. Allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric acetylcholine binding site, allowing for fine-tuning of receptor activity rather than direct activation. Positive allosteric modulators (PAMs) enhance receptor response to endogenous acetylcholine, potentially preserving spatiotemporal patterns of cholinergic signaling and offering a superior side effect profile compared to direct agonists [8]. The development of M1-selective PAMs represents an active area of pharmaceutical research, with compounds such as benzyl quinolone carboxylic acid (BQCA) demonstrating promising preclinical efficacy in cognitive enhancement [8]. These advanced pharmacological approaches build upon the foundation established by NDMC research and offer new avenues for developing safer and more effective M1-targeted therapeutics.

Biased Signaling and Future Directions

Recent advances in understanding GPCR signaling bias have opened new possibilities for developing M1 receptor ligands with improved therapeutic profiles. Biased agonists can preferentially activate specific downstream signaling pathways while sparing others, potentially separating desired therapeutic effects from adverse responses [9]. Research with phosphorylation-deficient, G protein-biased M1 receptor mutants has demonstrated that specific signaling pathways can be linked to particular physiological and behavioral effects, suggesting that selectively targeting these pathways could optimize therapeutic outcomes while minimizing side effects [9]. For example, studies with biased M1 receptor mutants indicate that ligands promoting receptor phosphorylation-dependent signaling may protect against cholinergic adverse effects while still driving beneficial responses such as learning and memory enhancement and anxiolytic behavior relevant for treating neuropsychiatric conditions [9].

The clinical translation of M1-targeted approaches faces several challenges, including achieving sufficient receptor subtype selectivity and optimizing blood-brain barrier penetration while avoiding peripheral cholinergic side effects. Bitopic ligands that incorporate both orthosteric and allosteric pharmacophores represent an innovative strategy to address these challenges, potentially offering enhanced selectivity and tunable efficacy [8]. Additionally, the development of photoswitchable allosteric ligands provides unprecedented spatial and temporal control over receptor activity, though this approach remains primarily experimental. As our understanding of M1 receptor structure, function, and signaling complexity continues to evolve, informed by pioneering work with compounds like NDMC, the prospect of developing optimized M1-targeted therapies for schizophrenia, Alzheimer's disease, and other cognitive disorders becomes increasingly attainable.

Experimental Methods and Protocols

Receptor Profiling and Functional Assays

The characterization of NDMC's activity at muscarinic receptors has employed a range of in vitro pharmacological assays to determine receptor affinity, efficacy, and functional selectivity. The Receptor Selection and Amplification Technology (R-SAT) has been particularly valuable for profiling neuropsychiatric drugs at human monoamine receptors expressed in cell systems [1]. This functional assay measures receptor-mediated cellular proliferation and transformation responses, providing information about both affinity and efficacy at specific receptor subtypes. In R-SAT experiments, NDMC demonstrated potent and efficacious agonist activity at M1 muscarinic receptors, while clozapine itself lacked this activity, revealing a fundamental pharmacological difference between the parent drug and its metabolite [1].

Calcium mobilization assays represent another key methodological approach for evaluating M1 receptor function, given that M1 receptors primarily couple to Gq proteins and activate phospholipase C, leading to intracellular calcium release. These assays typically employ fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in cells expressing human M1 receptors to measure real-time changes in intracellular calcium concentrations following receptor activation [4]. Using such approaches, researchers have determined that NDMC acts as a partial agonist at M1 receptors, producing a submaximal response compared to full agonists like acetylcholine or carbachol. Additionally, phosphoinositide hydrolysis assays directly measure accumulation of inositol phosphates, providing an alternative method for quantifying Gq-coupled receptor activation that has been instrumental in characterizing NDMC's signaling efficacy [4].

In Vivo Assessment Methods

In vivo microdialysis has been crucial for establishing NDMC's neurochemical effects in awake, freely moving animals. This technique involves implanting a semipermeable membrane probe into specific brain regions (e.g., medial prefrontal cortex, hippocampus, nucleus accumbens) and perfusing with artificial cerebrospinal fluid to collect extracellular neurotransmitters [2]. Through this method, researchers have demonstrated that NDMC (10-20 mg/kg) significantly increases dopamine and acetylcholine release in the medial prefrontal cortex and hippocampus—effects that are blocked by the M1-preferring antagonist telenzepine (3 mg/kg) [2]. The microdialysis approach provides direct evidence for NDMC's region-specific enhancement of cortical neurotransmission and its dependence on M1 receptor activation.

Drug discrimination paradigms have been employed to characterize the interoceptive stimulus properties of NDMC and assess its similarity to clozapine. In these studies, rats are trained to discriminate clozapine (typically 1.25-5.0 mg/kg) from vehicle in a two-choice operant task [3]. Once reliable discrimination is established, test compounds are administered to determine if they produce similar discriminative stimuli (generalization). Using this approach, researchers have found that NDMC does not substitute for clozapine, indicating distinct interoceptive cues that likely reflect their differential activity at muscarinic receptors [3]. This behavioral model provides important information about the subjective effects of psychoactive compounds and their potential clinical profiles.

References

Receptor Binding Profile and Functional Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key receptor interactions of N-Desmethylclozapine, detailing its binding affinity and functional role at various targets.

Receptor Type Binding Affinity / Potency Functional Activity & Role
M1 Muscarinic IC₅₀ = 55 nM (binding) [1]; EC₅₀ = 115 nM (calcium flux assay) [1] Allosteric Agonist/Partial Agonist. Potentiates NMDA receptor currents; increases cortical ACh and DA release [1] [2].
D2/D3 Dopamine -- Partial Agonist. Weakly activates D2 and D3 receptors; potential for fewer motoric side effects [3] [4].
5-HT2A Serotonin -- Inverse Agonist. Blocks serotonin receptor activity, a common feature of atypical antipsychotics [3].
δ-Opioid (DOR) EC₅₀ = 6.40 (cAMP assay); pEC₅₀ = 7.24 ([³⁵S]GTPγS binding) [5] [6] Full Agonist. Inhibits cAMP formation and stimulates ERK1/2 phosphorylation [5] [6].

Detailed Experimental Protocols

To characterize NDMC's complex pharmacology, several rigorous experimental methodologies are employed.

Radioligand Binding Assays
  • Purpose: Determine binding affinity (Ki/IC₅₀) and selectivity for specific receptors [1] [5].
  • Typical Protocol:
    • Membrane Preparation: Use membranes from cell lines (e.g., CHO cells) stably expressing human cloned receptors (M1-M5, DOR, etc.) [1] [5].
    • Incubation: Incubate membranes with a fixed concentration of a radioactive ligand (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]naltrindole for DOR) and varying concentrations of NDMC [1] [5].
    • Filtration and Measurement: Terminate the assay by rapid filtration to separate bound from free radio-ligand. Measure the bound radioactivity using a scintillation counter [1].
    • Data Analysis: Determine IC₅₀ values from competition curves. The Ki value is calculated using the Cheng-Prusoff equation [5].
Functional Assays for Efficacy
  • Purpose: Determine if NDMC acts as an agonist, antagonist, or inverse agonist, and measure its potency (EC₅₀) and intrinsic efficacy [1] [5].
  • Common Functional Assays:
    • GTPγS Binding: Measures G-protein activation. Used to demonstrate NDMC's full agonist activity at the δ-opioid receptor [5].
    • Calcium Flux (FLIPR): Measures intracellular calcium mobilization, used to characterize M1 receptor agonism [1].
    • cAMP Accumulation: Measures inhibition of forskolin-stimulated cAMP production, used for Gi-coupled receptors like DOR [5].
    • Phosphatidylinositol (PI) Turnover: Measures phospholipase C activation, used for Gq-coupled receptors like M1 [1].
In Vivo Microdialysis
  • Purpose: To confirm receptor-mediated functional effects in the live brain [2].
  • Typical Protocol:
    • Surgery: Implant a microdialysis guide cannula into a specific brain region (e.g., medial prefrontal cortex or hippocampus) of an awake, freely moving rat [2].
    • Perfusion: Perfuse the brain region with an artificial cerebrospinal fluid [2].
    • Drug Administration and Sampling: Administer NDMC systemically (e.g., 10-20 mg/kg subcutaneously) and collect dialysate samples at regular intervals [2].
    • Sample Analysis: Measure extracellular levels of neurotransmitters like acetylcholine and dopamine using high-performance liquid chromatography (HPLC) [2].
    • Pharmacological Blockade: Co-administer a selective receptor antagonist (e.g., telenzepine for M1 receptors) to confirm the specific mechanism of action [2].

Experimental Workflow and Signaling Pathways

The following diagram maps the logical workflow from initial in vitro binding to final in vivo validation, connecting the experimental protocols to the signaling pathways investigated.

G Start Start: Characterize NDMC InVitro In Vitro Studies Start->InVitro Binding Radioligand Binding InVitro->Binding Function Functional Assays Binding->Function Pathway Identify Signaling Pathways Function->Pathway M1 M1 Muscarinic Gq-PLC-IP3 Pathway Pathway->M1 DOR δ-Opioid (DOR) Gi-cAMP Pathway Pathway->DOR M1->DOR InVivo In Vivo Validation DOR->InVivo Microdialysis Microdialysis in Freely Moving Rats InVivo->Microdialysis Fos c-Fos Induction (Brain Mapping) Microdialysis->Fos

Experimental workflow from receptor binding to in vivo validation

NDMC's therapeutic potential arises from its combined effects on several key signaling pathways, illustrated as follows:

G cluster_1 M1 Muscarinic Pathway (Gq-coupled) cluster_2 δ-Opioid Receptor Pathway (Gi-coupled) NDMC NDMC M1 M1 NDMC->M1 DOR DOR NDMC->DOR PLC Activated PLC M1->PLC IP3 IP3 & DAG Release PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation Ca->PKC NMDA Potentiation of NMDA Receptors PKC->NMDA ACh_DA ↑ Cortical ACh & DA Release NMDA->ACh_DA Gi Activated Gi DOR->Gi cAMP ↓ cAMP Production Gi->cAMP ERK Stimulation of ERK1/2 Phosphorylation Gi->ERK PKA ↓ PKA Activity cAMP->PKA

NDMC's core signaling pathways via M1 muscarinic and δ-opioid receptors

Research Implications and Future Directions

NDMC's unique multi-receptor profile presents several promising implications and challenges for drug development.

  • Potential for Enhanced Cognitive Treatment: Unlike most antipsychotics that block M1 receptors, NDMC's M1 agonism may directly improve cognitive deficits in schizophrenia by boosting acetylcholine and dopamine in the cortex and potentiating NMDA function [1] [2].
  • Novel Mechanisms for Mood and Affect: Its efficacy as a δ-opioid receptor agonist suggests a potential role in modulating mood and affective states [5].
  • Challenges as a Stand-Alone Antipsychotic: Preclinical studies indicate that NDMC alone may have limited efficacy in classic animal models of antipsychotic action, potentially due to its low D2 occupancy and partial agonist profile [4].
  • Promising Therapeutic Strategies: Future development may focus on NDMC as an adjunctive therapy to enhance cognition with existing antipsychotics, or as a stand-alone treatment for cognitive and negative symptoms [3] [4].

References

Enzymatic Pathways of Clozapine Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The N-demethylation of clozapine to form NDMC is primarily mediated by several cytochrome P450 (CYP) isoforms [1]. The contribution of each enzyme varies significantly between low and high substrate concentrations, as demonstrated in the following in vitro study using human liver microsomes:

Table 1: Contribution of CYP Isoforms to Clozapine N-demethylation In Vitro [1]

CYP Isoform Contribution at 5 μM (Low Concentration) Contribution at 50 μM (High Concentration)
CYP1A2 ~30% (Most important) Not Dominant
CYP2C19 ~24% (Considerable importance) Not Dominant
CYP3A4 ~22% ~37% (Dominating role)
CYP2C9 ~12% (Modest role) Not Dominant
CYP2D6 ~6% (Modest role) Not Dominant

The metabolic pathway can be summarized as follows:

G Clozapine Clozapine NDMC N-Desmethylclozapine (NDMC) Clozapine->NDMC  N-Demethylation M1Agonism M1 Muscarinic Receptor Agonist Activity NDMC->M1Agonism CYP1A2 CYP1A2 (Primary at low concentration) CYP1A2->Clozapine  Metabolizes CYP3A4 CYP3A4 (Primary at high concentration) CYP3A4->Clozapine  Metabolizes CYP2C19 CYP2C19 CYP2C19->Clozapine  Metabolizes OtherCYPs CYP2C9, CYP2D6 (Minor Contributors) OtherCYPs->Clozapine  Metabolizes

Figure 1: Core metabolic pathway of clozapine to NDMC and key pharmacological outcome. CYP1A2 is the primary metabolizer at therapeutically relevant (low) concentrations, while CYP3A4 dominates at high concentrations [1]. NDMC's unique M1 agonist activity is a key differentiator from the parent drug [2] [3].

Clinical Concentrations and Influencing Factors

In clinical practice, patients on clozapine therapy have measurable plasma levels of both the parent drug and NDMC.

Table 2: Steady-State Plasma Concentrations of Clozapine and NDMC in Patients [4] [5]

Parameter Clozapine This compound (NDMC)
Mean Plasma Concentration 379 ng/mL (Range: 102 - 818 ng/mL) [4] 233 ng/mL (Range: 70 - 540 ng/mL) [4]
Typical C0/D Ratio (ng/mL per mg/day) ~1.24 (Median reported in one study) [5] Information not specified in search results
Key Influencing Factor ABCG2 (BCRP) Transporter Polymorphism: Patients with the ABCG2 421 A allele showed significantly higher clozapine exposure (C0/D ratio) than those with the C/C genotype [5].

The metabolism and final plasma levels are subject to influence from several factors:

  • Genetic Polymorphisms: The ABCG2 (BCRP) polymorphism is a key factor affecting clozapine exposure [5]. While CYP2D6 and CYP3A5 polymorphisms were also investigated, their impact on clozapine or NDMC plasma levels was not found to be statistically significant in one Japanese cohort study [5].
  • Inflammation: Systemic inflammation (e.g., from infections) can downregulate CYP1A2 activity, leading to potentially dangerous increases in clozapine levels [6].

Analytical Methodologies for Quantification

Therapeutic Drug Monitoring (TDM) of clozapine and NDMC is critical for safe and effective treatment. Several High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for this purpose.

Table 3: Summary of Analytical Methods for Clozapine and NDMC Quantification

Method Detail Example 1: HPLC with Amperometric Detection [4] Example 2: Simple HPLC-DAD Method [7]
Analytical Column C8 reversed-phase (150 x 4.6 mm) Not specified in detail
Mobile Phase Acetonitrile-phosphate buffer (pH 3.5) Not specified in detail
Detection Amperometric, +800 mV Diode Array Detector (DAD)
Sample Volume 100 μL plasma Information not specified in search results
Sample Preparation Information not specified in search results Liquid-Liquid Extraction (LLE) with n-octanol; alkalinization for urine
Linear Range 2 - 100 ng/mL Designed for therapeutic range (e.g., LLOQ of 50 ng/mL)
Key Advantage High sensitivity (LOD 1 ng/mL), small plasma volume [4] Cost-effective instrumentation, suitable for plasma and urine [7]

Pharmacological Significance of NDMC

NDMC is not merely an inactive metabolite; it is pharmacologically active and contributes to the overall clinical effect of clozapine therapy. Its receptor profile differs crucially from the parent compound:

  • M1 Muscarinic Receptor Agonism: While clozapine is an antagonist at the M1 muscarinic receptor, NDMC acts as a potent and efficacious partial agonist at this receptor [2] [3].
  • Potential for Improved Cognition: This M1 agonist activity is unique among antipsychotics and is hypothesized to be responsible for increasing the release of acetylcholine and dopamine in the medial prefrontal cortex, which may underpin the improvement of cognitive symptoms in schizophrenia observed with clozapine treatment [2] [8]. Some clinical data suggests that a higher NDMC/Clozapine plasma ratio may better predict improvement in cognitive functioning and quality of life than the level of either compound alone [3].

References

Comprehensive Technical Guide: Brain Penetration and Blood-Brain Barrier Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Blood-Brain Barrier (BBB)

The blood-brain barrier represents one of the most critical and selective biological interfaces in the human body, serving as both a protective shield and a gatekeeper between the systemic circulation and the central nervous system (CNS). This sophisticated physiological barrier maintains the delicate homeostasis of the brain microenvironment while preventing the entry of potentially harmful substances, including pathogens, neurotoxins, and many therapeutic compounds. The clinical significance of the BBB is profound, particularly in neurological drug development, where an estimated 98% of small-molecule drugs and nearly 100% of large-molecule therapeutics cannot cross this barrier effectively. This limitation represents the primary obstacle in treating CNS disorders, including neurodegenerative diseases, brain tumors, and psychiatric conditions.

Understanding the fundamental biology and penetration mechanisms of the BBB is therefore essential for researchers and drug development professionals working on CNS-targeted therapies. The BBB's selective permeability arises from its unique cellular architecture and specialized molecular transport systems, which together create a dynamic interface that responds to both physiological and pathological stimuli. Recent advances in BBB research have revealed complex signaling pathways that regulate its integrity, offering new targets for therapeutic intervention. Furthermore, emerging technologies in drug delivery, predictive modeling, and experimental methodology are transforming our approach to overcoming this formidable barrier.

This technical guide provides an in-depth examination of BBB structure, function, and penetration mechanisms, with particular emphasis on quantitative assessment methods, experimental protocols, and therapeutic strategies relevant to drug development. By integrating current research findings with practical methodological guidance, this document aims to equip researchers with the comprehensive knowledge needed to design effective brain-penetrant therapeutics and advance the treatment of neurological disorders.

Blood-Brain Barrier Composition and Physiology

Cellular Architecture

The blood-brain barrier is not a single entity but rather a complex multicellular structure organized into what is termed the neurovascular unit (NVU). This functional unit comprises specialized endothelial cells supported by pericytes, astrocytes, microglia, and neurons, all working in concert to regulate brain homeostasis [1] [2]. The cellular composition of the BBB creates a sophisticated regulatory system that extends beyond a simple physical barrier to include metabolic, transport, and immune functions essential for maintaining the optimal neural microenvironment.

  • Brain Microvascular Endothelial Cells (BMECs): These highly specialized cells form the core structural component of the BBB, distinguished from peripheral endothelial cells by continuous tight junctions that eliminate fenestrations and significantly reduce paracellular permeability [2]. BMECs exhibit a high trans-endothelial electrical resistance (TEER), typically ranging from 1500-2000 Ω·cm² in vitro models (significantly higher than the 3-33 Ω·cm² observed in peripheral capillaries), which quantitatively demonstrates their exceptional barrier properties [1]. These cells also demonstrate low rates of transcytosis and express specialized transport systems that regulate molecular trafficking between blood and brain. The unique phenotype of BMECs is maintained through continuous signaling interactions with other cells of the NVU, particularly astrocytes and pericytes.

  • Pericytes: Embedded within the basement membrane, pericytes envelop approximately 22-37% of the abdominal surface of brain microvessels, forming direct peg-and-socket contacts with endothelial cells that facilitate intercellular communication [1] [2]. These cells play crucial roles in angiogenesis, capillary hemodynamics, and BBB integrity regulation. Studies utilizing pericyte-deficient mouse models have demonstrated that pericyte loss correlates with increased BBB permeability through multiple mechanisms, including increased transcytosis and reduced expression of tight junction proteins [1]. Pericytes also contribute to the regulation of neuroinflammation by modulating the expression of adhesion molecules and chemokines that control leukocyte migration across the BBB.

  • Astrocytes: These star-shaped glial cells extend end-feet processes that encase up to 99% of the brain microvasculature, forming an almost continuous sheath around cerebral blood vessels [2] [3]. Astrocytes provide critical support to BMECs through the secretion of factors that induce and maintain the barrier phenotype, predominantly via the Hedgehog signaling pathway [3]. Beyond structural support, astrocytes regulate water homeostasis through aquaporin-4 channels expressed in their end-feet, facilitate neurovascular coupling that matches blood flow to neuronal activity, and contribute to the clearance of metabolic waste via the glymphatic system. In pathological conditions, astrocytes can undergo phenotypic changes that either strengthen or disrupt BBB integrity, highlighting their dynamic role in BBB regulation.

  • Microglia: As the resident immune cells of the CNS, microglia function as the first line of defense against infectious agents and tissue injury [4]. These cells constantly survey the brain parenchyma, extending and retracting processes to monitor the microenvironment for signs of infection or damage. Under physiological conditions, microglia remain in a quiescent state, but upon activation by pathogens or tissue damage, they rapidly transition to a phagocytic phenotype, producing inflammatory mediators and clearing cellular debris. While not traditionally considered a core structural component of the BBB, microglia contribute significantly to its immunological function and participate in BBB development and repair processes.

Table 1: Cellular Components of the Blood-Brain Barrier

Cell Type Location Key Functions Specific Markers
Brain Microvascular Endothelial Cells Luminal vessel lining Barrier formation, selective transport, efflux regulation P-glycoprotein, GLUT-1, Claudin-5, Occludin
Pericytes Embedded in basement membrane Angiogenesis, capillary flow regulation, BBB maintenance PDGFR-β, NG2, α-SMA
Astrocytes Parenchymal side with end-feet enveloping vessels Induce BBB phenotype, ion homeostasis, metabolic support GFAP, AQP4, S100β
Microglia Brain parenchyma Immune surveillance, phagocytosis, inflammation Iba1, TMEM119, CD11b
Molecular Structure and Junction Complexes

The exceptional barrier properties of the BBB primarily derive from specialized junctional complexes that connect adjacent brain endothelial cells. These complexes form a continuous seal that severely restricts paracellular diffusion, while permitting selective transcellular transport of essential nutrients and regulatory molecules.

  • Tight Junctions (TJs): These apical junctional complexes constitute the primary determinant of paracellular permeability at the BBB [1] [3]. TJs are composed of transmembrane proteins—including claudins (particularly claudin-5), occludin, and junctional adhesion molecules (JAMs)—that interact homotypically with counterparts on adjacent cells to form the physical seal. These transmembrane proteins are linked to the actin cytoskeleton via cytoplasmic scaffolding proteins, primarily zonula occludens (ZO-1, ZO-2, and ZO-3), which organize the junctional complex and facilitate intracellular signaling. Claudin-5 is particularly critical for BBB integrity, as demonstrated by studies showing that claudin-5 deficient mice exhibit size-selective loosening of the BBB while maintaining basic TJ structure [3]. The importance of occludin in barrier regulation is highlighted by research showing its involvement in TJ stability and its susceptibility to proteolytic degradation under inflammatory conditions.

  • Adherens Junctions (AJs): Located basal to tight junctions, adherens junctions provide mechanical stability and contribute to the initiation and maintenance of cell-cell contacts [1] [3]. AJs are primarily composed of vascular endothelial (VE)-cadherin, which forms calcium-dependent homophilic interactions between adjacent cells. Intracellularly, VE-cadherin associates with catenins (β-catenin, p120-catenin) that link the complex to the actin cytoskeleton and participate in intracellular signaling pathways. Unlike tight junctions that primarily regulate permeability, adherens junctions play a more significant role in contact inhibition, cell polarity, and vessel stability. There is substantial crosstalk between tight and adherens junctions, with AJs initiating cell-cell contact before TJ assembly during BBB formation.

  • Gap Junctions: These specialized intercellular channels permit the direct exchange of ions, second messengers, and small metabolites between adjacent endothelial cells, facilitating coordinated cellular responses throughout the vascular network [1]. Gap junctions are composed of connexins (particularly connexin 43 in astrocytes and connexin 37 and 40 in endothelial cells) that form hexameric structures called connexons in the plasma membrane. When connexons from adjacent cells align, they create continuous aqueous channels that allow intercellular communication without exposure to the extracellular space. While less studied than tight and adherens junctions in the context of BBB regulation, gap junctions contribute to the propagation of calcium waves and the coordination of vasomotor responses in the neurovascular unit.

BBB Permeability Mechanisms

Physiological Transport Pathways

The BBB employs multiple specialized transport mechanisms to regulate the movement of molecules between blood and brain, balancing the need for nutrient delivery with protection against potentially harmful substances. Understanding these pathways is essential for designing therapeutics capable of reaching the CNS.

Table 2: BBB Permeability Mechanisms and Molecular Characteristics

Transport Mechanism Process Description Molecular Determinants Examples
Paracellular Diffusion Passive movement between cells Molecular weight <400-450 Da, high lipophilicity [3] Small lipid-soluble molecules
Transcellular Diffusion Passive movement through cells Lipophilicity, molecular weight <400 Da [1] Gases, ethanol, caffeine
Carrier-Mediated Transport (CMT) Facilitated diffusion via specific carriers Substrate specificity, structural analogy to nutrients Glucose (GLUT1), amino acids (LAT1), nucleotides
Receptor-Mediated Transcytosis (RMT) Vesicular transport via receptor-ligand binding Specific receptor recognition (e.g., TfR, InsR) [4] Insulin, transferrin, lipoproteins
Adsorptive-Mediated Transcytosis (AMT) Vesicular transport via charge interactions Cationic charge, electrostatic interactions [4] Albumin, histone, cell-penetrating peptides
Active Efflux Transport ATP-dependent export against concentration gradient Specific substrate recognition P-glycoprotein, BCRP, MRPs
  • Paracellular Pathway: This route involves passive diffusion of substances between adjacent endothelial cells through the tight junction complexes. Under normal physiological conditions, this pathway is highly restricted by tight junctions, which limit penetration to small (typically <400-450 Da), hydrophilic molecules [3] [1]. The molecular weight cutoff is not absolute but correlates with increasing restriction as molecular size increases. Pathological conditions or experimental manipulations that disrupt tight junctions can increase paracellular permeability, but this often occurs at the cost of compromising the protective function of the BBB and potentially allowing entry of neurotoxic substances.

  • Transcellular Pathway: This route involves movement of substances through the endothelial cells themselves, either by passive diffusion or active transport mechanisms. Passive transcellular diffusion is primarily available to small, lipophilic molecules, with permeability correlating with lipid solubility and inversely with molecular size [1]. However, even highly lipophilic compounds may be limited by efflux transporters that actively pump them back into the bloodstream. Facilitated transcellular transport includes carrier-mediated transport (CMT) for small molecules like glucose and amino acids, and receptor-mediated transcytosis (RMT) for larger molecules including proteins and peptides. Additionally, adsorptive-mediated transcytosis (AMT) provides a charge-dependent mechanism for cationized proteins and cell-penetrating peptides to cross the BBB.

Efflux Transport Systems

The BBB expresses several ATP-binding cassette (ABC) transporters that actively efflux a wide range of xenobiotics from the brain endothelium back into the blood, significantly limiting the brain penetration of many therapeutic agents [1]. These efflux transporters are strategically located on the luminal membrane of brain endothelial cells, where they can intercept compounds entering the brain and pump them back into the circulation.

  • P-glycoprotein (P-gp): Also known as ABCB1, this is the most extensively studied efflux transporter at the BBB and exhibits broad substrate specificity, including many chemotherapeutic agents, HIV protease inhibitors, and opioids [1]. P-gp expression is dynamically regulated in response to various stimuli, including inflammatory mediators and oxidative stress, contributing to variable drug penetration under pathological conditions. Inhibition of P-gp has been explored as a strategy to enhance brain drug delivery, but this approach risks increasing exposure to potential neurotoxins that are normally excluded from the CNS.

  • Breast Cancer Resistance Protein (BCRP): Also known as ABCG2, this transporter exhibits overlapping substrate specificity with P-gp and functions as a cooperative barrier to limit brain penetration of shared substrates [1]. BCRP is highly expressed in the brain endothelium and contributes to the multidrug resistance phenotype observed in many neurological disorders, including epilepsy and brain tumors.

  • Multidrug Resistance-Associated Proteins (MRPs): This family of transporters (particularly MRP1, MRP2, MRP4, and MRP5) handles primarily anionic compounds and drug conjugates, working in concert with P-gp and BCRP to create a comprehensive efflux system [1]. The coordinated activity of these multiple efflux systems presents a significant challenge for CNS drug delivery, often requiring sophisticated strategies to bypass or inhibit their function.

Predictive Models for BBB Penetration

Traditional Physicochemical Predictors

Early approaches to predicting BBB penetration relied heavily on physicochemical properties that influence passive diffusion across lipid membranes. While these parameters provide useful guidelines, they have limitations in accurately predicting penetration for compounds that utilize active transport mechanisms.

  • Polar Surface Area (PSA): This parameter, particularly the dynamic PSA calculated from three-dimensional molecular structures, strongly correlates with BBB permeability [5]. Molecules with PSA values below 60-70 Ų generally demonstrate better brain penetration, while those exceeding 90-100 Ų typically show poor CNS uptake. Traditional 2D calculation methods have been supplemented by more sophisticated 3D approaches that account for molecular flexibility and provide improved predictive accuracy.

  • Lipophilicity: Traditionally measured as log P (partition coefficient in octanol/water) or log D (distribution coefficient at physiological pH), optimal BBB penetration typically occurs with moderate lipophilicity (log P ~2-3) [5]. Highly lipophilic compounds (log P >5) may exhibit poor brain penetration due to increased plasma protein binding or sequestration in cell membranes, while highly hydrophilic compounds (log P <0) struggle to cross lipid membranes via passive diffusion.

  • Molecular Weight and Hydrogen Bonding: The molecular weight threshold of approximately 400-450 Da for passive diffusion is well-established, with smaller molecules generally exhibiting better penetration [3]. Similarly, the capacity to form hydrogen bonds, quantified as hydrogen bond donors (HBD) and acceptors (HBA), inversely correlates with passive permeability, with optimal brain penetration typically associated with HBD <3 and HBA <7.

Table 3: Predictive Models for BBB Penetration Assessment

Model Type Key Parameters Advantages Limitations
Rule-Based Models PSA, log P, MW, HBD, HBA Simple, quick screening Limited accuracy, ignores transporters
CNS MPO Score Clog P, Clog D, MW, TPSA, HBD, pKa Multivariate optimization Limited to passive diffusion
Machine Learning Models 24+ parameters including 3D PSA, HPLC log P, H-bond features [5] High accuracy (AUC 0.88), accounts for non-linear relationships Requires large, standardized datasets
In Silico BBB Score Calculated physicochemical descriptors Rapid virtual screening Limited to chemical space of training set
Advanced Machine Learning Approaches

Recent advances in machine learning have significantly improved the accuracy of BBB penetration prediction by integrating multiple physicochemical, structural, and experimental parameters into complex nonlinear models [5]. These approaches can account for the multifaceted nature of BBB penetration, including active transport processes that are poorly captured by traditional rule-based methods.

A 2025 study demonstrated that a random forest model incorporating 24 calculated and experimentally determined parameters achieved an area under the curve (AUC) of 0.88 for predicting BBB penetration, significantly outperforming traditional scores like CNS MPO (AUC 0.53) and BBB score (AUC 0.68) [5]. Key parameters contributing to model performance included 3D polar surface area, HPLC log P values, and hydrogen bond characteristics. Explainable artificial intelligence methods, specifically SHAP (Shapley Additive Explanations) analysis, revealed the multifactorial nature of BBB penetration and highlighted the advantage of multivariate models over single predictive parameters.

These machine learning approaches are particularly valuable for classifying compounds into categories beyond simple CNS+/CNS- designations, including identification of efflux transporter substrates and inhibitors, which has important implications for drug design and drug-drug interaction prediction. The integration of such models into early drug discovery workflows can help prioritize compounds with a higher probability of successful CNS penetration, potentially reducing the need for extensive experimental screening.

Experimental Models and Methodologies

In Vitro BBB Models

In vitro models of the BBB provide valuable platforms for mechanistic studies and preliminary screening of brain penetration, with varying levels of complexity and physiological relevance.

  • Monolayer Cultures: Primary brain endothelial cells or immortalized cell lines (such as hCMEC/D3) cultured on permeable supports represent the simplest in vitro system for BBB studies [6]. These models generate TEER values typically ranging from 50-200 Ω·cm² (significantly lower than in vivo measurements), reflecting their inherently leakier barrier properties. Despite this limitation, monolayer cultures are useful for high-throughput screening of permeability and transporter interactions.

  • Co-culture Models: Incorporating astrocytes, pericytes, or both in co-culture with brain endothelial cells significantly improves barrier properties, with TEER values potentially exceeding 800 Ω·cm² under optimized conditions [6]. These models more accurately recapitulate the cellular interactions of the neurovascular unit and provide a more physiologically relevant platform for permeability studies and mechanistic investigations.

  • Advanced 3D Models: Emerging technologies include microfluidic BBB-on-chip systems that incorporate fluid shear stress and cyclic strain, both known to enhance barrier function [2]. These systems can achieve TEER values approaching those observed in vivo (1500-2000 Ω·cm²) and better mimic the mechanical microenvironment of the brain endothelium. The application of physiological shear stress (typically 1-2 Pa in brain capillaries) has been shown to improve barrier integrity, enhance junctional protein expression, and promote more physiological expression of transporters and efflux systems [2].

Standardized Cell Isolation Protocols

Recent methodological advances have addressed challenges associated with obtaining neurovascular cells in sufficient quantities and purity for experimental studies. A 2025 study from the University of Washington established standardized isolation methods for primary rat neurovascular cells, providing clear visual guidelines and morphological benchmarks for astrocytes, pericytes, and endothelial cells [6]. Key refinements included:

  • Optimization of critical processes to minimize cell trauma during isolation
  • Reduction of debris and non-attaching cell death in culture vessels
  • Documentation of distinct morphological shifts at 3, 5, 10, and 12 days in vitro
  • Confirmation of cell identity through immunostaining techniques

These standardized protocols address a critical gap in BBB research by improving reproducibility and enabling more consistent outcomes in BBB model development. The availability of high-purity primary cells facilitates the creation of more physiologically relevant in vitro models for therapeutic screening and disease modeling.

In Vivo and In Situ Methods

While in vitro models provide valuable screening tools, assessment of brain penetration ultimately requires validation in intact biological systems.

  • In Situ Brain Perfusion: This technique involves perfusing the brain with a physiological solution containing the test compound, allowing precise control of concentration and avoidance of systemic effects [5]. The method provides direct measurement of unidirectional influx constants (Kin) and is particularly useful for characterizing transporter kinetics.

  • Microdialysis: This technique enables continuous sampling of unbound drug concentrations in the brain extracellular fluid, providing direct measurement of CNS penetration under steady-state conditions [5]. While technically challenging, microdialysis offers unparalleled information on free drug concentrations at the site of action.

  • Positron Emission Tomography (PET): PET imaging using radiolabeled compounds provides non-invasive, quantitative measurement of BBB penetration in humans, making it particularly valuable for translational research [5]. The development of novel PET tracers for specific transporters or drug targets facilitates direct assessment of target engagement in the CNS.

Therapeutic Strategies for Enhanced Brain Delivery

Chemical and Biological Approaches
  • Prodrug Strategies: Chemical modification of drug molecules to enhance lipid solubility or utilize endogenous transport systems can significantly improve brain penetration. The classic example is levodopa, a precursor to dopamine that utilizes large neutral amino acid transporters (LAT1) to cross the BBB, whereas dopamine itself cannot penetrate [7]. Similarly, heroin (diacetylmorphine) exhibits enhanced brain penetration compared to morphine due to increased lipid solubility, with subsequent enzymatic conversion to active morphine in the brain [8].

  • Nanocarrier Systems: Various nanoplatforms, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can enhance brain delivery through multiple mechanisms [7] [9]. Surface modification with targeting ligands (e.g., transferrin, lactoferrin, or apolipoprotein mimics) facilitates receptor-mediated transcytosis, while optimization of physicochemical properties (size, charge, surface hydrophobicity) can influence passive diffusion and distribution within the brain parenchyma.

  • Biological Therapeutics: Monoclonal antibodies and other large biologics represent a growing class of CNS therapeutics that typically require specialized delivery approaches. Strategies include engineering bispecific antibodies that bind both therapeutic targets and BBB transporters, fusion proteins with transferrin or insulin receptors, and trojan horse approaches that utilize molecular Trojan horses for receptor-mediated transcytosis [8].

Physical Disruption Methods

Physical methods to temporarily disrupt the BBB offer an alternative strategy for enhancing drug delivery, particularly for large molecules that cannot utilize endogenous transport systems.

  • Focused Ultrasound (FUS): When combined with microbubble contrast agents, FUS can produce localized, reversible BBB opening through acoustic cavitation effects that transiently disrupt tight junctions [3]. The technique allows precise spatial and temporal control over BBB disruption and has demonstrated efficacy in enhancing delivery of antibodies, nanoparticles, and chemotherapeutic agents in preclinical models. Clinical trials are currently investigating FUS-mediated BBB opening for conditions including Alzheimer's disease and glioblastoma.

  • Optical/Photothermal Therapy: Near-infrared light exposure in combination with photothermal agents (e.g., gold nanoparticles) can generate localized hyperthermia that temporarily increases BBB permeability through junctional protein modulation [3]. The approach offers high spatial precision but limited penetration depth, making it more suitable for superficial brain targets.

  • Electrical Stimulation: Specific electrical parameters can modulate BBB permeability through effects on tight junction organization and expression [3]. While less extensively studied than ultrasound approaches, electrical stimulation represents a potentially controllable method for regional BBB modulation.

Signaling Pathways in BBB Regulation

Understanding the molecular pathways that regulate BBB integrity provides opportunities for therapeutic modulation in pathological conditions. One particularly relevant pathway is the P38MAPK signaling cascade, which has been implicated in BBB disruption in various neurological disorders.

G cluster_immune Immune Response cluster_signaling Signaling Pathway cluster_bbb BBB Integrity cluster_neuro Neuronal Consequences Start External Trigger (Virus/Tumor/Antibody) ImmuneAct Immune Activation (CD4+ T cells, B cells) Start->ImmuneAct Antibody Anti-NMDAR Antibody Production ImmuneAct->Antibody P38MAPK P38MAPK Pathway Activation Antibody->P38MAPK MMP9 MMP9 Activation & Expression P38MAPK->MMP9 TJDegradation Tight Junction Degradation (Occludin, ZO-1) MMP9->TJDegradation BBBDisruption BBB Disruption & Increased Permeability TJDegradation->BBBDisruption NeuroInflammation Neuroinflammation (Astrocyte Activation, TNF-α) BBBDisruption->NeuroInflammation NeuronalDamage Neuronal Damage (NMDAR NR1 Degradation) NeuroInflammation->NeuronalDamage Behavioral Neurological & Behavioral Symptoms NeuronalDamage->Behavioral Inhibitor P38MAPK Inhibitor (SB203580) Inhibitor->P38MAPK Inhibition

Diagram 1: P38MAPK Signaling Pathway in BBB Disruption. This pathway illustrates the molecular mechanisms through which anti-NMDAR antibodies disrupt BBB integrity, highlighting potential therapeutic intervention points [10].

The P38MAPK pathway represents just one of many signaling cascades that regulate BBB function. Other important pathways include:

  • Wnt/β-catenin signaling: Essential for BBB development and maintenance, with activation promoting BBB integrity through regulation of tight junction proteins [1].
  • Hedgehog signaling: Particularly important for the induction and maintenance of the BBB phenotype in adulthood, primarily through astrocyte-derived signals [3].
  • NF-κB pathway: A key regulator of inflammatory responses at the BBB, with activation leading to increased expression of adhesion molecules and cytokines that promote leukocyte infiltration [1].

Targeting these pathways offers potential strategies for restoring BBB integrity in pathological conditions or temporarily enhancing permeability for drug delivery.

Nanotechnology and Advanced Delivery Systems

Nanotechnology-based approaches represent one of the most promising strategies for enhancing brain delivery of therapeutics. These systems can be engineered to exploit multiple penetration mechanisms simultaneously while providing protection from degradation and premature clearance.

G cluster_engineering Nanoparticle Engineering cluster_pharmaco Pharmacokinetic Phase cluster_mechanisms BBB Penetration Mechanisms cluster_target Target Engagement NPDesign Nanoparticle Design (Material, Size, Surface) SurfaceMod Surface Modification (Targeting Ligands, Stealth Coatings) NPDesign->SurfaceMod Administration Systemic Administration & Circulation SurfaceMod->Administration BBBApproach BBB Approach & Interaction Administration->BBBApproach RMT Receptor-Mediated Transcytosis BBBApproach->RMT AMT Adsorptive-Mediated Transcytosis BBBApproach->AMT CMT Carrier-Mediated Transport BBBApproach->CMT TJMod Tight Junction Modulation BBBApproach->TJMod EffluxEvasion Efflux Transporter Evasion BBBApproach->EffluxEvasion BrainDelivery Brain Parenchyma Delivery RMT->BrainDelivery AMT->BrainDelivery CMT->BrainDelivery TJMod->BrainDelivery EffluxEvasion->BrainDelivery TargetEngagement Cellular Targeting & Drug Release BrainDelivery->TargetEngagement Therapeutic Therapeutic Effect TargetEngagement->Therapeutic

Diagram 2: Nanoparticle-Mediated Brain Delivery Mechanisms. This workflow illustrates the multiple pathways through which engineered nanocarriers can overcome biological barriers to achieve therapeutic drug concentrations in the brain [7] [9] [4].

Recent advances in nanotechnology for brain delivery include:

  • Multifunctional Nanosystems: Platforms that combine targeting ligands, environment-responsive release mechanisms, and imaging capabilities for theranostic applications [7]. These systems can be designed to release their payload in response to specific pathological stimuli, such as altered enzyme activity or pH changes in the tumor microenvironment.

  • Biomimetic Nanoparticles: Cell membrane-coated nanoparticles or extracellular vesicle-based systems that leverage natural trafficking pathways for enhanced brain delivery [9]. These approaches exploit the inherent biocompatibility and targeting capabilities of biological membranes to improve circulation time and tissue-specific accumulation.

  • Nano-Biological Effects: Emerging evidence suggests that some nanomaterials possess intrinsic biological activities that can complement their drug delivery functions [7]. For example, black phosphorus nanosheets, carboxyfullerenes, and copper-based nanoclusters have demonstrated redox-modulating capabilities that can mitigate oxidative stress in neurodegenerative conditions like Parkinson's disease, providing synergistic therapeutic benefits alongside drug delivery.

Conclusion and Future Perspectives

The blood-brain barrier remains one of the most significant challenges in neurological therapeutics, but advances in our understanding of its biology and the development of innovative technologies are progressively overcoming this obstacle. The integration of multidisciplinary approaches—combining insights from cell biology, material science, computational modeling, and clinical neurology—holds particular promise for the next generation of brain-penetrant therapeutics.

Key future directions in BBB research and drug delivery include:

  • Personalized BBB Models: Development of patient-specific in vitro models using induced pluripotent stem cell (iPSC)-derived brain endothelial cells, astrocytes, and pericytes to account for interindividual variability in BBB function and drug response [6].

  • Advanced Delivery Platforms: Continued refinement of nanocarrier systems with enhanced targeting capabilities, stimulus-responsive release mechanisms, and the ability to bypass multiple biological barriers simultaneously [7] [9].

  • Integration of Physical and Chemical Approaches: Combination of temporary physical BBB disruption with rationally designed chemical carriers to achieve synergistic improvements in drug delivery while minimizing potential side effects [3].

  • BBB Mechanobiology: Further investigation of the mechanical forces regulating BBB function, including shear stress, cyclic strain, and substrate stiffness, and their implications for BBB pathology and therapeutic modulation [2].

References

Experimental Protocols for Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Translational PK-PD modeling is critical for predicting human brain exposure and receptor occupancy. The following methodology outlines a validated approach for clozapine and norclozapine [1].

  • In Vivo Animal Model

    • Subjects: Male Wistar rats.
    • Surgery: Implantation of a guide cannula in the medial prefrontal cortex and a jugular vein catheter for blood sampling.
    • Drug Administration: Subcutaneous administration of a single dose (e.g., 10 mg/kg) of clozapine or norclozapine.
    • Sampling: Serial sampling of blood plasma and brain extracellular fluid (ECF) using quantitative microdialysis at predetermined time points post-dose [1].
  • Bioanalytical Method

    • Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
    • Matrix: Plasma and brain ECF.
    • Analysis: Quantification of unbound concentrations of both clozapine and norclozapine [1].
  • Pharmacokinetic Model Development

    • Software: Data analysis using nonlinear mixed-effect modeling (NONMEM).
    • Structural Model: Develop a compartmental model (e.g., one-compartment with first-order absorption) to describe plasma pharmacokinetics. Link the plasma compartment to a brain ECF compartment, capturing the blood-brain barrier transfer using a transit compartment model to account for observed delays.
    • Population Parameters: Estimate population mean parameters (clearance, volume of distribution, inter-compartmental transfer) and inter-individual variability [1].
  • Model Translation to Humans

    • Allometric Scaling: Scale the PK parameters from rat to human using established allometric principles (e.g., based on body weight).
    • Human PK Integration: Link the scaled brain disposition model to published human plasma PK profiles for clozapine.
    • Simulation: Simulate human brain ECF concentrations of clozapine and norclozapine under various dosing scenarios [1].
  • Receptor Occupancy Prediction

    • Effect Model: Use an effect model (e.g., Emax model) to relate the predicted human brain ECF concentrations to in vitro receptor affinity data (Ki values).
    • Occupancy Calculation: Predict the percentage of receptor occupancy over time for key CNS targets (e.g., D2, 5-HT2A, M1) [1]. This virtual PK-PD model can be cross-validated against human PET imaging data where available.

Population Pharmacokinetics (PPK) & Drug-Drug Interaction (DDI) Studies

Population modeling quantifies variability in drug exposure and identifies significant covariates.

  • Study Design & Data Collection

    • Design: Retrospective or prospective collection of sparse therapeutic drug monitoring (TDM) data from patients undergoing treatment.
    • Data: Demographic information (age, sex, weight, smoking status), dosage history, concomitant medications, and trough plasma concentrations of clozapine and norclozapine [2] [3].
  • PPK Model Building

    • Software: NONMEM or other suitable software.
    • Base Model: Develop a structural PK model (e.g., one-compartment with first-order elimination) and identify sources of inter-individual variability.
    • Covariate Analysis: Test the influence of continuous (e.g., weight, age) and categorical (e.g., sex, smoking status, co-medication) covariates on PK parameters like clearance (CL/F) using forward inclusion and backward elimination.
    • Final Model: A typical final model for clozapine clearance might be expressed as: CL/F (L/h) = 21.9 * (Weight/70)^0.75 * (1 + 0.45*SMOKE) * (1 + 0.208*MALE) where SMOKE=1 for smokers and 0 otherwise, and MALE=1 for males and 0 otherwise [3]. Another model identified an interaction with zopiclone: CL/F = 29.6 * (Weight/70)^0.75 * (1 - 0.254*ZOP) where ZOP=1 for zopiclone co-administration [2].
  • Model Evaluation

    • Internal Validation: Use diagnostic plots (observed vs. predicted concentrations, conditional weighted residuals) and bootstrap analysis to evaluate model robustness and performance [2] [3].

Signaling Pathways and Receptor Mechanisms

The distinct receptor activities of clozapine and norclozapine underlie their different effect profiles. Norclozapine's most notable action is its agonism at muscarinic M1 receptors, which is absent in clozapine [4] [5]. The following diagram illustrates the key receptor interactions and their postulated functional consequences.

G cluster_receptors Primary Receptor Targets cluster_effects Postulated Functional Effects Norclozapine Norclozapine M1 Muscarinic M1 Receptor Norclozapine->M1 Agonism D2 Dopamine D2 Receptor Norclozapine->D2 Partial Agonism 5-HT2A Serotonin 5-HT2A Receptor Norclozapine->5-HT2A Inverse Agonism Cognition Pro-cognitive Effects M1->Cognition Antipsychotic Atypical Antipsychotic Efficacy D2->Antipsychotic Less EPS Reduced Motor Side Effects D2->Less EPS 5-HT2A->Antipsychotic

Key receptor interactions of norclozapine and their functional implications [4] [5].

Factors Influencing Metabolism and Clinical Monitoring

Understanding the factors that affect the metabolism of clozapine to norclozapine is essential for dose optimization and safety.

Factor Effect on Clozapine/Norclozapine Ratio (CNR) Clinical & Dosing Implications
Dose Increased clozapine dose leads to a lower CNR (higher relative norclozapine levels) [5]. Higher doses may shift the overall receptor activity profile towards norclozapine's effects.
Smoking Decreases CNR (increases clearance of both drugs) [3]. Smokers often require higher clozapine doses to achieve therapeutic levels.
Sex Males have lower CNR than females (higher clearance) [3]. Females and non-smokers are at higher risk of toxic clozapine levels [2].
Drug Interactions Coadministration of CYP1A2 inhibitors (e.g., fluvoxamine) increases CNR. Coadministration of zopiclone decreases clozapine clearance [5] [2]. Requires careful TDM and dose adjustment (e.g., ~25% clozapine dose reduction with zopiclone) [2].

References

Comprehensive Analytical Methods for Quantifying N-Desmethylclozapine in Plasma: Protocols and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Clozapine remains the gold standard treatment for treatment-resistant schizophrenia, demonstrating superior efficacy where other antipsychotic medications fail. However, its clinical use is complicated by a narrow therapeutic index and substantial interindividual variability in metabolism, necessitating careful therapeutic drug monitoring (TDM). N-desmethylclozapine (NDMC), the primary active metabolite of clozapine, has garnered significant research interest due to its unique pharmacological profile and potential contribution to both therapeutic effects and adverse reactions. Unlike clozapine, which acts primarily as a receptor antagonist, NDMC exhibits muscarinic receptor agonism, particularly at M1 receptors, which may contribute to its potential cognitive benefits [1].

The quantification of NDMC plasma concentrations presents significant analytical challenges due to its structural similarity to clozapine, low concentration levels in biological matrices, and the need for simultaneous measurement of both parent drug and metabolite. Furthermore, establishing reliable methods for monitoring NDMC is crucial for optimizing clozapine therapy, as research suggests that the ratio of NDMC to clozapine may be a better predictor of clinical outcome than either measure alone [1]. This application note provides comprehensive protocols and methodological considerations for the accurate quantification of NDMC in human plasma, addressing both research and clinical monitoring needs.

Analytical Method Summaries

Various analytical techniques have been developed for the quantification of NDMC in biological matrices, each offering distinct advantages and limitations. The selection of an appropriate method depends on required sensitivity, available instrumentation, sample throughput needs, and available resources. The table below summarizes the principal methodologies currently employed for NDMC determination:

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Type Sample Volume Sample Preparation Linear Range LLOQ Key Advantages Reference
HPLC-UV 100-200 μL Liquid-Liquid Extraction 10-2500 ng/mL 10 ng/mL Cost-effective, widely accessible [2] [3]
UHPLC-MS/MS (Total) Variable Solid-Phase Extraction 10-1000 ng/mL (CLZ), 40-4000 ng/mL (NDMC) 10 ng/mL (CLZ), 40 ng/mL (NDMC) High sensitivity, wide dynamic range [4]
UHPLC-MS/MS (Free) Variable Ultrafiltration + SPE 2-2000 ng/mL (CLZ), 0.8-800 ng/mL (NDMC) 2 ng/mL (CLZ), 0.8 ng/mL (NDMC) Measures free concentrations, superior sensitivity [4]
LC-MS/MS with Isotopic Calibration Variable Protein Precipitation Therapeutic range <5% CV Rapid turnaround, high precision [5]

For most clinical TDM applications, methods with LLoQs around 10-50 ng/mL are sufficient, while research investigations requiring quantification of lower concentrations or free drug levels may benefit from the enhanced sensitivity offered by UHPLC-MS/MS methodologies. The analytical throughput also varies significantly between methods, with traditional HPLC-UV typically requiring longer run times (10-15 minutes) compared to UHPLC-MS/MS (5-10 minutes). The choice of sample preparation technique represents another critical consideration, with liquid-liquid extraction offering cost-effectiveness while solid-phase extraction provides cleaner extracts and potentially better recovery for complex matrices [6] [4].

Detailed Experimental Protocols

Sample Preparation Techniques
3.1.1 Liquid-Liquid Extraction (LLE) Protocol

For HPLC-UV analysis, LLE with n-octanol provides excellent recovery for both clozapine and NDMC. Begin by aliquoting 200 μL of plasma or serum into a glass extraction tube. Add 100 μL of internal standard solution (appropriate structural analogs or stable isotopes) and 100 μL of 0.1 M sodium hydroxide to alkalinize the sample, enhancing extraction efficiency. Then add 2 mL of n-octanol and vortex mix vigorously for 3 minutes. Centrifuge at 4000 × g for 10 minutes to achieve clear phase separation. Transfer the organic layer to a clean tube and either inject directly (50 μL) or evaporate under nitrogen stream and reconstitute in mobile phase for enhanced sensitivity. This method demonstrates reliable performance with absolute recovery exceeding 88% for both clozapine and NDMC [6] [3].

3.1.2 Solid-Phase Extraction (SPE) Protocol

For UHPLC-MS/MS applications, SPE provides superior sample cleanup and better removal of matrix interferences. Condition a C18 SPE cartridge with 2 mL methanol followed by 2 mL deionized water. Apply 100 μL of plasma sample (diluted 1:1 with phosphate buffer, pH 7.4) to the cartridge. Wash with 2 mL of 5% methanol in water to remove polar interferents. Elute the analytes with 2 mL of methanol containing 1% formic acid. Evaporate the eluent to dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase. Vortex for 30 seconds before injection. This method yields recovery rates of 91.4-107.5% for total drug concentrations and 88.5-117.1% for free drug concentrations [4].

3.1.3 Ultrafiltration Procedure for Free Drug Analysis

For determination of unbound drug concentrations, which may better correlate with pharmacological effects, utilize ultrafiltration. Add 1 mL of plasma to ultrafiltration devices (30 kDa molecular weight cutoff). Centrifuge at 2000 × g for 30 minutes at 25°C. Collect the filtrate, which represents the protein-free fraction, and process using SPE as described above. The ultrafiltration recovery rates for free clozapine, NDMC, and clozapine N-oxide are approximately 60.0%, 65.4%, and 72.8%, respectively [4].

Instrumentation and Chromatographic Conditions
3.2.1 HPLC-UV Method Parameters

For routine TDM applications, HPLC-UV provides a cost-effective solution with adequate sensitivity. Utilize a C8 or C18 reversed-phase column (150 × 4.6 mm, 5 μm particle size) maintained at 50°C. Employ an isocratic mobile phase consisting of acetonitrile-phosphate buffer (pH 3.5) at a flow rate of 1.0 mL/min. Detection should be performed at 254 nm using a UV detector. Under these conditions, retention times of approximately 5.5 minutes for clozapine and 7.2 minutes for NDMC can be expected, with complete separation achieved within 10 minutes [3].

3.2.2 UHPLC-MS/MS Method Parameters

For research applications requiring maximum sensitivity, UHPLC-MS/MS is the preferred methodology. Use a C18 reversed-phase column (100 × 2.1 mm, 1.7 μm particle size) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The gradient program should begin at 20% B, increase to 90% B over 5 minutes, then return to initial conditions. Detection is performed using multiple reaction monitoring (MRM) with positive electrospray ionization. The MS parameters should be optimized for the following transitions: m/z 327.1 → 270.1 for clozapine and m/z 313.1 → 192.1 for NDMC [4] [5].

Table 2: Optimal Chromatographic Conditions for Different Analytical Platforms

Parameter HPLC-UV UHPLC-MS/MS
Column C8 (150 × 4.6 mm, 5 μm) C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase Acetonitrile-phosphate buffer (pH 3.5) (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile
Elution Isocratic Gradient (20-90% B in 5 min)
Flow Rate 1.0 mL/min 0.4 mL/min
Temperature 50°C 40°C
Detection UV at 254 nm MRM (ESI+)
Run Time 10 min 7 min

Method Validation Data

Robust method validation is essential to ensure reliable quantification of NDMC in clinical and research settings. The following validation parameters have been established for the described methodologies:

Precision and Accuracy

For HPLC-UV methods, both within-day and between-day precision demonstrate coefficients of variation (CV) less than 11.5% at quality control concentrations of 200 and 800 ng/mL. Accuracy values typically fall within ±9.0% of nominal concentrations across the linear range of 10-2500 ng/mL [2] [3]. For UHPLC-MS/MS methods, precision improves significantly, with CV values <5% and accuracy ranging from 104-112% of nominal values. The isotopic internal calibration approach demonstrates particularly excellent precision with CV values <5% for both clozapine and NDMC [5].

Sensitivity and Linearity

The lower limit of quantification (LLOQ) for NDMC varies by methodology, with HPLC-UV methods typically achieving 10-20 ng/mL, while more sophisticated UHPLC-MS/MS methods can reach 0.8 ng/mL for free drug concentrations. All described methods demonstrate excellent linearity with correlation coefficients (r) >0.99 across their respective calibration ranges. For the HPLC-UV method with LLE preparation, linear responses were documented between 2 ng/mL and 100 ng/mL, with the detection limit as low as 1 ng/mL for some optimized methods [4] [3].

Recovery and Stability

Recovery rates for NDMC consistently exceed 85% across different extraction methodologies. The LLE approach using n-octanol demonstrates absolute recovery exceeding 88% for both clozapine and NDMC. SPE methodologies show slightly higher and more consistent recovery rates of 91.4-107.5% for total drug concentrations. Sample stability studies indicate that pre-extracted samples remain stable for short-term storage at room temperature and for long-term storage when frozen. The free drug fraction remains stable through the ultrafiltration process with recovery rates of approximately 65.4% for NDMC [4] [3].

Clinical Implementation

Therapeutic Ranges and Interpretation

Therapeutic drug monitoring of clozapine and NDMC requires understanding of their therapeutic ranges and appropriate sampling procedures. The established therapeutic range for clozapine is 350-600 ng/mL (trough concentration), with response rates increasing significantly above the 350 ng/mL threshold. While specific therapeutic ranges for NDMC have not been definitively established, the metabolite-to-parent ratio provides valuable clinical information. The plasma NDMC to clozapine ratio typically ranges between 0.5 and 1.0 in steady-state conditions, with higher ratios potentially indicating enhanced metabolic capacity [7] [1].

Trough blood samples should be collected in the morning, approximately 12 hours after the last evening dose, using tubes containing EDTA as anticoagulant. Plasma should be separated promptly by centrifugation and stored at -20°C if not analyzed immediately. Critical considerations for interpretation include patient age, gender, smoking status, co-medications, and genetic polymorphisms in metabolic enzymes and transporters. For instance, the ABCG2 421C>A polymorphism significantly influences clozapine exposure, with carriers of the A allele demonstrating approximately 40% higher dose-normalized concentrations [2] [7].

Clinical Correlations and Utility

Emerging evidence suggests that the NDMC-to-clozapine ratio may correlate with clinical outcomes in schizophrenia treatment. Several studies have demonstrated that higher ratios predict better performance on cognitive measures, improvement in negative symptoms, and enhanced quality of life. This may be attributed to NDMC's unique pharmacological profile as a muscarinic M1 receptor agonist, which potentially confers cognitive benefits distinct from clozapine's effects. Additionally, monitoring NDMC concentrations can help identify metabolic phenoconversion due to drug interactions or inflammation-induced changes in CYP1A2 activity [7] [1].

Visual Workflows

To facilitate implementation of these analytical methods, the following workflows provide visual guidance for both the experimental process and clinical interpretation:

Analytical Methodology Workflow

G Start Start: Collect Plasma Sample Preparation Sample Preparation (LLE, SPE, or Ultrafiltration) Start->Preparation Instrument Instrumental Analysis (HPLC-UV, UHPLC-MS/MS) Preparation->Instrument Quantification Data Analysis & Quantification Instrument->Quantification Report Result Interpretation & Reporting Quantification->Report

Figure 1: Analytical workflow for NDMC quantification from sample collection to result reporting

Clinical Decision Pathway

G Sample Trough Plasma Sample Collection Analysis Analyze Clozapine & NDMC Concentrations Sample->Analysis Calculate Calculate NDMC/Clozapine Ratio Analysis->Calculate Decision Clinical Decision Points Calculate->Decision Adjust Consider Dose Adjustment Decision->Adjust Subtherapeutic or Toxic Levels Monitor Continue Routine Monitoring Decision->Monitor Therapeutic Range & Stable Ratio Investigate Investigate Metabolic Factors Decision->Investigate Atypical Ratio >1.0 or <0.5

Figure 2: Clinical decision pathway for interpreting NDMC plasma concentrations and ratios

Conclusion

The accurate quantification of this compound in plasma requires careful consideration of analytical methodologies, sample preparation techniques, and clinical context. While HPLC-UV methods provide cost-effective solutions for routine therapeutic drug monitoring, UHPLC-MS/MS approaches offer superior sensitivity and specificity for research applications. The simultaneous measurement of both clozapine and NDMC provides valuable insights into metabolic phenotype and may help guide dose optimization strategies in treatment-resistant schizophrenia. As research continues to elucidate the unique pharmacological contributions of NDMC to clozapine's overall clinical profile, these analytical methods will remain essential tools for optimizing outcomes in this challenging patient population.

References

Comprehensive HPLC Analysis of Clozapine and N-Desmethylclozapine (NDMC): Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Requirements for Clozapine and NDMC Analysis

The analysis of clozapine and its active metabolite N-desmethylclozapine (NDMC) presents distinct analytical challenges depending on the application context. Pharmaceutical quality control requires methods capable of separating and quantifying multiple impurities and degradation products, while clinical therapeutic drug monitoring demands high sensitivity for accurate quantification at low plasma concentrations. The pharmacological activity of NDMC contributes significantly to clozapine's overall therapeutic effect, necessitating precise quantification of both compounds in clinical settings.

  • Regulatory compliance is essential, with methods requiring validation according to ICH Q2(R2) guidelines and United States Pharmacopeia (USP) general chapter <1225> for pharmaceutical applications. Recent updates to USP <621> Chromatography (effective May 1, 2025) introduce new system suitability requirements for system sensitivity (signal-to-noise ratio) and peak symmetry that must be incorporated into method development [1] [2].

  • Genetic polymorphisms in drug transporters, particularly ABCG2 421 C>A, have been demonstrated to significantly influence clozapine exposure, with patients carrying the A allele showing approximately 40% higher dose-normalized plasma concentrations, highlighting the importance of therapeutic drug monitoring for dose optimization [3].

Comparative HPLC Methods for Clozapine and NDMC Analysis

Table 1: Comparison of HPLC Methods for Pharmaceutical Quality Control vs. Clinical Therapeutic Drug Monitoring

Parameter Pharmaceutical QC (Stability-Indicating) Clinical TDM (Plasma Analysis)
Primary Purpose Quantification of impurities and degradation products Therapeutic drug monitoring in patient plasma
Sample Matrix Pharmaceutical formulations (tablets) Human plasma
HPLC Mode Reverse-phase with gradient elution Reverse-phase with isocratic elution
Column Agilent Poroshell 120 EC-C18 [1] C8 reversed-phase (150 × 4.6 mm, 5 µm) [4]
Detection UV at 257 nm [1] Amperometric detection at +800 mV [4]
Linear Range LOQ to 150% of specification level [1] 2-100 ng/mL for both analytes [4]
Key Resolution >1.5 between all adjacent peaks [1] Baseline separation of clozapine and NDMC from interferents

Table 2: Method Validation Parameters for Clozapine HPLC Assays

Validation Parameter Pharmaceutical QC Method Performance Clinical TDM Method Performance
Accuracy (Recovery) 80.0-120.0% [1] >88% absolute recovery for both analytes [4]
Precision RSD <2.0% for replicate injections [1] Satisfactory repeatability and intermediate precision [4]
Linearity R² >0.9995 [1] Linear across 2-100 ng/mL range [4]
Sensitivity LOQ to 150% of specification [1] LOD of 1 ng/mL [4]
Specificity Resolution >1.5 between all peaks [1] Selective separation from plasma components [4]

Pharmaceutical Quality Control Methodology

Stability-Indicating HPLC Method for Clozapine Impurities

This method provides comprehensive profiling of clozapine organic impurities, process-related impurities, and degradation products in pharmaceutical formulations, validated according to ICH Q2(R2) guidelines [1].

Materials and Equipment:

  • HPLC system with gradient capability, UV-Vis detector, and column thermostat
  • Column: Agilent Poroshell 120 EC-C18 (specific dimensions not provided)
  • Mobile phases: Component A: pH 2.4 phosphate buffer; Component B: Mixture of acetonitrile, methanol, and ethanol (exact ratios not specified) [1]
  • Reference standards: Clozapine and specified impurity standards

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min
  • Injection volume: 10 μL
  • Column temperature: 35°C
  • Detection wavelength: 257 nm
  • Gradient program: Specific gradient profile not detailed in the available literature, but method uses gradient elution [1]

Sample Preparation:

  • Tablet extraction: Accurately weigh and powder not less than 20 tablets
  • Transfer an accurately weighed portion of the powder equivalent to about 10 mg of clozapine to a suitable container
  • Extract with an appropriate solvent (e.g., methanol) with shaking or sonication
  • Dilute to volume with the same solvent and mix well
  • Centrifuge or filter through a 0.45-μm membrane filter before injection

System Suitability Requirements:

  • Resolution: >1.5 between all adjacent peaks
  • Tailing factor: Meets updated USP <621> requirements for peak symmetry (effective May 2025)
  • Precision: RSD ≤2.0% for replicate injections
  • Signal-to-noise: Compliance with new USP <621> system sensitivity requirements [2]
Forced Degradation Studies

Stress conditions should include acid and base hydrolysis, oxidative, thermal, and photolytic stress to demonstrate the stability-indicating capability of the method. The method should adequately separate degradation products from the main clozapine peak and from each other with resolution >1.5 [1].

Clinical TDM Methodology

HPLC Method with Amperometric Detection for Plasma Analysis

This method enables simultaneous quantification of clozapine and NDMC in human plasma with high sensitivity, suitable for therapeutic drug monitoring in schizophrenic patients [4].

Materials and Equipment:

  • HPLC system with amperometric detection capability
  • Column: C8 reversed-phase column (150 × 4.6 mm i.d., 5 μm)
  • Mobile phase: Acetonitrile-phosphate buffer (pH 3.5) in isocratic mode (exact ratio not specified)
  • Standards: Clozapine and NDMC reference standards

Chromatographic Conditions:

  • Flow rate: Not specified in available literature
  • Injection volume: Not specified, but method requires only 100 μL of plasma [4]
  • Temperature: 50°C for both column and cell
  • Detection voltage: +800 mV
  • Elution mode: Isocratic

Sample Preparation:

  • Plasma aliquots: Use 100 μL of patient plasma sample
  • Protein precipitation: Add appropriate precipitating agent (e.g., acetonitrile or methanol)
  • Vortex mix for specified time, then centrifuge to remove precipitated proteins
  • Extraction: Liquid-liquid extraction may be employed for cleaner extracts
  • Transfer supernatant for injection into HPLC system

Calibration:

  • Prepare calibration standards in drug-free plasma across the concentration range of 2-100 ng/mL for both clozapine and NDMC
  • Include quality control samples at low, medium, and high concentrations within the calibration range

Analytical Workflows and Applications

Method Development and Optimization Workflow

G Start Start Method Development Column Column Selection: C18 or C8 stationary phase Start->Column MobilePhase Mobile Phase Optimization: pH, buffer, organic modifier Column->MobilePhase Gradient Gradient Profile or Isocratic Mode MobilePhase->Gradient Detection Detection Method: UV or Amperometric Gradient->Detection Validation Method Validation: ICH Q2(R2) Guidelines Detection->Validation SystemSuitability System Suitability: USP <621> Requirements Validation->SystemSuitability Application Method Application SystemSuitability->Application

Clinical TDM Implementation Pathway

G Patient Patient Sample Collection SamplePrep Sample Preparation: Protein Precipitation Patient->SamplePrep HPLC HPLC Analysis with Amperometric Detection SamplePrep->HPLC Quantification Analyte Quantification via Calibration Curve HPLC->Quantification Interpretation Result Interpretation and Dose Adjustment Quantification->Interpretation Genetic Consider Genetic Factors: ABCG2 Polymorphism Interpretation->Genetic Clinical Clinical Decision Making Interpretation->Clinical

Regulatory and Practical Considerations

  • Allowable method adjustments per updated USP <621> include changes to column dimensions (L/dp ratio between 37,500 and 75,000 for gradient methods), flow rate, injection volume, gradient time, and mobile phase pH within ±0.2 units [5]. These adjustments can be implemented without full revalidation, provided system suitability requirements are met.

  • Genetic testing for ABCG2 421 C>A polymorphism should be considered in clinical settings, as this polymorphism significantly impacts clozapine exposure, with patients carrying the A allele demonstrating higher dose-normalized plasma concentrations (median 1.56 vs. 1.11 ng/mL per mg/day) [3].

Conclusion

The described HPLC methods provide robust analytical tools for both pharmaceutical quality control and clinical therapeutic drug monitoring of clozapine and its active metabolite NDMC. The stability-indicating method enables comprehensive profiling of impurities and degradation products in formulations, while the high-sensitivity plasma method facilitates personalized dose optimization based on therapeutic drug monitoring. Adherence to updated pharmacopeial guidelines, particularly the new system suitability requirements in USP <621>, is essential for regulatory compliance. Integration of genetic polymorphism data with therapeutic drug monitoring results represents the future of personalized clozapine therapy optimization.

References

Comprehensive Application Notes and Protocols for Solid-Phase Extraction in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid-Phase Extraction Principles

Solid-phase extraction (SPE) is a critical sample preparation technique that has become indispensable in modern analytical laboratories, particularly in pharmaceutical analysis. SPE serves to either remove interfering compounds from a sample or to concentrate analytes of interest, thereby significantly improving analytical results in various chromatographic methods including HPLC, GC, and MS analyses. The fundamental principle of SPE involves utilizing a solid phase material that selectively retains either the target analytes or interfering substances, followed by selective elution to achieve the desired separation. Compared to traditional liquid-liquid extraction methods, SPE offers numerous advantages including reduced solvent consumption, higher selectivity, better reproducibility, and decreased analysis time. These benefits make SPE particularly valuable in regulated environments such as pharmaceutical quality control and bioanalytical studies where precision and accuracy are paramount.

The versatility of SPE stems from the availability of various sorbent chemistries that can be selected based on the properties of the target analytes and the sample matrix. SPE finds extensive applications across multiple domains including pharmaceutical analysis, environmental testing, forensic science, and food safety monitoring. In pharmaceutical contexts specifically, SPE enables researchers to achieve the clean extracts necessary for reliable quantification of active pharmaceutical ingredients (APIs), metabolites, and potential contaminants in complex matrices such as plasma, urine, and formulated drug products. The appropriate selection and optimization of SPE protocols are thus essential for developing robust analytical methods that meet regulatory requirements.

Solid-Phase Extraction Fundamentals

SPE Mechanisms and Sorbent Selection

Solid-phase extraction operates through several distinct mechanisms that can be selected based on the chemical properties of the target analytes and the composition of the sample matrix. The four primary SPE retention mechanisms include:

  • Nonpolar SPE: This mechanism relies on van der Waals interactions between nonpolar functional groups on the sorbent (such as C18, C8, or phenyl moieties) and nonpolar regions of the target analytes. Nonpolar SPE is particularly effective for extracting hydrophobic compounds from predominantly polar matrices such as aqueous samples. The interaction between analyte and sorbent is facilitated by polar solvents that repel the analyte from the solution onto the sorbent surface, while elution is achieved using solvents with nonpolar character (methanol, acetonitrile, isopropanol). [1]

  • Polar SPE: Polar phases contain functional groups such as diol, aminopropyl, or unbonded silica that interact with polar analytes through dipole-dipole interactions or hydrogen bonding. This mechanism is suitable for extracting polar analytes from nonpolar matrices. For biological samples that are naturally polar, a solvent exchange into a nonpolar medium may be necessary before applying polar SPE principles. [1]

  • Ion Exchange: Ion-exchange sorbents retain analytes through electrostatic interactions between charged functional groups on the sorbent and oppositely charged groups on the analyte. Cation exchangers contain negatively charged groups for extracting basic compounds, while anion exchangers feature positively charged groups for acidic compounds. Ion-exchange sorbents are further classified as strong or weak exchangers based on the ionization characteristics of their functional groups. Elution typically involves manipulating pH or ionic strength to neutralize either the analyte or sorbent functional groups. [1]

  • Mixed-Mode: Mixed-mode sorbents incorporate multiple retention mechanisms, most commonly combining hydrophobic and ion-exchange functional groups. This approach offers enhanced selectivity for complex samples, as analytes must be retained by more than one mechanism simultaneously. Elution from mixed-mode sorbents typically requires disrupting multiple interactions, often using combinations of organic solvents with buffers, acids, or bases. [1]

Systematic Sorbent Selection Approach

Selecting the appropriate SPE sorbent requires careful consideration of three key factors: the target analyte properties, the sample matrix composition, and the sample volume. A systematic approach to sorbent selection begins with identifying the functional groups and ionic characteristics (pKa values) of the target analytes, followed by evaluation of the sample matrix to determine compatibility with different sorbent chemistries. Figure 2 provides a simplified decision framework for selecting the optimal SPE mechanism based on analyte and matrix properties. [1]

Table 1: Sorbent Selection Guide Based on Analyte and Matrix Properties

Analyte Characteristics Sample Matrix Recommended SPE Mechanism Common Sorbents
Nonpolar, hydrophobic Aqueous Nonpolar (Reversed-phase) C18, C8, C6, Phenyl
Polar, hydrophilic Organic Polar (Normal-phase) Silica, Diol, Amino, Cyano
Acidic (anionic) Aqueous Anion Exchange SAX, NH2
Basic (cationic) Aqueous Cation Exchange SCX, WCX
Mixed polarity/ionic Complex biological Mixed-mode C18/SCX, C18/SAX

Additionally, the sorbent mass must be appropriately selected based on the sample concentration and the analytical technique being employed. For silica-based sorbents, a general rule of thumb is that the mass of retained solute should be approximately 1-5% of the sorbent mass to prevent breakthrough and ensure quantitative recovery. [1]

Application Note: NDMA Contamination Analysis in Pharmaceuticals

Background and Significance

N-Nitrosodimethylamine (NDMA) has emerged as a significant contaminant in various pharmaceutical substances, including sartans, ranitidine, and metformin. As a potent carcinogen, the presence of NDMA in medications poses serious safety concerns, necessitating robust analytical methods for its detection and quantification at trace levels. The extremely low concentrations of NDMA relative to the active pharmaceutical ingredients (APIs) present substantial analytical challenges, including potential matrix effects, inadequate separation from other substances, and instrument contamination. These factors can compromise analytical performance and generate unreliable data, highlighting the critical need for effective sample preparation techniques such as solid-phase extraction to isolate NDMA from interfering matrix components. [2]

SPE Protocol for NDMA Isolation

Method Overview: This protocol describes an off-line SPE method for isolating N-nitrosodimethylamine (NDMA) from various drug substances prior to LC-APCI-MS/MS analysis. The method has been validated for drugs with diverse physicochemical properties, including ranitidine hydrochloride, metformin hydrochloride, nizatidine, valsartan, and telmisartan. [2]

Materials and Reagents:

  • SPE cartridges: Appropriate for NDMA isolation (specific sorbent not detailed in source)
  • HPLC-grade water and organic solvents (methanol, acetonitrile)
  • Reference standards: NDMA and relevant internal standards
  • Drug substances for analysis (ranitidine, metformin, nizatidine, valsartan, telmisartan)

Sample Preparation:

  • Prepare sample solutions containing the drug substance at appropriate concentrations
  • For highly soluble drugs, dissolve directly in aqueous solution
  • For less soluble drugs, may require initial dissolution with minimal organic solvent followed by dilution with aqueous solution

SPE Procedure:

  • Conditioning: Condition the SPE cartridge with an appropriate solvent to activate the sorbent
  • Equilibration: Equilibrate with water or buffer compatible with the sample solution
  • Sample Loading: Load the prepared sample solution at a controlled flow rate (typically 1-2 mL/min)
  • Washing: Wash with a suitable solvent to remove interfering compounds while retaining NDMA
  • Elution: Elute NDMA with an optimized solvent system
  • Analysis: Inject the eluate into the LC-APCI-MS/MS system for quantification

Critical Method Parameters:

  • The specific sorbent, solvents, and volumes must be optimized for each drug substance
  • NDMA stability has been demonstrated over a wide pH range, providing flexibility in method development
  • The method effectively addresses challenges related to matrix effects and instrument contamination

Applications: This SPE methodology enables reliable quantification of trace-level NDMA contamination in various pharmaceutical substances, supporting quality control and patient safety initiatives. The approach can be adapted for other nitrosamine impurities and applied to both drug substances and finished pharmaceutical products. [2]

Application Note: Pantoprazole Determination in Human Plasma

Analytical Method for Pharmacokinetic Studies

Pantoprazole, a proton pump inhibitor used for treating acid-peptic disorders, requires therapeutic monitoring in clinical settings. This application note describes a validated HPLC method with SPE for pantoprazole determination in human plasma, suitable for pharmacokinetic and bioequivalence studies. The method offers advantages over traditional liquid-liquid extraction approaches, including reduced chemical consumption, better separation from endogenous plasma interferences, and shorter processing times. [3]

Detailed SPE Protocol for Pantoprazole

Materials and Reagents:

  • SPE cartridges: LiChrolut RP-18 (200 mg, 3 mL) from Merck, Germany
  • HPLC-grade methanol and acetonitrile
  • Triethylamine, o-phosphoric acid, sodium hydroxide, potassium dihydrogen phosphate
  • Water purified through Milli-Q or similar system
  • Standard solutions: Pantoprazole and internal standard (lansoprazole)

SPE Procedure:

  • Conditioning: Condition the RP-18 cartridge sequentially with 2 mL methanol and 2 mL water
  • Sample Preparation: Buffer 1 mL spiked plasma (with 0.05 mL internal standard) with 1 mL of 0.1 mol/L KH₂PO₄ (pH 9)
  • Sample Loading: Apply the buffered sample to the cartridge under vacuum at 5 psi
  • Washing: Rinse with 2 mL water to remove interfering compounds
  • Elution: Elute pantoprazole with 0.7 mL acetonitrile
  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C for approximately 20 minutes, then reconstitute the residue with 200 μL of 0.001 mol/L NaOH

Chromatographic Conditions:

  • Column: LiChroCart LiChrospher 60 RP select B (4.0 mm × 250 mm, 5 μm)
  • Mobile phase: 0.2% (v/v) triethylamine in water (pH 7) and acetonitrile (58:42, v/v)
  • Flow rate: 1.2 mL/min
  • Detection: UV at 280 nm
  • Injection volume: 50 μL
  • Retention times: Pantoprazole ~4.1 min; Lansoprazole (IS) ~6.0 min

Method Validation Results:

Table 2: Validation Parameters for Pantoprazole SPE-HPLC Method [3]

Validation Parameter Result Acceptance Criteria
Linearity range 25.0-4000.0 ng/mL -
Correlation coefficient >0.996 Typically >0.99
LLOQ 25.0 ng/mL -
Intra-day precision (RSD) 4.2-9.3% Typically <15% at LLOQ, <10% at other levels
Inter-day precision (RSD) Similar to intra-day Same as above
Accuracy (relative error) 0.12 to -10.5% Typically within ±15%

Applications: This validated method has been successfully applied to pharmacokinetic and bioequivalence studies of 40 mg pantoprazole in healthy volunteers, demonstrating its suitability for clinical studies. The SPE sample preparation enables efficient clean-up of the complex plasma matrix while providing adequate sensitivity for therapeutic drug monitoring. [3]

Application Note: SPE for Basic Drugs with LC-MS Analysis

High-Throughput Bioanalytical Method

This application note describes an optimized SPE method for basic drugs with downstream LC-MS analysis, enabling direct injection of 100% organic, basified elution solvents without evaporation and reconstitution. This approach provides significant time savings (approximately 2.5-3 hours for 96 samples) by eliminating the evaporation-reconstitution steps traditionally required for compatibility with reversed-phase LC-MS analysis. The method leverages recent developments in pH-stable LC columns that tolerate high-pH mobile phases, offering enhanced sensitivity and resolution for basic analytes. [4]

Automated SPE Protocol for Basic Drugs

Materials and Reagents:

  • SPE plates: Strata-X-C 96-well plates (strong cation exchange, 10 mg bed mass)
  • HPLC-grade methanol and water
  • Ammonium hydroxide, acetic acid, ammonium formate, ammonium acetate
  • pH-stable HPLC column (e.g., Gemini NX C18, 50 mm × 2.0 mm)
  • Analytes: Atenolol, toliprolol, bunitrolol, bupranolol; Nadolol as internal standard

SPE Procedure:

  • Conditioning: Condition wells with 400 μL methanol followed by 400 μL of 0.1 M acetic acid
  • Sample Preparation: Dilute plasma samples (1:2) with 0.1 M acetic acid
  • Sample Loading: Load prepared samples to the wells
  • Washing:
    • First wash: 400 μL of 0.1 M acetic acid
    • Second wash: 400 μL methanol (100% organic wash effectively removes phospholipids)
  • Drying: Apply high vacuum (10 in. Hg) for 60 seconds to dry the sorbent
  • Elution: Elute with 300 μL of 5% ammonium hydroxide in methanol in two increments
  • Analysis: Inject eluate directly into LC-MS system without evaporation

LC-MS Conditions:

  • Column: Gemini NX C18 (50 mm × 2.0 mm, 3 μm)
  • Mobile phase: Gradient from 90:10 to 25:75 of 5 mM ammonium bicarbonate (pH 10.0) and acetonitrile
  • Flow rate: 0.5 mL/min
  • Detection: MS/MS with electrospray ionization in positive ion mode

Method Development Insights:

  • A systematic method development approach using multisorbent plates identified strong cation exchange (strata-X-C) as optimal for basic drugs
  • The AB conditions (load and wash-1 in 25 mM ammonium formate buffer pH 2.5, elute with 5% ammonium hydroxide in methanol) yielded best results
  • 100% methanol wash effectively removed phospholipids and endogenous materials without analyte loss
  • Direct injection of basified eluents provided comparable results to traditional evaporation-reconstitution approaches

Applications: This approach is particularly valuable for high-throughput bioanalysis of basic drugs in pharmaceutical research and clinical toxicology, where sample preparation efficiency directly impacts analytical throughput. [4]

Advanced and Emerging SPE Applications

SPE for Free Drug Analysis in Nanoliposomal Formulations

Novel SPE Methodology: Researchers have developed a reliable SPE method for determining free drug concentrations in active-loading nanoliposomal oncology drug formulations. This approach addresses the unique challenges of separating free drug from liposome-encapsulated drug, which is critical for quality control of nanopharmaceuticals. The method utilizes HLB 3cc (60 mg) SPE cartridges with optimized conditioning, buffer wash steps for liposomal drug elution, organic media wash steps for free drug elution, and sample size parameters. The SPE method demonstrated excellent performance with retention capacity of 1028 μg per cartridge for the Mirati drug, and showed good agreement with size exclusion chromatography for testing active loading formulations. [5]

SPE for Hydrophilic Glycopeptide Analysis

Optimized SPE for Hydrophilic Samples: Researchers developed an in-house optimized C18 SPE protocol specifically designed for hydrophilic peptide samples, using fractionated plasma as a model for glycopeptide analysis. Key modifications from conventional methods included: (i) cooling cartridges and buffers to 4°C, (ii) changing the ion pairing reagent to heptafluorobutyric acid (HFBA) instead of trifluoroacetic acid (TFA), and (iii) adding a third elution step with formic acid to reduce ion pairing effects. This optimized approach outperformed graphite-based and hydrophilic interaction liquid chromatography (HILIC) purification methods in detection performance, recovery, and repeatability for hydrophilic species. [6]

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the general SPE procedure and its role in the overall analytical process, from sample preparation to final analysis:

spe_workflow SamplePretreatment Sample Pre-treatment ColumnConditioning Column Conditioning SamplePretreatment->ColumnConditioning Optimizes sample for retention ColumnEquilibration Column Equilibration ColumnConditioning->ColumnEquilibration Activates sorbent SampleApplication Sample Application ColumnEquilibration->SampleApplication Prepares for sample loading WashStep Wash Step SampleApplication->WashStep Retains analytes on sorbent ElutionStep Elution Step WashStep->ElutionStep Removes interferences Analysis Analysis ElutionStep->Analysis Collects purified analytes

Figure 1: General Solid-Phase Extraction Workflow. This diagram illustrates the sequential steps in SPE sample preparation, from initial sample pretreatment to final analysis of purified extracts.

Conclusion

Solid-phase extraction remains a cornerstone technique in modern pharmaceutical analysis, offering versatile solutions for complex sample preparation challenges. The application notes and protocols presented in this document demonstrate the adaptability of SPE across diverse analytical scenarios—from monitoring genotoxic impurities like NDMA in active pharmaceutical ingredients to supporting bioequivalence studies through therapeutic drug monitoring in biological matrices. The continued evolution of SPE methodologies, including the development of mixed-mode sorbents, high-throughput formats, and compatibility with advanced detection systems, ensures that SPE will maintain its critical role in pharmaceutical research and quality control.

As analytical challenges grow more complex with increasingly potent drugs and stricter regulatory requirements, the fundamental advantages of SPE—selectivity, efficiency, and reproducibility—become ever more valuable. By applying the principles and protocols outlined in this document, researchers can develop robust SPE methods tailored to their specific analytical needs, ultimately contributing to the development and quality assurance of safe and effective pharmaceutical products.

References

therapeutic drug monitoring TDM for clozapine and norclozapine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clozapine TDM

Clozapine remains the gold-standard treatment for treatment-resistant schizophrenia (TRS). [1] [2] Its use is complicated by significant inter-individual variability in metabolism and a narrow therapeutic window. TDM is essential to ensure therapeutic efficacy while minimizing the risk of severe, dose-dependent adverse drug reactions. [3] [4]

Monitoring both clozapine and its major active metabolite, norclozapine (N-desmethylclozapine), provides a more complete pharmacokinetic profile. The norclozapine half-life is significantly longer than that of the parent drug, and the metabolite contributes uniquely to the overall pharmacological activity and side effect profile. [5] [2] [4]

Pharmacokinetics and Key Parameters

The table below summarizes the core pharmacokinetic parameters and TDM targets for clozapine and norclozapine.

Parameter Clozapine Norclozapine
Primary Metabolic Pathway Cytochrome P450 1A2 (CYP1A2) [2] Formed via CYP1A2 metabolism of clozapine [5]
Half-Life (Mean) ~12 hours [2] ~23 hours [2]
Therapeutic Range (Steady-State Trough) 350–600 ng/mL [5] [4] 100–600 ng/mL [5]
Toxic Level >600–750 ng/mL (increased risk of seizures and other toxicity) [3] [4] -
Typical CLO/NCLO Ratio (CNR) Median ~2.38 (Range: 0.30–14.36) [5] -

Several clinical and pharmacological factors influence clozapine and norclozapine levels:

  • Drug Interactions: Valproic Acid co-therapy primarily decreases norclozapine levels, altering the Clozapine/Norclozapine Ratio (CNR). [6] Bupropion (a CYP2D6 inhibitor) can increase clozapine plasma levels, potentially leading to toxicity. [1]
  • Patient Factors: Higher clozapine doses can lead to a lower CNR. [5] Smoking (induces CYP1A2) and male sex are associated with lower dose-corrected clozapine levels. [6]

Analytical Methodologies for TDM

Liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitation due to its high selectivity and precision. [3] [4] The following table compares established and emerging methodologies.

Method Key Features Throughput & Simplicity
Liquid Chromatography Mass Spectrometry (LC-MS/MS) High selectivity and precision; considered the reference method. [3] [4] Requires significant sample preparation, maintenance, and consumables; slower turnaround. [3] [4]
Paper Spray Mass Spectrometry (PS-MS) Minimal sample prep; samples spotted onto paper substrates; virtually no source maintenance. [3] High-throughput; well-suited for automation using 96-well plate geometry. [3]
Miniature Mass Spectrometry (Mini-MS) Point-of-care (POC) potential; analysis of plasma, whole blood, and dried blood spots (DBS). [4] Enables rapid, on-demand testing with correlation (r > 0.98) to LC-MS/MS. [4]

Detailed TDM Protocol: Paper Spray Mass Spectrometry

This protocol is adapted from a 2024 study and provides a viable high-throughput alternative to LC-MS. [3]

Sample Preparation
  • Protein Precipitation: Mix 100 µL of serum sample with 150 µL of acetonitrile containing internal standards (Clozapine-d4 and Norclozapine-d8, 100 ng/mL). [3]
  • Vortex and Centrifuge: Vortex the mixture briefly and centrifuge for one minute to pellet precipitated proteins. [3]
  • Spotting: Transfer a 10 µL aliquot of the supernatant onto a designated paper spray substrate. Allow the spot to air-dry for approximately 5 minutes under ambient conditions. [3]
Paper Spray MS Analysis
  • Solvent System: Use a spray solvent composed of methanol/water/formic acid (90/9.9/0.1, % v/v) to rewet the sample spot and initiate spraying. [3]
  • Mass Spectrometry: Perform analysis using a triple quadrupole mass spectrometer equipped with a commercial paper spray ionization source. [3]
  • MS/MS Transitions: Monitor the following transitions for quantification:
    • Clozapine: m/z 327 → 270
    • Norclozapine: m/z 313 → 270
    • Internal Standard (Clozapine-d4): m/z 331 → 272 [3] [4]
Calibration and Validation
  • Calibration Curve: The method is linear (R² > 0.99) over a range of 5–1000 ng/mL for both analytes. [3]
  • Precision: Between-run precision is below 8%, and within-run precision does not exceed 10%. [3]
  • Stability: Processed samples dried on paper substrates are stable for up to five days. [3]

The workflow for this protocol is outlined in the diagram below.

Start Start Sample Preparation Precipitate Protein Precipitation (100 µL Serum + 150 µL ACN with IS) Start->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Spot Spot 10 µL onto Paper Substrate Supernatant->Spot Dry Air Dry for 5 min Spot->Dry Analyze PS-MS Analysis Dry->Analyze Results Quantification Results Analyze->Results

Emerging Applications and Future Directions

Research into the Clozapine-to-Norclozapine Ratio (CNR) is growing. Evidence suggests it may help identify pharmacokinetic interactions and could be linked to specific clinical outcomes, such as cardiometabolic side effects and cognitive function. [5] However, actively manipulating the CNR in clinical practice is not currently recommended. [5]

The development of point-of-care (POC) technologies, like miniature mass spectrometers, aims to facilitate real-time TDM. This could enable immediate dose adjustments in acute settings and improve adherence monitoring, potentially revolutionizing clozapine therapy management. [4]

Critical Clinical Monitoring Considerations

TDM is one component of a comprehensive safety monitoring plan for clozapine patients. Key considerations include:

  • Hematological Monitoring: The U.S. FDA no longer mandates participation in the Clozapine REMS program as of February 2025. However, prescribers are still recommended to monitor absolute neutrophil count (ANC) according to prescribing information frequencies due to the ongoing risk of severe neutropenia. [7]
  • Comprehensive Screening: Baseline and periodic monitoring should include metabolic panels (glucose, lipids), weight/BMI, electrocardiogram (ECG), and assessments for myocarditis. [8] [2]

I hope these detailed application notes and protocols are helpful for your work. Should you require further clarification on any of the methodologies or data, please feel free to ask.


References

Comprehensive Application Notes: Microdialysis Protocol for Cortical Acetylcholine Monitoring with N-Desmethylclozapine (NDMC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The central cholinergic system represents one of the most crucial modulator neurotransmitter systems in the brain, implicated in diverse behavioral processes and cognitive functions. Cortical acetylcholine (ACh) specifically plays a fundamental role in attention, arousal, learning, and memory formation, with deficits in cholinergic signaling associated with numerous neuropsychiatric and neurodegenerative disorders. The development of reliable methods for monitoring dynamic ACh changes in specific brain regions has therefore become essential for neuroscience research and drug development. Microdialysis techniques provide one of the most established approaches for sampling extracellular ACh levels in behaving animals, offering the unique advantage of continuous monitoring of neurotransmitter release during specific behavioral tasks or pharmacological manipulations.

The significance of studying N-desmethylclozapine (NDMC), the major metabolite of the atypical antipsychotic clozapine, stems from its unique pharmacological profile and potential cognitive-enhancing properties. Unlike clozapine, which functions as an M1 muscarinic receptor antagonist, NDMC has been characterized as a M1 muscarinic receptor partial agonist in both in vitro and in vivo studies. This distinctive mechanism of action may underlie NDMC's ability to enhance cortical ACh and dopamine release, potentially making it more effective than the parent compound for treating cognitive impairments in schizophrenia and other neuropsychiatric disorders. Understanding the precise effects of NDMC on cortical cholinergic transmission requires specialized microdialysis protocols that can accurately capture these neurochemical changes in relevant brain regions.

Microdialysis Methodology for Acetylcholine Detection

Principles of Cortical Microdialysis

Microdialysis enables the sampling and collection of small-molecular-weight substances from the interstitial space of neural tissue, providing one of the few techniques available that permits quantification of neurotransmitters in behaving animals. The fundamental principle involves implanting a semipermeable membrane into the target brain region (e.g., medial prefrontal cortex or hippocampus) and perfusing it with a solution that mimics cerebrospinal fluid. Molecules below the membrane's molecular weight cutoff (typically 50,000 Da) diffuse across the membrane along their concentration gradient, allowing collection of dialysates for subsequent analysis. The technique has evolved significantly since its initial development, with improvements in membrane technology, probe design, and analytical detection methods enabling more precise monitoring of ACh dynamics in specific brain regions.

The successful application of microdialysis for ACh measurement requires special consideration of several technical factors. First, acetylcholinesterase inhibitors (e.g., physostigmine, neostigmine) must typically be included in the perfusion solution at low concentrations (e.g., 0.1 μM) to prevent enzymatic degradation of ACh during the sampling process, though this may partially alter natural cholinergic dynamics. Second, the temporal resolution of conventional microdialysis is limited by the sample collection time required for ACh detection (typically 5-20 minutes per sample), which restricts observation of more rapid phasic ACh release events. Third, careful probe placement verification through histology is essential following experiments to confirm targeted region sampling. Despite these considerations, microdialysis remains a valuable method for monitoring tonic ACh levels during pharmacological challenges or behavioral tasks.

Acetylcholine Analysis via HPLC-ECD
  • Dialysate Collection: Cortical microdialysates are typically collected in small-volume vials (e.g., 200-500 μL) over fixed time intervals (5-20 minutes) depending on flow rate (usually 1-2 μL/min) and analytical sensitivity requirements. Samples should be immediately frozen at -80°C if not analyzed promptly to prevent ACh degradation. The use of fraction collectors maintained at low temperatures (4°C) can help maintain sample integrity during extended collection periods.

  • Chromatographic Separation: ACh analysis employs high-performance liquid chromatography (HPLC) with an analytical column (commonly a polymeric reverse-phase column) optimized for neurotransmitter separation. The mobile phase typically consists of 100 mM phosphate buffer (pH 8.5) containing ion-pairing agents such as 0.6 mM tetramethylammonium and 0.55 mM 1-decanesulfonic acid, which facilitate retention and separation of the highly polar ACh molecule.

  • Enzymatic Reaction and Electrochemical Detection: The separated ACh undergoes post-column enzymatic conversion using an immobilized enzyme reactor (IMER) containing acetylcholinesterase (AChE) and choline oxidase (ChOx). ACh is hydrolyzed to choline and acetate by AChE, then choline is oxidized by ChOx to produce hydrogen peroxide (H₂O₂), which is detected amperometrically using a platinum electrode typically set at +500 mV. This dual-enzyme system provides high specificity for ACh measurement by detecting both ACh and choline simultaneously while distinguishing them based on retention time.

Table 1: Standard HPLC-ECD Parameters for Acetylcholine Detection in Cortical Microdialysates

Parameter Specification Notes
Analytical Column Polymeric reverse-phase (e.g., BASi MF-8912) 100 × 2 mm, 2 μm particle size
Mobile Phase 100 mM phosphate buffer, pH 8.5 Contains 0.6 mM tetramethylammonium, 0.55 mM 1-decanesulfonic acid
Flow Rate 0.2-0.5 mL/min Optimize for separation efficiency
Enzyme Reactor Acetylcholinesterase + Choline Oxidase Commercially available or prepared in-house
Working Electrode Platinum +500 mV potential vs. Ag/AgCl reference
Detection Limit 0.05-0.1 fmol/injection Varies with system condition and age

NDMC Experimental Application

Animal Preparation and Surgical Procedures
  • Animal Selection and Housing: Adult male or female rats (250-350 g) are commonly used, with group housing (e.g., 3-5 animals per cage) under controlled temperature (20-23°C) and humidity (40-70%) conditions with a standard 12:12 light-dark cycle. All animals should have ad libitum access to food and water unless experimental protocols require otherwise. Prior to surgery, animals should be habituated to handling and the experimental environment to minimize stress-induced ACh fluctuations during testing.

  • Guide Cannula Implantation: Animals are anesthetized with appropriate anesthesia (e.g., sodium pentobarbital, 35 mg/kg i.p. or isoflurane gas anesthesia) and placed in a stereotaxic frame with flat skull position. A guide cannula (e.g., 21G) is implanted above the target cortical region (e.g., medial prefrontal cortex: AP +3.2 mm, ML +0.8 mm, DV -2.0 mm from bregma; or hippocampus: AP -5.3 mm, ML +4.8 mm, DV -3.5 mm from bregma). The cannula is secured to the skull using dental acrylic and anchoring skull screws, followed by a minimum 5-7 day recovery period before microdialysis experiments.

  • Microdialysis Probe Insertion: On the experimental day (typically 12-24 hours before sample collection), a microdialysis probe with appropriate membrane length (1-4 mm depending on target region size) is carefully inserted through the guide cannula to extend into the target cortical region. The probe is connected to a microinfusion pump via flexible tubing and perfused with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4) containing a low concentration of acetylcholinesterase inhibitor (e.g., 0.1 μM physostigmine) at a slow flow rate (1-2 μL/min) overnight to establish stable baseline conditions.

NDMC Administration and Sample Collection

The experimental protocol for assessing NDMC effects on cortical ACh release involves careful systemic administration and timed sample collection. Following stable baseline collection (typically 3-4 samples with <10% variability), NDMC is administered via intraperitoneal injection at doses demonstrated effective in prior studies (e.g., 5, 10, and 20 mg/kg). Dialysate collection continues for several hours post-administration to capture the full time course of ACh response. For receptor mechanism studies, specific antagonists (e.g., the M1-preferring antagonist telenzepine at 3 mg/kg or the 5-HT₁A antagonist WAY100635 at 0.2 mg/kg) can be administered prior to NDMC to characterize pharmacological mechanisms.

Table 2: NDMC Dosing and Effects on Cortical Acetylcholine Release

NDMC Dose (mg/kg) Cortical ACh Response Dopamine Response Receptor Mechanism
5 mg/kg No significant change No significant change -
10 mg/kg Significant increase Significant increase Blocked by telenzepine (M1 antagonist)
20 mg/kg Significant increase Significant increase DA (not ACh) blocked by WAY100635 (5-HT₁A antagonist)
10 mg/kg + Clozapine (1.25 mg/kg) ACh response blocked DA response unaffected Clozapine antagonizes M1-mediated ACh release

Data Analysis and Interpretation

Quantification of Acetylcholine Release

The analysis of microdialysis data requires careful normalization and statistical treatment to accurately interpret drug effects on ACh dynamics. Baseline ACh levels are typically established by averaging the last 3-4 samples before drug administration, with subsequent data expressed as percentage of baseline to account for inter-animal variability in absolute ACh concentrations. The area under the curve (AUC) for the entire response period or specific time windows post-administration provides a composite measure of overall drug effect. Statistical analyses typically employ repeated measures ANOVA followed by post-hoc tests (e.g., Tukey's HSD) for comparing time points or dose responses, with significance set at p < 0.05.

When interpreting NDMC effects on cortical ACh, it is essential to consider both the magnitude and duration of the response. The dose-dependent nature of NDMC effects, with significant ACh enhancement observed at 10 and 20 mg/kg but not at 5 mg/kg, suggests a threshold phenomenon requiring sufficient receptor occupancy. Furthermore, the pharmacological specificity of the response, with complete blockade by the M1-preferring antagonist telenzepine, provides critical evidence for the receptor mechanism involved. The differential effects of clozapine co-administration on ACh versus dopamine responses further highlight the complex receptor interactions underlying NDMC's neurochemical effects.

Technical Validation and Controls
  • Probe Placement Verification: Following experiments, histological verification of probe placement is essential. Animals are euthanized with overdose anesthesia and perfused transcardially with formalin solution. Brains are removed, sectioned (40-60 μm coronal sections), and stained (e.g., Cresyl Violet) to visualize probe tracks and location. Data from animals with incorrect placements should be excluded from analysis.

  • Recovery Determination: The relative recovery of ACh through the microdialysis membrane should be determined using standard methods. This can be assessed in vitro by placing probes in solutions with known ACh concentrations and calculating the percentage recovered in dialysates. Typical recovery rates range from 15-40% depending on flow rate, membrane characteristics, and temperature. While absolute extracellular concentrations can be estimated using no-net-flux or other quantitative methods, most pharmacological studies validly report uncorrected dialysate concentrations when comparing within-subject drug effects.

  • Stability Controls: Baseline stability is a critical factor in data interpretation, typically defined as <10% variation in consecutive samples before drug administration. Appropriate vehicle control experiments should be conducted to distinguish drug effects from potential nonspecific influences of injection procedures or circadian fluctuations. Additionally, sample stability during storage should be confirmed through repeated analysis of quality control samples.

Technical Considerations and Optimization

Methodological Limitations and Alternatives

While microdialysis provides valuable information about extracellular ACh dynamics, researchers should consider several methodological limitations. The temporal resolution of conventional microdialysis (5-20 minutes per sample) may not capture rapid, phasic ACh release events that occur on sub-second timescales, as have been demonstrated using electrochemical biosensors. The requirement for acetylcholinesterase inhibitors in the perfusion medium, though at low concentrations, necessarily alters the natural enzymatic clearance of ACh and may influence the magnitude and duration of observed responses. Additionally, the tissue trauma associated with probe implantation, while minimized with modern small-diameter probes, may locally disrupt normal neurochemical processes, particularly in the immediate hours following insertion.

For researchers requiring higher temporal resolution or seeking to avoid enzymatic inhibition, alternative approaches may be considered. Enzyme-based electrochemical biosensors provide sub-second temporal resolution by detecting choline as a proxy for ACh release following enzymatic conversion, though these require careful attention to selectivity issues, particularly with miniaturization. More recently, fluorescent sensor proteins such as GRABACh3.0 have been developed that allow real-time monitoring of ACh dynamics with genetic targeting to specific cell types, though this approach requires viral vector delivery and specialized imaging equipment. Each method offers complementary advantages, with microdialysis remaining the preferred approach for direct chemical quantification and extended monitoring periods.

Optimization Strategies
  • Flow Rate Adjustment: The perfusion flow rate represents a key parameter balancing temporal resolution and analyte concentration. While lower flow rates (0.1-0.5 μL/min) yield higher relative recovery and more concentrated samples, they extend the required collection interval, reducing temporal resolution. Higher flow rates (2-3 μL/min) provide more rapid sample turnover but yield more dilute samples requiring enhanced analytical sensitivity. A flow rate of 1-2 μL/min typically represents an optimal compromise for ACh monitoring.

  • Membrane Selection: The choice of membrane material and length significantly influences recovery characteristics. Polyarylethersulfone, polycarbonate, and cellulose-based membranes with molecular weight cutoffs of 20-50 kDa are commonly used. Longer membranes (3-4 mm) provide higher absolute recovery but reduced spatial specificity, while shorter membranes (1-2 mm) offer more localized sampling but lower recovery. The selection should align with the target brain region dimensions and research questions.

  • Analytical Sensitivity Enhancement: For studies requiring maximum sensitivity, several approaches can enhance ACh detection. Pre-concentration methods using miniaturized trap columns can concentrate samples before analysis. Advanced detection systems such as LC-MS/MS can provide lower detection limits than conventional HPLC-ECD. Reduced dilution during collection can be achieved using narrow-bore tubing and on-line analysis systems that minimize dead volume.

Visualization Diagrams

Experimental Workflow for NDMC Microdialysis Studies

The following diagram illustrates the comprehensive experimental workflow for conducting microdialysis studies of NDMC effects on cortical acetylcholine release:

G Start Study Preparation AnimalPrep Animal Preparation & Surgical Guide Cannula Implantation Start->AnimalPrep ProbeInsert Microdialysis Probe Insertion (12-24h pre-experiment) AnimalPrep->ProbeInsert Baseline Baseline Dialysate Collection (2-3h) ProbeInsert->Baseline DrugAdmin NDMC Administration (5, 10, 20 mg/kg, i.p.) Baseline->DrugAdmin PostSample Post-Drug Sample Collection (3-4h) DrugAdmin->PostSample Analysis Dialysate Analysis HPLC-ECD with Enzyme Reactor PostSample->Analysis DataProc Data Processing % Baseline Normalization Statistical Analysis Analysis->DataProc Histology Histological Verification of Probe Placement DataProc->Histology Complete Study Complete Histology->Complete

NDMC Mechanism of Action on Cortical Acetylcholine Release

This diagram illustrates the proposed receptor mechanisms through which NDMC enhances cortical acetylcholine release and the experimental approaches used to characterize these mechanisms:

G NDMC NDMC Administration (Systemic) M1Act M1 Muscarinic Receptor Partial Agonism NDMC->M1Act AChRelease Increased Cortical Acetylcholine Release M1Act->AChRelease DARelease Increased Cortical Dopamine Release M1Act->DARelease TelBlock Telenzepine (M1 Antagonist) Blocks ACh & DA Response TelBlock->M1Act WayBlock WAY100635 (5-HT1A Antagonist) Blocks DA Response Only WayBlock->DARelease ClozBlock Clozapine Co-administration Blocks ACh Response Only ClozBlock->AChRelease

Conclusion

These application notes provide a comprehensive methodological framework for investigating the effects of this compound on cortical acetylcholine release using in vivo microdialysis. The detailed protocols highlight the importance of careful surgical preparation, appropriate analytical detection, and rigorous data interpretation when studying cholinergic modulation by this pharmacologically unique clozapine metabolite. The dose-dependent enhancement of cortical ACh release through M1 muscarinic receptor mechanisms underscores the potential therapeutic relevance of NDMC for addressing cognitive deficits in neuropsychiatric disorders.

The microdialysis approach outlined here offers a robust method for characterizing novel compounds targeting cholinergic systems, with the quantitative framework adaptable to various experimental questions. As research progresses, integration of microdialysis with complementary techniques possessing higher temporal resolution may provide even more comprehensive understanding of cholinergic dynamics and drug effects in the cortex.

Biological Significance and Genetic Foundations

Author: Smolecule Technical Support Team. Date: February 2026

Clozapine is primarily metabolized in the liver. The CYP1A2 enzyme is the main catalyst for its N-demethylation to form norclozapine (N-desmethylclozapine), with contributions from CYP3A4, CYP2C9, and CYP2C19 [1] [2]. Norclozapine is then glucuronidated by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, including UGT1A4, UGT2B10, and UGT2B7 [3].

Recent genome-wide association studies (GWAS) have identified specific genetic polymorphisms that influence this metabolism:

  • CYP1A1/CYP1A2 locus: The SNP rs2472297 is significantly associated with variations in the clozapine concentration-to-dose (C/D) ratio [3].
  • UGT enzymes: SNPs such as rs61750900 (a missense variant in UGT2B10) and rs6827692 (near UGT2B7) are associated with the norclozapine C/D ratio and the CNR [3].

The CNR provides a window into the activity of these metabolic pathways. A lower ratio suggests induced metabolism (e.g., from smoking), while a higher ratio suggests inhibited metabolism (e.g., from medication or inflammation) [4].

Analytical Methodologies for Quantification

Accurate measurement of clozapine and norclozapine is fundamental. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC).

Protocol: Simultaneous Determination of Clozapine and Norclozapine in Human Serum by HPLC-UV

1. Sample Collection and Pre-processing

  • Timing: Collect trough-level blood samples 12 hours (± 2 hours) after the last dose, at steady-state (after 5-7 days on a stable dose) [4].
  • Collection: Draw venous blood into serum separator tubes (e.g., BD Vacutainer with coagulation activator) [2].
  • Processing: Centrifuge the whole blood sample. Aliquot the resulting serum and store at -20°C or lower if analysis is not immediate.

2. Reagents and Equipment

  • Analytical Instrument: HPLC system equipped with a diode array detector (DAD) or UV detector [2].
  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
  • Chemical Standards: Pure reference standards of clozapine and norclozapine. Internal standard (IS), such as clobazam [2].
  • Solvents: HPLC-grade methanol, acetonitrile, and water. Mobile phase buffers (e.g., phosphate buffer).

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of serum into a clean tube.
  • Add a fixed volume of internal standard solution.
  • Add a mixture of organic solvents (e.g., chloroform and hexane) for extraction [2].
  • Vortex mix vigorously for several minutes, then centrifuge to separate phases.
  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen or air.
  • Reconstitute the dry residue in the HPLC mobile phase prior to injection.

4. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH ~6.5) and acetonitrile. Example: 45:55 (v/v) buffer to acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm or 220 nm.
  • Injection Volume: 20-50 µL.
  • Column Temperature: Maintained at 25-40°C [2].

5. Data Analysis and Validation

  • Calculation: Construct calibration curves for clozapine and norclozapine using peak area ratios (analyte/IS) versus concentration. Calculate the CNR for patient samples.
  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and recovery according to ICH/FDA guidelines.

G Start Sample Collection (Trough, Steady-State) Prep Sample Preparation 1. Add Internal Std 2. Liquid-Liquid Extraction 3. Evaporate & Reconstitute Start->Prep HPLC HPLC-UV Analysis C18 Column, UV Detection Prep->HPLC Data Data Analysis 1. Calculate Conc. via Calibration Curve 2. Compute Clozapine/Norclozapine Ratio HPLC->Data Interp Result Interpretation Data->Interp

Interpretation and Clinical Correlates

The table below summarizes key quantitative data and factors influencing the CNR, synthesized from recent studies.

Table 1: Factors Influencing Clozapine and Norclozapine Levels and the CNR

Factor Effect on Clozapine & Norclozapine Levels Effect on CNR Evidence & Notes
Smoking Decreases levels [2] Decreases (e.g., ~1.0) [4] Induction of CYP1A2. A low ratio suggests induced metabolism [4].
Inhibitors (e.g., Fluvoxamine) Increases clozapine levels [4] Increases (e.g., ≥3.0) [4] Strong CYP1A2 inhibition drastically increases the ratio [4].
Valproate - Minimal direct effect A 2025 GWAS adjusted for valproate use but found primary genetic associations held [3].
Higher Clozapine Dose Increases levels non-linearly [2] Decreases [1] Saturation of N-demethylation pathway at higher doses/concentrations [5] [1].
Sex Higher levels in females [2] No significant effect [1] Females and nonsmokers are at highest risk of toxic levels [2].
Inflammation/Infection Can increase clozapine levels Increases (average ~3.0) [4] Cytokines inhibit CYP1A2 activity. A marked rise from baseline is a key indicator [4].

Table 2: Clinical Correlations of the CNR and Concentrations

Measure Associated Value / Range Clinical Implication & Context
Therapeutic Clozapine Level 350–600 ng/mL [6] [7] Target range for treatment response. The lower threshold for response is ~350 ng/mL [4].
CNR (Metabolic Ratio) ~1.3 - 1.7 (Average in non-smokers) [4] Baseline for "extensive metabolizer" status.
CNR & Cognition No direct correlation [8] A 2025 study (n=86) found the CNR was not a significant predictor of cognitive performance [8].
CNR & Fever Risk Not predictive [9] Early high clozapine C/D ratio (not CNR) is associated with increased risk of clozapine-associated fever [9].

Application Notes for Drug Development

  • Personalized Dosing Strategies: Integrate pharmacogenetic testing for key SNPs (e.g., in CYP1A2, UGT2B10) with TDM data to build predictive models for dose optimization, especially during clinical trials for new antipsychotics or adjunct therapies [3] [7].
  • Drug-Drug Interaction Studies: The CNR serves as a sensitive phenotypic probe for assessing the impact of investigational drugs on CYP1A2 and UGT activities. A significant shift in the CNR can signal a potential metabolic interaction [1].
  • Investigating Inflammatory Responses: Monitor the CNR during treatment to identify patients with subclinical inflammation, as a rising CNR may indicate cytokine-mediated CYP inhibition, requiring dose adjustment [4].

G Clozapine Clozapine Norclozapine Norclozapine Clozapine->Norclozapine N-Demethylation CYP1A2 CYP1A2 (Primary) CYP1A2->Clozapine  Metabolizes   UGTs UGT Enzymes (UGT1A4, UGT2B10, UGT2B7) UGTs->Norclozapine  Conjugates   Genetic Genetic Variants (e.g., rs2472297, rs61750900) Genetic->CYP1A2 Genetic->UGTs

Conclusion

The plasma clozapine/norclozapine ratio is a dynamic biomarker reflecting the complex interplay of genetics, co-medications, and environmental factors on clozapine metabolism. While its direct link to specific clinical outcomes like cognition is weak, it is indispensable for interpreting TDM, guiding personalized dosing, and ensuring patient safety in both clinical practice and drug development research.

References

Theoretical Foundations and Importance of Fraction Unbound

Author: Smolecule Technical Support Team. Date: February 2026

The free drug hypothesis posits that only the unbound fraction of a drug is available to cross cell membranes and exert pharmacological, metabolic, or toxic effects [1] [2]. Accurate determination of fu is therefore critical for predicting a drug's behavior, including its volume of distribution, clearance, and overall pharmacokinetics (PK) [2] [3].

Equilibrium Dialysis (ED) is a widely used method for measuring fu due to its minimal disturbance of the equilibrium between protein-bound and free drug [1]. The principle is simple: a semi-permeable membrane separates a plasma compartment (donor) from a buffer compartment (receiver). At equilibrium, the concentration of the free drug is equal in both chambers, allowing for direct calculation of fu [4].

A key insight from recent research is that low compound recovery does not necessarily invalidate an fu measurement, provided equilibrium has been reached. Low recovery can stem from nonspecific binding to the apparatus or compound instability. Historically used as an acceptance criterion, low recovery can lead to unnecessary repetition of studies. The focus should be on confirming that the system has reached equilibrium [5].

Detailed Experimental Protocol for Equilibrium Dialysis

The following protocol is adapted from general methodologies, including one detailed for human, rat, and mouse plasma [4]. You should validate and optimize conditions for NDMC.

Materials and Equipment
  • Proteins: Pooled human or species-specific plasma (e.g., from BioIVT). Slowly thaw and adjust pH to 7.4 before use [4].
  • Buffer: 10 mM phosphate-buffered saline (PBS), pH 7.4 [4].
  • Equipment: Reusable dialyzer (e.g., HTD96b), dialysis membranes (e.g., from HTDialysis), CO₂ incubator, LC-MS/MS system for analysis [4].
  • Compounds: Test compound (NDMC), reference controls (e.g., Verapamil, Warfarin for high-binding, Atenolol for low-binding) [4]. Prepare stock solutions in DMSO and then dilute in acetonitrile or buffer for working solutions.
Step-by-Step Procedure
  • Membrane Preparation: Cut and soak the dialysis membrane in MilliQ water or PBS for at least one hour before assembling the device [4].
  • Device Assembly: Assemble the Teflon bars with the pre-soaked membrane according to the manufacturer's instructions, ensuring a tight seal to prevent leakage [4].
  • Sample Preparation: Spike the test compound and controls into plasma to achieve the desired final concentration (e.g., 1-5 µM). A final organic solvent concentration of ≤1% is recommended to avoid affecting protein binding [1] [4].
  • Loading: Add the compound-spiked plasma to the donor chamber and PBS buffer to the receiver chamber.
  • Incubation: Incubate the assembled device in a CO₂ incubator at 37°C with shaking (e.g., 250 rpm) for a predetermined time (e.g., 4-6 hours) to reach equilibrium [4].
  • Sampling and Quenching: After incubation, sample from both chambers. To mitigate matrix effects in subsequent LC-MS/MS analysis, "equalize" the matrices by adding blank plasma to the buffer sample and blank buffer to the plasma sample. Immediately quench all samples with an internal standard solution in acetonitrile [1] [4].
  • Analysis: Centrifuge the quenched samples and analyze the supernatant using a validated LC-MS/MS method.

The workflow below summarizes the key stages of the equilibrium dialysis process.

cluster_plasma_side Plasma Chamber (Donor) cluster_buffer_side Buffer Chamber (Receiver) Membrane Prep Membrane Prep Device Assembly Device Assembly Membrane Prep->Device Assembly Sample & Load Sample & Load Device Assembly->Sample & Load Incubation Incubation Sample & Load->Incubation Sample & Quench Sample & Quench Incubation->Sample & Quench LC-MS/MS Analysis LC-MS/MS Analysis Sample & Quench->LC-MS/MS Analysis Plasma\n+ Drug Plasma + Drug Bound Drug Bound Drug Free Drug Free Drug Free Drug\n(At Equilibrium) Free Drug (At Equilibrium) Free Drug->Free Drug\n(At Equilibrium) Diffusion Buffer Buffer

Data Analysis and Quality Control
  • Calculations:
    • Fraction Unbound (fu): fu = (Conc_receiver / Conc_donor) [4]
    • Percent Bound: % Bound = (1 - fu) × 100
    • Recovery: % Recovery = ( (Vol_donor × Conc_donor_post-dialysis) + (Vol_receiver × Conc_receiver_post-dialysis) ) / (Vol_initial × Conc_initial) × 100 [4]
  • Quality Control: Include high- and low-binding reference compounds in every run. Recovery should be monitored, but as noted, low recovery alone is not a reason to reject fu data if equilibrium is confirmed [5] [4].

Key Applications and Advanced Methods

The fu value is indispensable in several advanced areas of drug development:

  • In Vitro-In Vivo Correlation (IVIVC) of Clearance: Accurate prediction of in vivo clearance from in vitro intrinsic clearance (CLint) requires factoring in fu in both plasma (fu,p) and the metabolic system (e.g., fu,mic for microsomes) [1] [2].
  • Competitive Equilibrium Dialysis (cED): For highly bound compounds where discrete fu measurements are unreliable, directly measuring the ratio fu,p/fu,mic (fuR) in a single experiment can improve the confidence of IVIVC [1].
  • Machine Learning Predictions: With large, high-quality datasets of experimental fu values now available, researchers are developing machine learning models to predict fu based on chemical structure, which can help prioritize compounds in early discovery [2] [3].

Troubleshooting and Common Challenges

The table below outlines common issues and recommended solutions.

Challenge Potential Cause Suggested Solution
Low Recovery Nonspecific binding to device, compound instability, low solubility Use devices with low-binding materials; assess stability in plasma; do not use recovery as sole acceptance criterion if equilibrium is confirmed [5] [4].
High Variability Inconsistent incubation, pH shift, leakage, matrix effects Ensure precise temperature control and shaking; pre-adjust plasma pH; check device seals; use matrix equalization during sampling [4].
Poor IVIVC Incorrect fu for highly bound compounds, not accounting for incubational binding Use competitive ED for ratios; ensure fu is measured in all relevant matrices (plasma, microsomes, hepatocytes) [1] [2].
Non-equilibrium Incubation time too short, slow diffusion Extend incubation time; use bidirectional ED to confirm equilibrium is reached [1].

Reference Compounds and Data

The table below lists common reference compounds used to validate the ED assay.

Compound Binding Class Reported fu Key Characteristics
Warfarin [1] [4] High-binding ~1% (High) Acidic, binds strongly to albumin.
Verapamil [1] [4] Moderate-binding Information missing Basic, binds to alpha-1-acid glycoprotein.
Atenolol [4] Low-binding Information missing Low-binding control.

Frequently Asked Questions

How long should the dialysis incubation be? Standard incubations are typically 4-6 hours, but this should be determined experimentally for NDMC. Equilibrium time can vary based on a compound's physicochemical properties and its rate of diffusion across the membrane [4].

What is an acceptable recovery value? While high recovery (>80%) is ideal, the scientific literature suggests that recovery should not be used as a strict pass/fail criterion. If the system has reached equilibrium, a lower recovery due to nonspecific binding may not impact the accuracy of the fu measurement [5].

References

handling and storage of N-Desmethylclozapine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Properties

The table below summarizes the fundamental identifying information and key physical characteristics of N-Desmethylclozapine.

Property Description
CAS RN 6104-71-8 [1]
Synonyms Normethylclozapine, Norclozapine [1]
Molecular Formula C₁₇H₁₇ClN₄ [1]
Molecular Weight 312.80 g/mol [1]
Physical Description White to Yellow powder to crystal [1]
Melting Point 177 °C [1]
Purity >95.0% (by GC) [1]

Storage and Handling Specifications

Proper storage and handling are critical for maintaining the chemical integrity of this compound for research purposes.

Aspect Recommendation
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C) [1]
Inert Atmosphere Store under inert gas [1]
Condition to Avoid Air Sensitive [1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. [1]
Precautionary Measures Wear protective gloves/eye protection/face protection. Wash skin thoroughly after handling. [1]

Analytical Methods for Quantification

Accurate measurement of this compound, typically alongside clozapine, is essential for therapeutic drug monitoring and pharmacokinetic studies. The following protocol details a validated HPLC-UV method.

Detailed Protocol: Simultaneous HPLC-UV Analysis [2]

This method is designed for the simultaneous determination of this compound and other analytes in human serum.

  • 1. Sample Pretreatment (Extraction)

    • Material: Human serum sample.
    • Procedure: The sample is pretreated using a Merck LiChrospher RP-4 ADS column (25 μm) for extraction and cleaning before injection into the HPLC system [2].
  • 2. Chromatographic Separation

    • Analytical Column: Phenomenex Gemini Phenyl Hexyl 110 Å column (250 × 4.6 mm, 5 μm) [2].
    • Mobile Phase: A gradient mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.1, containing 10% methanol) [2].
    • Flow Rate: 1 mL/min [2].
    • Total Run Time: 40 minutes [2].
  • 3. Detection

    • Detector: UV detector.
    • Wavelengths: Four different wavelengths are used for detection: 215 nm, 226 nm, 242 nm, and 299 nm [2].

The workflow for this analytical method is summarized in the following diagram:

G start Start Analysis sp Sample Pretreatment (Merck LiChrospher RP-4 ADS column) start->sp hplc HPLC Separation (Phenomenex Gemini Phenyl column) Gradient elution: Acetonitrile & Phosphate buffer sp->hplc uv UV Detection Wavelengths: 215, 226, 242, 299 nm hplc->uv data Data Analysis & Quantification uv->data end End data->end

Stability Testing and Considerations

While specific ICH stability data for this compound itself is limited in the provided results, relevant insights can be drawn from clozapine stability studies and standard pharmaceutical guidelines.

  • Clozapine Tablet Stability: A study on repackaged clozapine 100 mg tablets found that the mean concentration of clozapine remained within the target range over 84 days under various storage conditions. Notably, This compound was not detected in any tablets stored under the tested conditions, suggesting it was not a significant degradation product in this formulation context [3].
  • Principles of Stability Testing: For new drug substances and products, stability testing should follow ICH guidelines (e.g., ICH Q1A(R2)) to define a stability data package sufficient for registration. These studies evaluate the influence of environmental factors like temperature, humidity, and light to establish a retest period or shelf life [4] [5].

Practical Considerations for Researchers

  • Pharmacological Significance: this compound is not just an inert metabolite; it is pharmacologically active. It acts as an agonist at the muscarinic M1 receptor, which is thought to contribute to the unique efficacy profile of clozapine, particularly regarding cognitive benefits [6] [1].
  • Role in Therapeutic Drug Monitoring (TDM): TDM of clozapine and this compound is a standard practice in clinical psychiatry. The plasma clozapine/norclozapine ratio can provide valuable information. It helps assess patient adherence, guide dosage adjustments, and investigate potential drug-drug interactions or changes in metabolic status (e.g., due to smoking or infection) [7].

Key Limitations and Safety Notes

  • Research Use Only: The available chemical data is intended for research purposes and not for human therapeutic use [1].
  • Critical Health Warnings: The parent drug, clozapine, carries serious boxed warnings for conditions such as severe neutropenia, orthostatic hypotension, seizure, and myocarditis [8]. While these are associated with clinical use, they underscore the potent nature of this compound class.
  • Consult Full Guidelines: For formal stability or quality control testing, always consult the complete, most current versions of the ICH or other relevant regulatory guidelines [4] [5].

References

Comprehensive Application Notes and Protocols for Clozapine and NDMC Dose Prediction in Treatment-Resistant Schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clozapine Pharmacokinetics and Therapeutic Challenges

Clozapine remains the gold standard pharmacological treatment for treatment-resistant schizophrenia, with approximately 30% of patients responding at 6 weeks and 60-70% responding at 1 year according to clinical studies. Despite its superior efficacy, clozapine administration presents significant clinical challenges due to its narrow therapeutic index and substantial inter-individual pharmacokinetic variability. Therapeutic drug monitoring (TDM) has revealed that patients may require dramatically different doses to achieve therapeutic plasma concentrations, with effective trough concentrations typically falling between 0.35-0.60 mg/L (350-600 μg/L), while concentrations exceeding 1 mg/L significantly increase the risk of serious adverse effects including seizures, constipation, and delirium. [1]

The metabolism of clozapine is primarily hepatic, involving multiple cytochrome P450 enzymes, with CYP1A2 and CYP3A4 playing major roles, and CYP2C9, CYP2C19, and CYP2D6 contributing to a lesser extent. Clozapine undergoes biotransformation to several metabolites, with N-desmethylclozapine (NDMC) representing the primary active metabolite. NDMC exhibits a unique pharmacological profile distinct from the parent compound, functioning as an M1 muscarinic receptor partial agonist in contrast to clozapine's antagonist activity at this receptor. This difference is pharmacologically significant as M1 agonism may contribute to improved cognitive outcomes in schizophrenia patients. [2] [3] The clozapine:NDMC ratio has emerged as a potentially valuable clinical parameter, with research suggesting correlations with both metabolic adverse effects and cognitive improvements. [4]

Prediction Models for Clozapine Dosing

Clinical and Demographic Prediction Algorithms

Population-based algorithms incorporating demographic and clinical variables can explain approximately 48% of the observed variability in pre-dose plasma clozapine concentrations. These models integrate factors known to influence clozapine metabolism, including age, sex, body weight, smoking status, and ethnicity. [1] A comprehensive analysis of TDM data from 23,516 patients revealed that the dose predicted to achieve a therapeutic plasma clozapine concentration of 0.35 mg/L in a reference patient (non-smoking White European male, aged 40 years, 70 kg) was 344 mg/day (95% CI 227, 526). This baseline requirement demonstrates significant variation across populations, with predicted doses approximately 33% higher in Afro-Caribbean patients and 20% lower in Asian patients compared to White Europeans. [1]

Table 1: Clinical and Demographic Factors Affecting Clozapine Dose Requirements

Factor Impact on Clozapine Dose Requirement Magnitude of Effect Clinical Implications
Smoking Status Smokers require higher doses +36% compared to non-smokers Cessation necessitates 30% dose reduction
Sex Females require lower doses -22% compared to males Higher concentration per mg dose
Age Older patients require lower doses -20.4% between ages 20-80 years Regular dose review needed with aging
Ethnicity Afro-Caribbean > White > Asian +33% to -20% variation Consider genetic ancestry in dosing
Inflammation/Infection Decreased metabolism during illness Variable, potentially significant Dose reduction during acute illness
Genetic-Based Prediction Models

Recent advances in pharmacogenomics have enabled the development of genetic-based prediction models for clozapine dosing. These models incorporate polymorphisms in genes encoding metabolic enzymes, particularly CYP1A2, CYP3A4, and other minor pathways. A 2023 comparative study evaluated three genetic algorithm approaches against a standard population-based algorithm, finding that a gene variant activity score with omeprazole correction provided the most accurate prediction of clozapine dose required to achieve minimum therapeutic plasma concentrations (mean difference -31.0 mg/day, SD 140.8, r = 0.54). [5]

Additional pharmacogenomic research has identified specific genetic variants associated with clozapine metabolism, including rs28371726 and rs202102799 in CYP2D6, rs4148323 and rs34946978 in UGT1A1, and rs2011404 in UGT1A4. These polymorphisms contribute to the observed interindividual variability in clozapine pharmacokinetics and should be considered in comprehensive dosing models. [6] The integration of genetic profiling with clinical factors represents the most promising approach for personalized clozapine dosing.

Table 2: Genetic Algorithms for Clozapine Dose Prediction

Algorithm Type Mean Difference from Actual Dose (mg/day) Standard Deviation Correlation Coefficient (r) Key Components
Population-Based Algorithm -49.9 155.9 0.36 Demographic and clinical factors only
Gene Variant Activity Score -43.5 140.1 0.55 CYP enzyme activity polymorphisms
Gene Variant Activity Score with Omeprazole Correction -31.0 140.8 0.54 CYP variants + omeprazole interaction
CYP1A2 Inducibility Model 44.9 160.8 0.32 CYP1A2 induction/induction potential

Experimental Protocols for Clozapine and NDMC Analysis

Plasma Sample Collection and Processing Protocol

Materials and Reagents:

  • K2EDTA blood collection tubes
  • Centrifuge capable of 2,000 × g at 4°C
  • LC-MS/MS grade water, methanol, and formic acid
  • D4-clozapine internal standard (Merck, Rahway, NJ, USA)
  • Clozapine and NDMC reference standards

Sample Collection Procedure:

  • Collect blood samples immediately before morning dose (trough concentration)
  • Draw 3-5 mL venous blood into K2EDTA tubes
  • Record exact time of collection and time of last dose
  • Centrifuge at 2,000 × g for 10 minutes at 4°C within 1 hour of collection
  • Transfer plasma to polypropylene tubes and store at -80°C until analysis

Sample Preparation:

  • Thaw plasma samples at room temperature
  • Vortex for 30 seconds to ensure homogeneity
  • Aliquot 100 μL plasma into 1.5 mL microcentrifuge tubes
  • Add 10 μL of internal standard working solution (500 ng/mL D4-clozapine)
  • Add 300 μL of precipitation reagent (methanol:acetonitrile, 1:1 v/v)
  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes
  • Transfer 100 μL of supernatant to LC-MS/MS vials with inserts for analysis [6]
LC-MS/MS Analytical Protocol for Clozapine and NDMC Quantification

Equipment and Conditions:

  • LC-MS/MS System: AB Sciex 6500 Triple Quad LC-MS/MS System (AB Sciex, Framingham, MA, USA)
  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm; Waters Corporation, Milford, MA, USA)
  • Column Temperature: 25°C
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.0 90 10 Initial
1.0 90 10 Linear
3.0 10 90 Linear
5.0 10 90 Linear
5.1 90 10 Linear
7.0 90 10 Linear

MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Multiple Reaction Monitoring (MRM) transitions:
    • Clozapine: 327.15 → 270.00 m/z
    • NDMC: 313.15 → 192.00 m/z
    • D4-clozapine (IS): 331.15 → 274.00 m/z

Validation Parameters:

  • Calibration Range: 5-1000 ng/mL for clozapine, 5-500 ng/mL for NDMC
  • Lower Limit of Quantification: 5 ng/mL for both analytes
  • Precision: <15% CV for both intra-day and inter-day
  • Accuracy: 85-115% of nominal values [6]

The following diagram illustrates the complete analytical workflow from sample collection to data analysis:

G SampleCollection Blood Sample Collection (K2EDTA tubes, trough concentration) Centrifugation Centrifugation (2000 × g, 10 min, 4°C) SampleCollection->Centrifugation PlasmaSeparation Plasma Separation & Storage at -80°C Centrifugation->PlasmaSeparation SamplePrep Sample Preparation: - Internal Standard Addition - Protein Precipitation PlasmaSeparation->SamplePrep LCAnalysis LC Separation (UPLC BEH C18 column, Gradient Elution) SamplePrep->LCAnalysis MSDetection MS/MS Detection (MRM Mode, ESI+) LCAnalysis->MSDetection DataProcessing Data Processing & Quantification MSDetection->DataProcessing

Figure 1: Analytical workflow for clozapine and NDMC quantification in plasma samples

Genetic Analysis Protocols for Clozapine Metabolism Profiling

DNA Extraction and Quality Control Protocol

Materials and Equipment:

  • Whole blood samples (3 mL) collected in EDTA tubes
  • Commercial DNA extraction kit (QIAamp DNA Blood Mini Kit or equivalent)
  • Spectrophotometer (NanoDrop or equivalent)
  • Qubit fluorometer with dsDNA HS Assay Kit
  • Agarose gel electrophoresis system

DNA Extraction Procedure:

  • Extract genomic DNA from 200 μL whole blood using manufacturer's protocol
  • Elute DNA in 100 μL elution buffer provided in kit
  • Store extracted DNA at -20°C for short-term or -80°C for long-term storage

Quality Control Assessment:

  • Measure DNA concentration using spectrophotometer (260/280 nm ratio)
  • Confirm DNA purity (acceptable 260/280 ratio: 1.8-2.0)
  • Quantitate double-stranded DNA using Qubit fluorometer
  • Verify DNA integrity by 1% agarose gel electrophoresis
  • Require minimum DNA concentration of 20 ng/μL and total yield of 2 μg for NGS library preparation [6]
Targeted Next-Generation Sequencing for Pharmacogenetic Variants

Library Preparation and Sequencing:

  • Design hybridization capture probes targeting genes involved in clozapine pharmacokinetics (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, UGT1A1, UGT1A4) and pharmacodynamics (HRH1, DRD2, DRD3, DRD4, ABCB1, COMT)
  • Prepare sequencing libraries using 100 ng genomic DNA with commercial library prep kit
  • Perform hybridization capture using custom probe set (Celemics Inc., Seoul, Republic of Korea)
  • Sequence on Illumina NextSeq 550 platform with 2×150 bp paired-end reads
  • Target minimum coverage of 100× with >95% of target bases covered at 30×

Bioinformatic Analysis:

  • Perform base calling and demultiplexing using Illumina bcl2fastq
  • Align reads to reference genome (GRCh38) using genome analysis tool kit (GATK)
  • Call variants using GATK HaplotypeCaller
  • Annotate variants using ANNOVAR or similar annotation tool
  • Focus analysis on previously reported functional variants with known impact on enzyme activity [6]

The following diagram illustrates the key metabolic pathways and pharmacodynamic targets of clozapine and NDMC:

G Clozapine Clozapine CYP1A2 CYP1A2 (Primary Enzyme) Clozapine->CYP1A2 N-Demethylation CYP3A4 CYP3A4 (Secondary Enzyme) Clozapine->CYP3A4 N-Oxidation CYP2C9_C19_D6 CYP2C9/2C19/2D6 (Minor Enzymes) Clozapine->CYP2C9_C19_D6 Minor Pathways D2 D2/D3 Dopamine Receptors (Antagonist) Clozapine->D2 Serotonin 5-HT2C Receptors (Antagonist) Clozapine->Serotonin Histamine H1 Histamine Receptors (Antagonist) Clozapine->Histamine NDMC This compound (NDMC) CYP1A2->NDMC Metabolites Other Metabolites (Clozapine N-oxide, Hydroxylated metabolites) CYP3A4->Metabolites CYP2C9_C19_D6->Metabolites M1 M1 Muscarinic Receptors (NDMC: Partial Agonist Clozapine: Antagonist) NDMC->M1 NDMC->Serotonin

Figure 2: Metabolic pathways and key receptor interactions of clozapine and NDMC

Data Analysis and Model Development Protocols

Statistical Analysis Protocol for Pharmacokinetic-Pharmacodynamic Relationships

Software Requirements:

  • R statistical environment (version 4.0 or higher)
  • Additional R packages: lme4, lmerTest, nlme, ggplot2

Linear Mixed Effects Model Implementation:

  • Structure data with repeated measures (clozapine concentrations, PANSS scores at multiple timepoints)
  • Develop base model with clozapine concentration or PANSS score as dependent variable
  • Include random intercepts for subjects to account within-subject correlation
  • Evaluate fixed effects: demographic factors, clinical variables, genetic polymorphisms
  • Use stepwise selection or information criteria (AIC/BIC) for model refinement
  • Validate final model using diagnostic plots (residuals vs. fitted, Q-Q plots)
  • Perform sensitivity analyses to assess model robustness [6]

Key Covariates for Evaluation:

  • Demographic factors: age, sex, body weight, BMI
  • Lifestyle factors: smoking status (current, former, never)
  • Clinical factors: concomitant medications, inflammation markers, liver function tests
  • Genetic variants: CYP polymorphisms, UGT polymorphisms, receptor polymorphisms
  • Time-dependent factors: follow-up duration, dose adjustments
Model Validation and Performance Assessment

Internal Validation:

  • Apply k-fold cross-validation (typically k=5 or k=10)
  • Calculate performance metrics: mean absolute error (MAE), root mean square error (RMSE)
  • Assess calibration using observed vs. predicted plots
  • Evaluate clinical relevance by calculating percentage of predictions within ±20% of observed values

External Validation:

  • Apply model to independent validation cohort when available
  • Assess transportability across different populations
  • Evaluate clinical utility using decision curve analysis
  • Compare performance against existing dosing approaches [5]

Implementation Framework for Clinical Translation

The successful implementation of clozapine dose prediction models requires a structured approach integrating multiple data sources. Clinical protocols should incorporate both demographic and genetic factors to optimize dosing strategies, particularly during treatment initiation. The following framework supports clinical translation:

Pre-Treatment Assessment:

  • Collect comprehensive demographic and clinical data
  • Obtain genetic specimen for targeted pharmacogenetic testing
  • Calculate initial dose using combined demographic and genetic algorithm
  • Consider ethnicity-specific adjustments based on established population data

Therapeutic Drug Monitoring Integration:

  • Obtain first TDM at steady-state (5-7 days after dose stabilization)
  • Compare observed versus predicted concentrations
  • Refine model parameters based on individual patient data
  • Adjust dose to achieve target concentration range (0.35-0.60 mg/L)
  • Monitor clozapine:NDMC ratio for additional safety and efficacy information

Special Population Considerations:

  • Smokers: Initiate with 36% higher dose with plan for reduction upon cessation
  • Elderly: Initiate with 20% lower dose with slower titration
  • Patients with inflammation: Reduce dose during acute illness episodes
  • Concomitant medications: Adjust for known CYP1A2 inhibitors/inducers [1]

Conclusion and Future Directions

The development and implementation of comprehensive dose prediction models for clozapine therapy represents a significant advancement in personalized medicine for treatment-resistant schizophrenia. By integrating demographic factors, clinical variables, and genetic polymorphisms, these models can explain nearly 50% of the observed interindividual variability in clozapine pharmacokinetics, substantially improving upon traditional weight-based dosing approaches. The additional quantification of the clozapine:NDMC ratio provides valuable insights into both therapeutic and adverse effects, particularly regarding metabolic parameters and cognitive outcomes.

Future research directions should focus on validating these models in diverse populations, incorporating additional genetic and omics data, and developing point-of-care testing platforms for rapid genotype-guided dose initiation. The integration of artificial intelligence and machine learning approaches may further enhance prediction accuracy by capturing complex interactions between multiple variables. Ultimately, these advances will help maximize the substantial therapeutic benefits of clozapine while minimizing the potentially serious adverse effects that have limited its use in clinical practice.

References

Troubleshooting a Variable CLZ/NCLCZ Ratio

Author: Smolecule Technical Support Team. Date: February 2026

This FAQ table summarizes the core factors that influence the CLZ/NCLCZ ratio and how to address them in a research or clinical monitoring context.

Question Evidence & Causative Factors Recommended Action
What causes a sudden change in a patient's CLZ/NCLCZ ratio? Changes in smoking status are a primary cause. Tobacco smoke induces CYP1A2, increasing Clozapine metabolism and lowering the ratio [1]. Verify smoking status. For a stable dose, a ratio decrease suggests increased CYP1A2 activity (e.g., new smoking), while an increase suggests reduced activity (e.g., smoking cessation) [1].

| How do genetic factors influence baseline CLZ/NCLCZ ratio? | Polymorphisms in metabolism genes cause inherent variability. Key genes identified in GWAS meta-analyses (n=3643) include: • CYP1A1/CYP1A2: Associated with clozapine C/D ratio [2]. • UGT1A/UGT2B: Associated with norclozapine C/D ratio and the CLZ/NCLCZ ratio [2]. | For persistent unexplained variability, consider pharmacogenetic testing for variants in CYP1A1, CYP1A2, UGT1A4, and UGT2B10 [2]. | | What is the clinical significance of the ratio vs. the absolute clozapine level? | Evidence links clinical response to clozapine plasma levels, not the ratio. A 2023 meta-analysis confirmed norclozapine levels do not correlate with response, while clozapine levels above ~407 ng/mL do [1]. | Prioritize absolute clozapine levels for assessing efficacy. Use the ratio as a diagnostic tool for investigating metabolic changes [1]. | | Can a high C/D ratio predict adverse events? | A 2025 study (n=43) found patients with a high concentration-to-dose (C/D) ratio at day 8 had a significantly higher risk of developing clozapine-associated fever (Median C/D: 2.33 vs. 1.47) [3] [4]. | Monitor C/D ratios during initial titration. A high early C/D ratio may signal reduced metabolic capacity and higher inflammation risk, warranting closer observation [3] [4]. |

Experimental Protocols for Metabolic Phenotyping

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Determining the Clozapine Concentration-to-Dose (C/D) Ratio

This protocol is based on the clinical study by Sekimoto et al. (2025) [3] [4].

  • 1. Sample Collection: Draw blood at trough concentration, approximately 12 hours after the last administered dose.
  • 2. Dose Averaging: Calculate the average clozapine dose administered over the 5 days preceding the blood draw. This accounts for dose changes during titration.
  • 3. Bioanalysis: Quantify plasma concentrations of clozapine and norclozapine using a validated method (e.g., High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
  • 4. Calculation:
    • C/D Ratio = (Plasma Clozapine Concentration (ng/mL)) / (Average Daily Dose (mg/day))
    • CLZ/NCLCZ Ratio = (Plasma Clozapine Concentration) / (Plasma Norclozapine Concentration)
Protocol 2: Genotyping for Metabolic Capacity (GWAS Approach)

This protocol is derived from the meta-analysis by Rask et al. (2025) [2].

  • 1. Sample & Phenotype Collection: Obtain genomic DNA from participant whole blood. Collect precise phenotype data: clozapine and norclozapine serum levels, daily dose, and critical covariates (age, sex, smoking status, and valproate use).
  • 2. Genotyping & Quality Control: Perform genome-wide genotyping. Apply standard quality control filters to genetic data (e.g., call rate, Hardy-Weinberg equilibrium, relatedness).
  • 3. Association Analysis: Conduct a GWAS using the C/D ratio for clozapine, norclozapine, and the CLZ/NCLCZ ratio as primary phenotypes. Use a linear regression model adjusted for age, sex, and genetic principal components to account for population stratification. A second model should additionally adjust for smoking and valproate use.
  • 4. Meta-Analysis: Combine summary statistics from your analysis with those from other independent studies (e.g., CLOZUK2, Norwegian cohorts) to increase power and identify robust genetic associations.

Signaling Pathways & Metabolic Workflow

The following diagrams, generated with Graphviz DOT language, illustrate the key pathways and workflows discussed. They use the specified color palette with high-contrast text.

Clozapine Metabolic Pathways

This diagram summarizes the primary metabolic pathways of clozapine and the key enzymes involved.

ClozapineMetabolism Clozapine Clozapine Norclozapine Norclozapine Clozapine->Norclozapine  N-Demethylation CYP1A2 CYP1A2 Clozapine\nMetabolism Clozapine Metabolism CYP1A2->Clozapine\nMetabolism Primary Enzyme UGT1A4 UGT1A4 Norclozapine\nMetabolism Norclozapine Metabolism UGT1A4->Norclozapine\nMetabolism Key Enzymes UGT2B10 UGT2B10 UGT2B10->Norclozapine\nMetabolism Key Enzymes N_Glucuronide N_Glucuronide Norclozapine->N_Glucuronide  N-Glucuronidation

CLZ/NCLCZ Ratio Troubleshooting Logic

This workflow provides a logical, step-by-step guide for diagnosing changes in the CLZ/NCLCZ ratio.

TroubleshootingFlow Start Observed Change in CLZ/NCLCZ Ratio Step1 Verify Patient Smoking Status & Concomitant Medications Start->Step1 Step2 Check Absolute Clozapine Level Step1->Step2  No change found Outcome1 Ratio Change Explained by Environmental Factor Step1->Outcome1  Change confirmed Step3 Assess Clinical Response & Side Effects Step2->Step3 Outcome2 Adjust Dose to Target Therapeutic Clozapine Level Step2->Outcome2  Level sub-therapeutic or supra-therapeutic Step4 Consider Pharmacogenetic Testing (CYP1A2, UGTs) Step3->Step4  Unexplained variability or poor response Outcome3 Ratio Change Explained by Genetic Predisposition Step4->Outcome3

References

Key Drug Interactions & Clinical Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary metabolic pathways of clozapine and its major metabolite, NDMC, along with key interacting drugs and clinical management recommendations based on recent studies.

Aspect Clozapine N-Desmethylclozapine (NDMC)
Primary Metabolic Pathways CYP1A2 (main), CYP3A4, CYP2C19, CYP2C9, CYP2D6 [1] [2] Formed via CYP1A2 and CYP3A4; considered an active metabolite [2] [3] [4].
Key Inhibiting Drugs Fluvoxamine (strong CYP1A2 inhibitor): Reduces clozapine clearance by 56.5% [1]. Information on specific inhibitors of NDMC metabolism was not highlighted in the research.
Key Inducing Drugs Tobacco smoking (induces CYP1A2), potentially requiring higher clozapine doses [2]. Information on specific inducers of NDMC metabolism was not highlighted in the research.

| Clinical Management Notes | - Dose Adjustment with Fluvoxamine: Requires substantial dose reduction (e.g., 2-3 mg/kg) [1].

  • Inflammation/Infection: Systemic inflammation (e.g., elevated CRP) can downregulate CYP1A2, dangerously increasing clozapine levels. Dose should be reduced by up to two-thirds during significant inflammation [2].
  • Ancestry Considerations: Patients of Asian or Indigenous American ancestry may require lower doses (approx. half) due to genetic polymorphisms affecting enzyme activity [2]. | As an active metabolite with muscarinic M1 receptor agonist activity, NDMC is crucial to clozapine's overall efficacy and side effect profile [3] [4]. Monitoring clozapine and NDMC plasma levels provides a comprehensive view. |

Experimental Protocol: Population Pharmacokinetic (PPK) Modeling

For researchers investigating these interactions, a recent real-world study provides a robust methodological framework using PPK modeling [1].

  • Data Collection: Collect retrospective data from patients treated with clozapine. Essential data points include:
    • Trough plasma concentrations of clozapine (and NDMC if possible).
    • Physiological and biochemical data (e.g., weight, age, liver function tests).
    • Detailed records of all concomitant medications.
    • Demographic information.
  • Software and Model Construction: Use non-linear mixed-effects modeling (NONMEM) software to construct the PPK model. A one-compartment model is often appropriate. Key parameters to estimate are Clearance (CL/F) and Volume of Distribution (V/F). The absorption rate constant (Ka) can be fixed to a literature value if only trough data is available [1].
  • Covariate Analysis: Systematically test the influence of patient factors—such as body weight, concomitant use of inhibitors like fluvoxamine, and other covariates—on clozapine's clearance. Use statistical criteria (e.g., change in objective function value) to formally include significant covariates in the final model [1].
  • Model Evaluation: Validate the final model using:
    • Goodness-of-Fit Plots: e.g., observed vs. predicted concentrations.
    • Visual Predictive Checks (VPC): To evaluate model simulation performance.
    • Bootstrap Analysis: To assess the stability and precision of parameter estimates [1].
  • Simulation for Dosing Guidance: Use the validated model to simulate concentration-time profiles for virtual patients under various dosing regimens and clinical scenarios (e.g., with and without comedication) to generate individualized dosing recommendations [1].

Clozapine Metabolic Pathway Visualization

The following diagram illustrates the core metabolic pathway of clozapine, highlighting the formation of its active metabolite, NDMC, and the key enzymes involved. This clarifies the primary sites of potential drug-drug interactions.

clozapine_metabolism Clozapine Metabolic Pathway and Key Interactions Clozapine Clozapine NDMC NDMC Clozapine->NDMC  Metabolism by CYP1A2 CYP1A2 CYP1A2->Clozapine  Primary Enzyme CYP3A4 CYP3A4 CYP3A4->Clozapine  Secondary Enzyme Inactive_Metabolites Inactive_Metabolites NDMC->Inactive_Metabolites  Further Metabolism Fluvoxamine Fluvoxamine Fluvoxamine->CYP1A2  Inhibits Inflammation Inflammation Inflammation->CYP1A2  Inhibits (via cytokines) Smoking Smoking Smoking->CYP1A2  Induces

Key Updates for Clinical Practice

  • Revised ANC Monitoring: In 2025, the U.S. FDA rescinded the centralized Clozapine REMS program. New international consensus guidelines now recommend weekly Absolute Neutrophil Count (ANC) monitoring for the first 18 weeks, monthly until 2 years, and considering discontinuation of routine ANC monitoring thereafter if values remain stable [2] [5].
  • Shift in Safety Focus: Evidence indicates that while agranulocytosis remains a risk, pneumonia and other infections are the leading causes of clozapine-associated mortality. This underscores the importance of managing sedation, avoiding excessive doses, and vigilant monitoring for infections, especially during inflammatory states [2].

Further Research Directions

The search results indicate that detailed experimental protocols for in vitro studies on NDMC-specific interactions are not fully detailed in the available literature. To build a complete technical support center, you may need to consult specialized resources. I suggest you:

  • Explore specialized pharmacology databases like DrugBank to find detailed enzymatic assays and binding studies for NDMC [6].
  • Investigate the use of graph database technologies (like Neo4j) for modeling and analyzing the complex network of drug-drug and drug-substance interactions, which can greatly aid in both analysis and communication of complex relationship data [7].

References

optimizing plasma clozapine levels smoking cessation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Interaction & Pharmacokinetic Data

The interaction is primarily pharmacokinetic, mediated by changes in the activity of the cytochrome P450 enzyme system.

Summary of Quantitative Findings

The table below consolidates key quantitative data on the effects of smoking cessation on clozapine levels.

Metric Reported Change Study Details Source
Increase in Plasma CLO Concentrations 29.3% 53 male inpatients; significant post-cessation [1]
Increase in Dose-Corrected CLO Concentrations 23.5% Same cohort of 53 patients [1]
Time to Return to Pre-Cessation Levels ~1 month Case report; levels normalized in about 33 days [2] [3]
Initial Decline Rate (Dose-Corrected) ~1.67% per day Case report; observed in the first 2 weeks post-cessation [2] [3]
Subsequent Decline Rate (Dose-Corrected) ~1.38% per day Case report; observed after the initial 2 weeks [2] [3]
Typical Plasma Concentration Reduction in Smokers 20-40% Compared to non-smokers [1] [4]
Underlying Mechanism

The changes in clozapine levels are driven by the de-induction of the CYP1A2 enzyme:

  • Smoking-Induced Induction: Polycyclic aromatic hydrocarbons (PAHs) in tobacco smoke are potent inducers of the hepatic enzyme CYP1A2, which is the primary metabolic pathway for clozapine [2] [1] [4].
  • Post-Cessation De-induction: Upon smoking cessation, the inducing effect of PAHs is removed. The body must now synthesize new, non-induced CYP1A2 enzyme, a process that takes time. This "de-induction" leads to a decrease in clozapine clearance and a consequent increase in plasma concentrations [2] [3] [4].

The following diagram illustrates this metabolic pathway and the impact of smoking.

G cluster_physio Physiological State P Clozapine in Plasma M CYP1A2 Metabolism P->M  Cleared via E Clozapine Excreted M->E SM Smoking (Polycyclic Aromatic Hydrocarbons) SM->M  Induces NS Smoking Cessation (De-induction) NS->M  Normalizes

Troubleshooting & Clinical Management Guide

For researchers designing studies or clinicians managing patients, here are the critical protocols and FAQs.

Frequently Asked Questions (FAQs)

Q1: Why does smoking cessation lead to a risk of clozapine toxicity? A1: Smoking increases the metabolism of clozapine via induction of CYP1A2. When smoking stops, enzyme activity normalizes (de-induces), slowing clozapine clearance. This leads to a rapid and significant increase in plasma clozapine concentrations, potentially pushing them above the laboratory alert level (1000 ng/mL) and into the toxic range [2] [1] [4].

Q2: What is the expected time course for clozapine level changes after smoking cessation? A2: The increase is abrupt, occurring within days. Peak levels are followed by a biphasic decline: a rapid initial decrease in the first 2 weeks (≈1.67%/day), followed by a slower decline thereafter (≈1.38%/day). Dose-corrected plasma concentrations typically return to pre-cessation levels approximately 4 weeks (1 month) after quitting [2] [3].

Q3: How should clozapine dose be managed when a patient stops smoking? A3:

  • Anticipate and Monitor: For planned cessation, consider a pre-emptive dose reduction of 20-30% based on pharmacokinetic data [1].
  • Therapeutic Drug Monitoring (TDM) is Critical: Obtain plasma clozapine levels immediately upon cessation and weekly for at least the first month to guide dose adjustments [2] [5].
  • Titrate Slowly: After the de-induction period (≈1 month), re-titrate the dose based on TDM and clinical response if the patient remains stable [2].

Q4: Does the method of smoking cessation (e.g., switching to vaping) matter? A4: Yes. The enzyme induction is primarily caused by PAHs from combustible tobacco. Switching to nicotine replacement therapy (NRT) or electronic cigarettes (which lack combustion) may result in a similar increase in clozapine levels as complete cessation, due to the removal of the inducing agent [4] [5].

Experimental & Monitoring Protocols

Protocol 1: Blood Sampling for Therapeutic Drug Monitoring (TDM)

  • Timing: Draw blood at trough level, approximately 12 hours after the last dose [5].
  • Procedure: Ensure the morning dose is withheld until after the blood draw to avoid erroneously high readings [5].
  • Handling: Collect samples in EDTA tubes. Centrifuge at 3000× g for 10 minutes at 4°C within an hour of collection. Store plasma at -20°C until analysis [1].

Protocol 2: Analytical Method for Quantifying Plasma Clozapine

  • Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard [1].
  • Sample Preparation: Use 100 μL of plasma, protein precipitation with 300 μL of acetonitrile containing an internal standard (e.g., d4-clozapine), vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes [1].
  • Chromatography: Use a phenyl-hexyl column with a gradient elution of ammonium formate and acetonitrile [1].
  • Detection: Use positive electrospray ionization and Multiple Reaction Monitoring (MRM). Quantify using ion transitions m/z 327.3 → 270.0 for clozapine [1].

Key Considerations for Research and Practice

  • High-Risk Patients: Be particularly vigilant with older patients, those on multiple medications, and those with heavy smoking habits, as they may be more susceptible to concentration changes and side effects [1].
  • Ethnic Considerations: Studies note that Asian and Indigenous American populations may require lower clozapine doses overall. This should be factored into dosing strategies pre- and post-cessation [6].
  • Beyond Smoking: Be aware that other factors can influence clozapine metabolism, including inflammation and infections, which can suppress CYP1A2 activity and mimic the effects of smoking cessation [6].

References

Metabolic Pathways and Experimental Implications

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the metabolic pathway of CNO and its primary metabolites, clozapine and norclozapine.

G CNO Administered CNO CLZ Clozapine (CLZ) CNO->CLZ Reverse Metabolism Norclozapine Norclozapine CLZ->Norclozapine Demethylation DREADD_Activation DREADD Activation CLZ->DREADD_Activation Off_Target_Effects Off-Target Effects CLZ->Off_Target_Effects

Troubleshooting Guide: Interpreting High Norclozapine

  • Confirm the Source: The presence of norclozapine is a definitive biomarker that clozapine is present and being metabolized in your experimental system [1] [2]. High norclozapine levels indicate significant exposure to clozapine.
  • Re-evaluate Your Controls: This is the most critical step. Given that CLZ is the likely activator of DREADDs and causes off-target effects, your experimental design must include a DREADD-free control group administered with the same dose of CNO [3] [4]. This control is essential to distinguish the effects of DREADD activation from the pharmacological effects of CLZ and its metabolites.
  • Consider Alternative Agonists: Due to the CNO-CLZ conversion issue, many researchers have switched to using alternative, more metabolically stable DREADD agonists like Compound 21 (Cmpd-21) or even low-dose clozapine itself [5]. If high norclozapine is confounding your results, validating your experiment with one of these alternatives may be necessary.
  • Adjust Your Dosing: The conversion from CNO to CLZ is dose-dependent [4] [5]. Using the lowest effective dose of CNO can help minimize the production of CLZ and subsequently norclozapine, thereby reducing potential confounds.

Analytical Method for Quantification

For precise quantification of clozapine and its metabolites, including norclozapine, High-Performance Liquid Chromatography (HPLC) is a standard method. Here is a summarized protocol based on a recent study [2].

Protocol Step Details & Parameters

| Sample Preparation | Matrix: Human plasma or urine. Extraction: Liquid-Liquid Extraction (LLE) with n-octanol. Urine Pre-treatment: Alkalinization with Na₂CO₃ before extraction to improve yield. | | Chromatography | Technique: Reversed-Phase HPLC with a DAD detector. Key Outcome: Baseline separation of clozapine, norclozapine, and clozapine N-oxide. | | Quantification | Linear Range: Covers the expected therapeutic/toxic range. LLOQ (Lower Limit of Quantification): ~50 ng/mL, suitable for monitoring levels in biological samples. |

Frequently Asked Questions (FAQs)

Q1: If I detect norclozapine in my samples, does it mean my CNO was contaminated with clozapine from the supplier? Not necessarily. While contamination is possible, the well-documented reverse metabolism of CNO to clozapine in vivo (in rodents, and likely in other species) is the most common source. The clozapine is then metabolized into norclozapine [1] [5].

Q2: What are the main risks of having high levels of clozapine and norclozapine in my DREADD experiment? The primary risk is confounding experimental results. Clozapine is an antipsychotic drug that binds to a wide range of endogenous receptors (e.g., dopamine D2/3, serotonin 5-HT2A, muscarinic, adrenergic) [4] [6]. Effects you attribute to DREADD activation could actually be caused by this widespread receptor blockade [3] [4].

Q3: Are the issues with CNO back-conversion the same in all species? There appear to be species differences. While robust back-conversion is clearly documented in mice and rats [7] [1], one study noted that this conversion may not be overt in nonhuman primates [7]. It is crucial to consult pharmacokinetic data specific to your animal model.

References

FAQ: Renal Handling of N-Desmethylclozapine

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the renal clearance of N-Desmethylclozapine? this compound undergoes significant renal excretion. A key clinical study in psychiatric patients reported its renal clearance to be, on average, 300% of the creatinine clearance [1] [2]. This value is substantially higher than the renal clearance of the parent drug, clozapine.

  • Q2: How does its renal clearance compare to clozapine and its other major metabolite? The renal handling of clozapine and its two major metabolites differs dramatically, as summarized in the table below [1] [2].

Compound Unbound Fraction in Serum (Mean) Renal Clearance (% of Creatinine Clearance) Primary Renal Mechanism
Clozapine 5.5% 11% Net Tubular Reabsorption
This compound (Norclozapine) 9.7% 300% Net Tubular Secretion
Clozapine N-Oxide 24.6% 640% Net Tubular Secretion
  • Q3: What do these clearance values indicate about the renal mechanism? A renal clearance value far exceeding the glomerular filtration rate (approximated by creatinine clearance) is a classic indicator of active tubular secretion [3]. This means this compound is not only filtered by the glomeruli but is also actively transported from the blood into the urine by specific transporters in the renal tubules [1]. In contrast, clozapine itself is largely reabsorbed after filtration.

  • Q4: What factors can influence the renal clearance of this compound? The study noted large interindividual variations in renal clearance values. Furthermore, the clearance of unbound this compound was found to increase with increasing urine volume and decreasing urine pH [1]. Changes in renal function or the presence of drugs that compete for the same tubular secretion transporters could also potentially affect its clearance.

The following diagram illustrates the key renal handling processes for clozapine and this compound based on the pharmacokinetic data.

G cluster_norclozapine This compound Blood Blood Glomerulus Glomerulus Blood->Glomerulus Filtration Blood->Glomerulus Filtration Tubule Tubule Blood->Tubule Active Secretion Urine Urine Tubule->Blood Active Reabsorption Tubule->Urine High CLᵣ = 300% CLᵢₙ Tubule->Urine Low CLᵣ = 11% CLᵢₙ

Experimental Protocol: Measuring Renal Clearance

The quantitative data presented above was derived from the following methodology, which can serve as a reference for your own experimental designs [1].

  • 1. Study Design & Sampling:

    • Subjects: 15 psychiatric patients on continuous clozapine monotherapy.
    • Procedure: Blood and urine samples were collected over four consecutive 2-hour intervals at steady-state.
    • Urine Handling: Urine volume was measured, pH was recorded, and aliquots were stored frozen at -20°C.
  • 2. Bioanalytical Method:

    • Extraction: Solid-phase extraction (SPE) using C18-silica gel cartridges.
    • Analysis: Quantification of clozapine, this compound, and Clozapine N-oxide in serum and urine using High-Performance Liquid Chromatography (HPLC) with UV detection at 290 nm.
    • Mobile Phase: 10 mM perchloric acid (pH 2.5) / acetonitrile (65:35, v/v).
  • 3. Protein Binding Measurement:

    • The unbound (free) fraction of each compound in serum was determined using equilibrium dialysis.
  • 4. Data & Clearance Calculation:

    • Renal clearance ((CL_{renal})) was calculated using the standard formula: (CL_{renal} = (Urine Flow Rate * Urine Concentration) / Plasma Concentration) [3].
    • Clearance values were normalized to the individual's creatinine clearance to account for differences in baseline kidney function.

Key Implications for Research & Development

  • Active Metabolite Profile: this compound is not only pharmacologically active but also efficiently cleared by the kidneys via secretion, which influences its exposure and half-life relative to clozapine [4] [5].
  • Potential for Drug-Drug Interactions (DDIs): The tubular secretion process is susceptible to inhibition or competition by other drugs. This is a critical consideration for clinical studies involving polypharmacy [6].
  • Overall Elimination Pathway: The study concluded that the sum of clozapine and its metabolites (clozapine, this compound, and clozapine N-oxide) recovered in urine accounted for only about 14% of the administered dose [1] [7]. This highlights that metabolic pathways other than N-demethylation and N-oxidation (such as hydroxylation and conjugation) are the major contributors to the total elimination of clozapine in patients [1] [7].

References

managing clozapine norclozapine toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind clozapine toxicity? Clozapine toxicity stems from its complex pharmacokinetics and wide receptor profile. It is extensively metabolized in the liver, primarily by cytochrome P450 isozymes CYP1A2, CYP3A4, and, to a lesser extent, CYP2D6 [1] [2]. Factors that inhibit these enzymes can lead to toxic accumulation. Furthermore, clozapine acts as an antagonist at adrenergic α1 receptors, which can cause vasodilation, leading to profound hypotension and reflex tachycardia [3] [2]. In severe overdose, this can result in a state of high cardiac output and low systemic vascular resistance [3].

Q2: How do systemic infections like COVID-19 influence clozapine levels? Systemic infections can significantly inhibit clozapine metabolism. A longitudinal case study reported that SARS-CoV-2 infection led to a ~53% inhibition of CYP1A2 activity, a major metabolic pathway for clozapine [4]. This resulted in a marked increase in serum clozapine levels and the appearance of toxicity symptoms (lethargy, excess salivation) even while the patient was on a previously stable dose. The consensus advice is to reduce the clozapine dose by half during active infection and monitor levels closely [4].

Q3: What is the significance of the Clozapine REMS program update? The U.S. Food and Drug Administration (FDA) removed the Risk Evaluation and Mitigation Strategy (REMS) program for clozapine, effective June 13, 2025 [5]. While this eliminates the mandatory enrollment and ANC reporting requirements for prescribers, pharmacies, and patients, the risk of severe neutropenia remains. Prescribers are advised to continue monitoring patients' Absolute Neutrophil Count (ANC) according to the frequencies described in the prescribing information to ensure patient safety [5].

Q4: What are the key hemodynamic parameters to monitor in severe clozapine toxicity? In life-threatening cases, advanced hemodynamic monitoring is crucial. The following parameters are key indicators of clozapine's toxic effects [3]:

  • Cardiac Index (CI): Often significantly elevated due to low peripheral resistance and compensatory tachycardia.
  • Systemic Vascular Resistance Index (SVRI): Typically very low due to alpha-adrenergic receptor blockade.
  • Heart Rate: Marked tachycardia is common. Improvement in these parameters, alongside a decreasing vasopressor dependency index (VDI), can be used to gauge the effectiveness of detoxification therapies [3].

Troubleshooting Guides & Experimental Protocols

Guide 1: Managing Acute Overdose and Hemodynamic Instability

This protocol is based on a case of life-threatening ingestion [3].

Objective: To provide a clinical framework for stabilizing a patient and removing clozapine via extracorporeal elimination.

Materials and Reagents:

  • Equipment for continuous vital sign monitoring
  • Pulse Index Continuous Cardiac Output (PICCO) or similar advanced hemodynamic monitoring system
  • Hemoperfusion (HP) system and supplies
  • Plasma exchange equipment
  • Continuous Veno-Venous Hemodiafiltration (CVVHDF) system
  • Vasopressors: Norepinephrine, Terlipressin
  • Beta-blocker: Esmolol

Methodology:

  • Initial Stabilization: Secure airway, provide mechanical ventilation if needed, and initiate fluid resuscitation.
  • Hemodynamic Monitoring: Place a PICCO catheter to monitor Cardiac Index (CI), Systemic Vascular Resistance Index (SVRI), and other parameters.
  • Pharmacological Intervention:
    • Administer norepinephrine and terlipressin to counteract vasodilation and increase SVRI.
    • Use esmolol to control reflex tachycardia and reduce excessively high cardiac output.
  • Decontamination & Elimination:
    • Perform gastric lavage if presentation is early after ingestion.
    • Initiate hemoperfusion (HP). The cited case required multiple sessions over 11 days.
    • Consider plasma exchange to further remove clozapine and norclozapine from the blood.
    • Use CVVHDF to manage fluid balance and remove inflammatory mediators.
  • Assessment of Efficacy: Serial monitoring of serum clozapine/norclozapine levels and the Vasopressor Dependency Index (VDI) should guide therapy. A positive correlation between VDI and clozapine concentration indicates effective drug removal [3].
Guide 2: Investigating Drug-Drug Interactions and Metabolic Inhibition

Objective: To study the impact of a co-administered drug (e.g., an antibiotic or antiviral) on clozapine metabolism in vitro.

Materials and Reagents:

  • Human liver microsomes or recombinant CYP enzymes (CYP1A2, CYP3A4, CYP2D6)
  • Clozapine standard
  • Test inhibitor compound (e.g., Fluvoxamine for CYP1A2)
  • Co-factors (NADPH regenerating system)
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
  • Stopping solution (e.g., acetonitrile with internal standard)

Methodology:

  • Incubation Setup: Prepare incubation mixtures containing liver microsomes, clozapine at a range of concentrations (e.g., 1-100 µM), and the test inhibitor at various concentrations. Include control incubations without inhibitor.
  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a predetermined time.
  • Reaction Termination: Stop the reaction at specific time points by adding the stopping solution.
  • Sample Analysis: Use LC-MS/MS to quantify the remaining clozapine and the formation of its primary metabolite, norclozapine.
  • Data Analysis: Calculate the Michaelis-Menten parameters (Km, Vmax) and the inhibition constant (Ki) for the test compound to determine its potency as a clozapine metabolism inhibitor.

Data Presentation: Toxicity Parameters & Management

The table below summarizes quantitative data from case reports to aid in experimental and clinical benchmarking.

Parameter Pre-COVID Level (Stable) Symptomatic COVID-19 (Toxic) Severe Overdose (5g ingestion)
Clozapine Dose (mg/day) 350 [4] 350 (reduced to 200) [4] Single 5000 mg dose [3]
Serum Clozapine (μg/L) 867 [4] 1050 [4] 5930 [3]
Serum Norclozapine (μg/L) 278 [4] 284 [4] 1048 [3]
Key Clinical Signs None [4] Lethargy, excess salivation, required walking assistance [4] Coma, fever, hypotension, uncontrollable tachycardia [3]
Management Action Maintenance therapy [4] Dose reduction by ~57% [4] Hemoperfusion & vasopressors [3]

Visualizing Toxicity Mechanisms and Management

The following diagram illustrates the primary mechanisms of clozapine-induced toxicity and the corresponding management strategies, integrating the information from the FAQs and troubleshooting guides.

G Overdose Clozapine Overdose/ Metabolic Inhibition PK Pharmacokinetics Overdose->PK PD Pharmacodynamics Overdose->PD CYPInhibit CYP1A2/3A4 Inhibition (e.g., by Infection) PK->CYPInhibit ReceptorBlock Alpha-1 Adrenergic Receptor Blockade PD->ReceptorBlock Accumulation Toxic Serum Accumulation CYPInhibit->Accumulation Toxicity Clinical Toxicity Accumulation->Toxicity Leads to Accumulation->Toxicity DoseReduce Reduce Clozapine Dose Accumulation->DoseReduce Treat with Hypotension Vasodilation & Hypotension ReceptorBlock->Hypotension Tachycardia Reflex Tachycardia ReceptorBlock->Tachycardia Lethargy Sedation/Lethargy Toxicity->Lethargy Instability Hemodynamic Instability Toxicity->Instability Lethargy->DoseReduce Treat with Instability->Toxicity HP Hemoperfusion (HP) Instability->HP Manage with Vasopressors Administer Vasopressors (e.g., Norepinephrine) Instability->Vasopressors Manage with BetaBlock Consider Beta-Blocker (e.g., Esmolol) Instability->BetaBlock Manage with Hypotension->Instability Tachycardia->Instability Management Management Strategies DoseReduce->Management Constitute HP->Management Constitute Vasopressors->Management Constitute BetaBlock->Management Constitute

References

CYP1A2 phenoconversion infection inflammation NDMC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CYP1A2 Phenoconversion

Q: What is CYP1A2 phenoconversion in the context of infection and inflammation?

A: Phenoconversion occurs when a patient's drug metabolism phenotype (their actual metabolic capacity) does not match their genotype-based prediction due to nongenetic factors. In the case of CYP1A2, systemic infection and inflammation can cause a rapid and significant downregulation of enzyme activity. This means that even a patient with a genetic profile suggesting normal metabolism (an Extensive Metabolizer, EM) can transiently behave like a Poor Metabolizer (PM) [1] [2]. This is a critical consideration for drugs with a narrow therapeutic index, such as certain antipsychotics.

Q: What is the underlying mechanism for this downregulation?

A: The primary mechanism involves the release of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in response to infection or tissue injury [3] [4]. These cytokines activate intracellular signaling pathways, particularly the NF-κB pathway, which leads to reduced transcription and expression of the CYP1A2 enzyme [3] [5]. The diagram below illustrates this signaling cascade.

G Infection Infection / Inflammation Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Infection->Cytokines Signaling Activation of Signaling Pathways (e.g., MAPK, PI3K) Cytokines->Signaling IKK Activation of IKK Complex Signaling->IKK IkBPhos Phosphorylation of IκB IKK->IkBPhos NFkBRelease NF-κB Release & Nuclear Translocation IkBPhos->NFkBRelease CYP1A2down Downregulation of CYP1A2 Gene Transcription NFkBRelease->CYP1A2down Result Reduced CYP1A2 Enzyme Activity & Phenoconversion CYP1A2down->Result

Quantitative Data on Activity Reduction

Q: What is the magnitude and timing of CYP1A2 suppression during acute inflammation?

A: The impact is both significant and rapid. The following table summarizes key quantitative findings from clinical phenotyping studies.

Inflammatory Context Observed Change in CYP1A2 Activity Time to Nadir (Peak Effect) Primary Source / Method
Elective Hip Surgery [4] ↓ 53% (reduction in metabolic ratio) 1 day post-surgery Geneva Cocktail (Caffeine)
Advanced Malignancies (with acute-phase response) [4] Average ↓ 30% (reduction in CYP3A4 activity, often co-regulated) Not specified Correlation with C-Reactive Protein (CRP)
Chronic Kidney Disease (CKD) model [5] Significant decrease in metabolite formation 8 weeks (chronic model) Liver Microsomes (Acetaminophen formation)

Experimental Protocols & Troubleshooting

Q: How can I experimentally monitor CYP1A2 phenoconversion in a clinical or research setting?

A: The most common method is in vivo phenotyping using a selective probe drug. The protocol below is adapted from a clinical study that successfully quantified changes in multiple CYP enzymes after surgery [4].

Detailed Protocol: Clinical Phenotyping with a Cocktail Approach

  • Objective: To quantify the activity of CYP1A2 and other major CYP enzymes before and after an inflammatory event.
  • Probe Drug: Caffeine is the standard probe for CYP1A2 activity.
  • Procedure:
    • Baseline Measurement: Administer an oral dose of the phenotyping cocktail (including caffeine) to the subject under fasting conditions.
    • Blood Sampling: Collect a capillary blood sample 2 hours after cocktail ingestion.
    • Inflammatory Challenge: The subject undergoes the planned inflammatory event (e.g., surgery, or monitor during an active infection).
    • Post-Inflammation Measurements: Repeat the cocktail administration and blood sampling at designated time points after the event (e.g., Day 1, Day 3).
    • Biomarker Analysis: In parallel, measure serum inflammatory markers like C-reactive Protein (CRP) and IL-6 to correlate with enzyme activity changes.
  • Data Analysis: Calculate the Metabolic Ratio (MR) for CYP1A2. For caffeine, this is typically the ratio of a specific metabolite (e.g., paraxanthine) to the parent drug in the blood sample. A decrease in the MR indicates a decrease in CYP1A2 activity [4].

The workflow for this experiment is outlined below.

G Start Administer Phenotyping Cocktail (e.g., Caffeine for CYP1A2) Sample Collect Blood Sample (at 2 hours post-dose) Start->Sample Analyze Analyze Sample & Calculate Baseline Metabolic Ratio (MR) Sample->Analyze Event Inflammatory Event (Surgery or Infection) Analyze->Event Repeat Repeat Cocktail Administration & Blood Sampling Post-Event Event->Repeat Compare Compare Pre- and Post-Event MR ↓ MR = ↓ CYP1A2 Activity Repeat->Compare Correlate Correlate MR Change with Inflammatory Markers (CRP, IL-6) Compare->Correlate

Troubleshooting Guide: Common Experimental Pitfalls

Issue: High variability in metabolic ratio measurements.

  • Potential Cause: Lack of standardization in diet or concomitant medications. Substances like fluvoxamine (strong inhibitor) or smoking (inducer) dramatically affect CYP1A2 [6] [7].
  • Solution: Enforce strict inclusion/exclusion criteria. Control for smoking status and diet (e.g., apiaceous and brassica vegetables can inhibit/induce CYP1A2) [7]. Screen for and document all comedications.

Issue: Inflammatory response is inconsistent across subjects.

  • Potential Cause: The severity and time course of inflammation are variable.
  • Solution: Use the inflammatory biomarkers (CRP and IL-6) as continuous variables in your analysis instead of simple pre/post groupings. This allows for a direct correlation between the magnitude of inflammation and the degree of phenoconversion [4].

Issue: Confounding results from other CYP enzymes.

  • Potential Cause: Many drugs are metabolized by multiple enzymes.
  • Solution: When using a cocktail, verify the selectivity of your probe drugs and their metabolites to ensure you are accurately measuring the intended CYP enzyme's activity [4].

References

Core Concepts: Protein Binding & Correction

Author: Smolecule Technical Support Team. Date: February 2026

Correcting for protein binding is essential because only the unbound (free) fraction of a drug is available for pharmacological activity [1]. In vitro assays often use media containing Fetal Bovine Serum (FBS), and the protein content (5-10% FBS) can significantly bind test compounds, leading to an overestimation of the required effective dose if unbound concentration is not considered [1].

The mathematical relationship between total drug concentration and its unbound fraction can be described using a one-on-one binding model [1]. The derivation starts with the binding association constant ((K_a)):

[ K_a = \frac{C_{tot} - C_{ub}}{C_{ub}^2 + C_{ub}P_{tot} - C_{ub}C_{tot}} ]

  • (C_{tot}): Total chemical concentration
  • (C_{ub}): Unbound chemical concentration
  • (P_{tot}): Total protein concentration

From this, the percentage of unbound chemical ((f_{ub}%)) is calculated as:

[ f_{ub}% = 100 - 100 \times \frac{K_a C_{tot} + K_a P_{tot} + 1 - \sqrt{(K_a C_{tot} + K_a P_{tot} + 1)^2 - 4K_a^2 P_{tot} C_{tot}}}{2K_a C_{tot}} ]

For certain drugs, a two-protein serial binding model is necessary. This applies when a drug binds significantly to two different proteins (e.g., Albumin and Alpha-1-Acid Glycoprotein). The model calculates the unbound fraction remaining after sequential binding to each protein [1].

Troubleshooting Guide: Protein Binding in NDMC Assays

Your researchers may encounter issues where experimental results don't align with expected in vivo effects. The table below outlines common problems and their solutions.

Problem Scenario Root Cause Investigation & Correction
High in vitro IC50; much lower clinically effective dose. High protein binding in assay media reducing free drug [1]. Determine (f_{ub})% in 5-10% FBS. Apply correction to use/estimate free concentration [1].
Variable assay results with different serum lots or batches. Differences in protein concentration/composition between serum batches altering (f_{ub})% [1]. Standardize FBS source/batch; pre-determine (f_{ub})% for critical compounds for consistent correction.
Inaccurate prediction of drug-drug interactions. Failure to account for binding displacement interactions (e.g., from competitor drugs). Use a two-protein binding model if a competing drug is known to bind a specific protein like AAG [1].

Frequently Asked Questions (FAQs)

Q1: When is protein binding correction absolutely necessary? Correction is crucial for moderate to highly protein-bound drugs. For chemicals with low binding affinity (e.g., <5% bound in 5-10% FBS, like nicotine, moxifloxacin), the impact is negligible and can be ignored [1].

Q2: How do I obtain the binding association constant ((K_a)) for my calculations? The (K_a) is best calculated from experimental protein binding measurements conducted in 100% human plasma or FBS at the maximum chemical concentration you plan to test. This experimentally derived (K_a) is then used in the models to predict the unbound fraction at lower concentrations and different protein levels [1].

Q3: What practical tool can I use to perform these calculations? The key study by provides a user-friendly Excel spreadsheet as supplementary material to help bench scientists calculate protein binding-corrected concentrations. Directing your team to access and use this tool would streamline the process [1].

Q4: Why is it important to monitor plasma levels of clozapine and NDMC clinically? Clozapine has a narrow therapeutic range. Therapeutic Drug Monitoring (TDM) of total plasma clozapine and NDMC is used to check patient adherence, guide dosage, and minimize the risk of dose-related adverse effects. Factors like smoking, infection, and drug interactions can significantly alter an individual's clozapine dose requirement, which is reflected in its plasma concentration [2].

Experimental Protocol: Determining Unbound Fraction

This workflow outlines the key steps for determining the unbound fraction of a compound for in vitro assay correction.

workflow start Start: Plan Experiment step1 1. Measure Protein Binding - Use method like equilibrium dialysis or ultrafiltration - Perform in 100% plasma/FBS at high test concentration start->step1 step2 2. Calculate Binding Constant (Ka) - Use experimental data in one-on-one binding model step1->step2 step3 3. Define In Vitro Conditions - Set total drug concentration (Ctot) - Define total protein in assay media (Ptot) step2->step3 step4 4. Calculate Unbound Fraction (fub%) - Apply Ka, Ctot, Ptot to binding model equation step3->step4 step5 5. Apply Correction in Assay - Use calculated unbound concentration as physiologically relevant dose step4->step5 end Assay uses corrected, physiologically relevant concentration step5->end

References

tubular secretion of N-Desmethylclozapine

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Renal Clearance Data

The table below summarizes key pharmacokinetic parameters for Clozapine and its metabolites, based on a clinical study in patients on steady-state clozapine monotherapy [1] [2].

Compound Unbound Fraction in Serum (%) Renal Clearance (as % of Creatinine Clearance) Primary Renal Process
Clozapine 5.5% 11% Tubular Reabsorption
N-Desmethylclozapine (norCLZ) 9.7% 300% Tubular Secretion
Clozapine N-oxide 24.6% 640% Tubular Secretion

The data shows that the renal clearance of unbound this compound is about three times the creatinine clearance, providing direct evidence for a net active tubular secretion process [1] [2]. The study also noted that the clearance of unbound this compound increased with higher urine volume and lower pH, and all renal clearance values showed large inter-individual variations [1].

Mechanisms & Experimental Evidence

The renal handling of these compounds involves multiple stages, as illustrated below.

The diagram shows that only the unbound fraction of a drug in the blood is available for glomerular filtration. This compound undergoes subsequent active transport from the blood in the peritubular capillaries into the tubular cell and then into the urine, a process that requires energy and specific transporters [1] [2].

While the specific transporters for this compound in the kidney were not identified in the search results, recent research indicates that the parent drug, Clozapine, is a substrate of Organic Anion Transporting Polypeptide 1B1 (OATP1B1) [3]. OATP1B1 is primarily expressed on the sinusoidal membrane of hepatocytes and is key for hepatic uptake. This suggests that transporter interactions are crucial to the overall pharmacokinetic profile of clozapine and its metabolites.

Key Considerations for Experimental Design

When investigating the renal excretion of this compound, please consider the following factors derived from the clinical evidence:

  • Focus on Unbound Concentration: Renal clearance should be calculated based on the unbound concentration in serum, as only the unbound fraction is available for glomerular filtration and tubular secretion [1] [2].
  • Account for Variability: Be prepared for large inter-individual variations in renal clearance values, which were a notable finding in the patient study [1].
  • Control Urine Parameters: Monitor and control for urine flow rate and pH, as these were found to influence the renal clearance of unbound this compound [1].
  • Minor Excretion Pathway: Note that despite active tubular secretion, the total amount of clozapine and its two major metabolites recovered in urine accounted for only about 14% of the administered dose, indicating that other metabolic pathways are predominant [1] [4].

References

clozapine dose adjustment elderly norclozapine

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Data on Clozapine in the Elderly

The table below summarizes key findings from a large therapeutic drug monitoring (TDM) service audit for patients aged 65 and over [1].

Parameter Findings in Patients ≥65 Years Clinical Implications
Typical Dose Median dose decreases from 300 mg/day (65-70 yrs) to 200 mg/day (≥85 yrs). Demonstrate the need for age-dependent dose reduction [1].
Plasma Concentration 37% of samples exceeded the target range (0.35-0.60 mg/L). A dose >350 mg/day had a 50% likelihood of exceeding 0.60 mg/L. Highlights significant risk of supratherapeutic levels; avoid high doses [1].
Age-Related Changes A subgroup showed significantly higher plasma clozapine levels after age 65, despite a lower prescribed dose. Suggests reduced clearance with advancing age; necessitates ongoing TDM and dose review [1].

FAQs on Norclozapine and Dose Adjustment

What is norclozapine and why is it clinically significant?

Norclozapine (N-desmethylclozapine) is the major active metabolite of clozapine [2]. Its pharmacology is distinct from the parent drug:

  • Clozapine is primarily a dopamine and serotonin receptor antagonist, with muscarinic M1 receptor antagonism [3].
  • Norclozapine is a muscarinic M1 receptor agonist, which is believed to contribute to pro-cognitive effects but may also increase the risk of side effects like sialorrhea (excessive salivation) [2] [4] [5]. This unique combination of activities is thought to contribute to clozapine's unique efficacy profile [5].
How should the Clozapine/Norclozapine Ratio (CNR) be used?

The CNR provides insight into a patient's metabolic status, but its application is nuanced.

  • Lower CNR indicates a higher relative concentration of norclozapine. This has been associated with a higher risk of metabolic side effects (e.g., weight gain) but potentially better cognitive function [4].
  • Higher CNR indicates a higher relative concentration of clozapine. This may be associated with better cardiometabolic outcomes but could theoretically reduce the potential pro-cognitive benefits mediated by norclozapine [4].
  • Key Axiom: The CNR is more useful for assessing pharmacokinetic interactions (e.g., with CYP1A2 inhibitors like fluvoxamine) than for directly predicting efficacy [6] [4]. A stable CNR in a patient can shift significantly with the introduction of other drugs, signaling a need to re-evaluate TDM.
What is the experimental workflow for clozapine TDM analysis?

For researchers validating TDM protocols, the process from sample collection to data interpretation can be summarized as follows. This workflow integrates the key clinical axioms for interpreting norclozapine levels [6].

Start Patient Plasma/Serum Sample A Sample Preparation (Protein Precipitation, Extraction) Start->A B Chromatographic Separation (HPLC or LC) A->B C Detection (UV or Mass Spectrometry) B->C D Data Analysis: Quantification of Clozapine and Norclozapine C->D E Calculate Metrics: - Absolute levels (mg/L) - Clozapine/Norclozapine Ratio (CNR) D->E F Clinical Interpretation (Apply 3 Axioms) E->F

Detailed Methodology:

  • Sample Collection: Blood samples are drawn at trough (steady-state), typically just before the next dose [4].
  • Sample Analysis: As referenced in the search results, a common method is high-performance liquid chromatography (HPLC) coupled with a UV detector for quantifying clozapine and norclozapine concentrations [4].
  • Data Interpretation: This is guided by three clinical axioms [6]:
    • Track both norclozapine levels and the CNR to optimize efficacy in inadequate responders.
    • The CNR provides specific information on clozapine clearance.
    • Be aware that the CNR is often misinterpreted; it is a tool for evaluating metabolic status, not a direct measure of efficacy.

Experimental Protocol: HPLC-UV Analysis of Clozapine and Norclozapine

This protocol is adapted from methods cited in the research [4].

1. Sample Pre-processing:

  • Collect venous blood into tubes containing EDTA as an anticoagulant.
  • Centrifuge at a defined speed (e.g., 3000-4000 rpm) for 10-15 minutes to separate plasma.
  • Aliquot and store plasma at -20°C or -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • Pipette 100 µL of plasma into a microcentrifuge tube.
  • Add 300 µL of an organic solvent like acetonitrile or methanol to precipitate proteins.
  • Vortex vigorously for 60 seconds and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
  • Transfer the clear supernatant to a clean vial for injection into the HPLC system.

3. HPLC-UV Conditions:

  • Chromatograph: High-Performance Liquid Chromatography system.
  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic mixture of:
    • Buffer A: An aqueous buffer (e.g., 10-20 mM phosphate or acetate buffer), often adjusted to a specific pH.
    • Buffer B: An organic modifier (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to a wavelength of 254 nm or 270 nm.
  • Injection Volume: 20-50 µL.

4. Data Analysis:

  • Generate standard calibration curves for clozapine and norclozapine in the target range (e.g., 0.05-1.5 mg/L).
  • Quantify the concentrations in unknown samples by interpolating from the calibration curve.
  • Calculate the CNR by dividing the clozapine concentration by the norclozapine concentration.

Troubleshooting Guide for Clinical and Laboratory Practice

Issue Potential Cause Recommended Action
Unexpectedly high plasma clozapine in an elderly patient Age-related reduction in hepatic metabolism or renal excretion; drug interaction with a CYP1A2 inhibitor (e.g., fluvoxamine). Reduce dose immediately. Re-check TDM and review concomitant medications. For researchers, genotype for CYP1A2 and CYP2D6 variants [1] [7] [4].
High norclozapine levels and low CNR Patient is an extensive metabolizer, potentially leading to increased norclozapine-mediated effects (metabolic, cognitive). Consider if side effects (weight gain, dyslipidemia) are present. Dose reduction may be needed, but weigh against potential cognitive benefits [6] [4].
Sudden change in a previously stable CNR Introduction or discontinuation of a drug that affects CYP450 enzymes (e.g., smoking induction CYP1A2). Comprehensive review of the patient's medication and lifestyle history. In a research cohort, this can be a confounder that requires statistical adjustment [6] [4].
Subtherapeutic clozapine levels despite adequate dose Poor adherence, ultra-rapid metabolism (e.g., due to heavy smoking inducing CYP1A2), or malabsorption. In a clinical trial, verify adherence. For researchers, monitor smoking status and consider genotyping [1] [8].

Regulatory and Safety Update

As of the latest information, the FDA has eliminated the Clozapine REMS (Risk Evaluation and Mitigation Strategy) program, removing the mandatory reporting of Absolute Neutrophil Count (ANC) results prior to dispensing [9]. However, the boxed warning for severe neutropenia remains, and the FDA still recommends monitoring ANC according to the prescribing information [9]. Always refer to the most current official prescribing information for clinical decision-making.

References

N-Desmethylclozapine vs clozapine receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Affinity and Activity Profile

Receptor Clozapine N-Desmethylclozapine (NDMC) Key Experimental Findings
M1 Muscarinic ++ (Antagonist) [1] +++ (Partial/Full Agonist) [2] [3] NDMC EC₅₀ = 115 nM; 50% of ACh response; potentiates NMDA currents in hippocampus via M1 [2].
M4 Muscarinic ++ (Partial Agonist) [4] +++ (Partial Agonist) [3] Clozapine is a partial agonist at M4 receptors [4].
D2 Dopamine + (Antagonist) [5] [4] +/– (Weak Partial Agonist in some assays) [5] NDMC showed weak, transient agonist actions at D2 in specific signaling pathways (e.g., Ca²⁺ liberation, GIRK currents) [5].
5-HT₁A Serotonin + (Low Partial Agonist) [5] ++ (Moderate Partial Agonist) [5] NDMC was a more efficacious partial agonist than clozapine in [(³⁵)S]GTPγS binding and ERK1/2 phosphorylation assays [5].
5-HT₂C Serotonin +++ (Antagonist) [6] Potent Antagonist [6] NDMC's potent 5-HT₂C antagonism is a proposed mechanism for clozapine-induced weight gain [6].
δ-Opioid (DOR) Low affinity, minimal agonist activity [7] +++ (Full Agonist) [7] NDMC acted as a full agonist in [³⁵S]GTPγS binding (pEC₅₀=7.24) and cAMP inhibition assays at cloned human receptors [7].

Key Experimental Methodologies

The data in the table above is derived from robust and diverse experimental protocols. Here are the details of the key methodologies used in the cited research.

Radioligand Binding Studies
  • Purpose: To determine the affinity (how tightly a drug binds) of clozapine and NDMC for various receptors.
  • Typical Protocol: Cell membranes expressing a specific human receptor (e.g., M1-M5) are incubated with a known radioactive ligand (e.g., [³H]N-methylscopolamine for muscarinic receptors). The test compound (clozapine or NDMC) is added at increasing concentrations to compete with the radioactive ligand. The concentration that displaces 50% of the radioactive ligand (IC₅₀) is calculated, from which the inhibition constant (Kᵢ) is derived [2].
Functional Agonism/Antagonism Assays
  • Purpose: To determine if a drug that binds to a receptor activates it (agonist), blocks it (antagonist), or partially activates it (partial agonist).
  • Intracellular Calcium Flux (FLIPR): Used for Gq-coupled receptors like M1/M3. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation triggers calcium release, which is measured as a fluorescence increase. An agonist like NDMC produces a concentration-dependent increase, allowing calculation of its potency (EC₅₀) and efficacy (% of maximum acetylcholine response) [2].
  • [³⁵S]GTPγS Binding: Used for Gi/o-coupled receptors (e.g., M2/M4, D2, 5-HT₁A, δ-opioid). Receptor activation stimulates the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins. Agonist efficacy is measured by the increase in bound radioactivity [2] [5] [7].
  • Cyclic AMP (cAMP) Assays: For Gi/o-coupled receptors, agonists inhibit forskolin-stimulated cAMP production. This method confirmed NDMC's full agonist activity at the δ-opioid receptor [7].
In Vivo Microdialysis
  • Purpose: To measure changes in neurotransmitter release in the brain of living, behaving animals.
  • Typical Protocol: A probe is implanted in a specific brain region (e.g., medial prefrontal cortex) of a rat. The probe is perfused with a fluid that mimics cerebrospinal fluid. Neurotransmitters like dopamine and acetylcholine diffuse into the probe and are collected and quantified using HPLC. This method demonstrated that NDMC increases ACh and DA release in the cortex via M1 receptor stimulation, an effect blocked by the M1 antagonist telenzepine [1].

Signaling Pathways and Functional Outcomes

The distinct receptor activities of clozapine and NDMC translate into different effects on cellular signaling and brain function. The following diagram illustrates the key pathways and outcomes associated with NDMC's unique receptor profile.

G cluster_receptors Primary Receptors Activated cluster_pathways Key Signaling Pathways & Outcomes cluster_m1 M1 Agonism (Gq-coupled) cluster_dor δ-Opioid Agonism (Gi-coupled) NDMC NDMC M1 M1 Muscarinic Receptor NDMC->M1 DOR δ-Opioid Receptor (DOR) NDMC->DOR PLC Activates Phospholipase C M1->PLC AC Inhibits Adenylyl Cyclase DOR->AC ERK Stimulates ERK1/2 Phosphorylation DOR->ERK IP3 ↑ IP3 & DAG PLC->IP3 CA ↑ Intracellular Ca²⁺ IP3->CA NMDA Potentiates NMDA Receptor Currents CA->NMDA ACh_DA ↑ Cortical ACh & DA Release CA->ACh_DA cAMP ↓ cAMP AC->cAMP

Research Implications and Future Directions

The unique pharmacology of NDMC has significant implications for understanding clozapine's efficacy and for developing new therapies.

  • Contributing to Clozapine's Unique Efficacy: NDMC's M1 muscarinic and δ-opioid agonist activities are not shared by most other antipsychotics and are believed to contribute to clozapine's superior efficacy in treatment-resistant schizophrenia, particularly for cognitive and negative symptoms [2] [8] [7]. The M1-mediated potentiation of NMDA receptor function may help address the hypothesized NMDA receptor hypofunction in schizophrenia [2].
  • Clinical Monitoring and Personalization: The ratio of clozapine to NDMC (CNR) in a patient's blood varies considerably and can be influenced by factors like co-medication [6]. Research is exploring whether manipulating this ratio could optimize efficacy and minimize side effects.
  • A Template for Novel Drug Development: NDMC's profile has validated M1/M4 muscarinic receptor agonism as a promising mechanism for treating schizophrenia and other neuropsychiatric disorders [4] [8]. This has directly influenced the development of new antipsychotic classes, such as the muscarinic agonist xanomeline (in KarXT) and the M4-preferring positive allosteric modulator emraclidine [4].

References

Comparative Profile of Aripiprazole and NDMC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of aripiprazole and NDMC based on the gathered research.

Feature Aripiprazole N-Desmethylclozapine (NDMC)
Primary Role Synthetic antipsychotic drug [1] Major active metabolite of Clozapine [2]
D2 Receptor Action Partial Agonist [3] [1] [2] Partial Agonist [2]
Reported Intrinsic Activity ~25-35% (relative to Dopamine = 100%) at D2 receptors [4] [5] Identified as a partial agonist, but quantitative efficacy data not located in search results [2]
Functional Selectivity Yes; differentially activates downstream signaling pathways (e.g., MAPK, AA release) [6] [5] Information not available in search results
Effect of Altered Tone Acts as an agonist under low dopaminergic tone and as an antagonist under high tone [6] [7] Information not available in search results

Experimental Data and Protocols

Here are the methodologies and findings from key studies that profile these compounds.

Receptor Activation and cAMP Signaling

This is a standard assay to measure a compound's intrinsic activity (efficacy) at G protein-coupled receptors like the D2 receptor.

  • Protocol Summary: A common method involves transferring cells (e.g., CHO cells) with the human D2L receptor gene. To measure functional response, cells are often co-transfected with a chimeric Gα protein (e.g., Gαqo5) to channel the receptor signal through a calcium-mobilization pathway, which is easily measured. The core assay involves:
    • Stimulating cells with the test compound (e.g., Aripiprazole, NDMC).
    • Measuring the subsequent intracellular calcium release using a fluorescent dye.
    • The response is normalized to the maximum effect induced by a full agonist (e.g., Quinpirole) to calculate intrinsic activity [2].
  • Key Findings:
    • Both aripiprazole and NDMC were identified as partial agonists in this assay system, meaning they produced a sub-maximal response compared to dopamine [2].
    • In the same study, the parent drug clozapine behaved as an inverse agonist at D2 and D3 receptors. The partial agonist effect of NDMC could be reversed by clozapine, suggesting different mechanisms of action even within the same drug's pharmacology [2].
Modulation by D3 Receptor Co-Transfection

This experiment investigates how the presence of other receptor subtypes can alter a drug's functional profile.

  • Protocol Summary: Cells are co-transfected with both D2L and D3 dopamine receptors. The functional effects of partial agonists are then re-evaluated under these conditions using cAMP inhibition assays [8].
  • Key Findings:
    • The low-efficacy agonist actions of aripiprazole and other partial agonists at the D2L receptor were abolished or significantly weakened upon co-expression of D3 receptors.
    • This is hypothesized to occur through physical association (heterodimer formation) between D2 and D3 receptors, which alters the coupling efficiency to downstream signaling pathways [8].
Differential Effects on Downstream Signaling Pathways

Functional selectivity, or biased agonism, can be demonstrated by showing that a drug differentially activates various signaling pathways downstream of the same receptor.

  • Protocol Summary: This involves treating D2L receptor-transfected cells and measuring activation across multiple pathways simultaneously or in parallel experiments. Commonly assessed pathways include:
    • Mitogen-Activated Protein Kinase (MAPK) phosphorylation: Measured via western blot.
    • Arachidonic Acid (AA) release: A different G-protein mediated response.
    • Receptor internalization: Visualized using fluorescently tagged receptors [5].
  • Key Findings for Aripiprazole:
    • Aripiprazole partially activated both the MAPK and AA pathways, but its potency for MAPK was much lower.
    • Unlike full agonists, aripiprazole (and the reference partial agonist (-)3PPP) did not cause significant internalization of the D2L receptor.
    • These results provide clear evidence that aripiprazole is a functionally selective D2 ligand rather than a simple partial agonist [5].

Dopamine D2 Receptor Signaling Pathways

The diagram below maps the key signaling pathways involved in the experimental findings for aripiprazole.

G cluster_1 G-protein Mediated Pathways cluster_2 β-Arrestin Mediated Pathway D2R Dopamine D2 Receptor Gi Gᵢ Protein D2R->Gi Aripiprazole: Partial Agonist Arrestin β-Arrestin Pathway D2R->Arrestin Aripiprazole: Agonist? AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Aripiprazole: Weak/Partial Agonist AA Arachidonic Acid (AA) Release Gi->AA Aripiprazole: Partial Agonist cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Akt Akt ↑ Arrestin->Akt Internalization Receptor Internalization Arrestin->Internalization Aripiprazole: No Effect GSK3b GSK3β (Inactive) ↑ Akt->GSK3b Phosphorylates (Inactivates)

This diagram illustrates that aripiprazole does not uniformly activate all D2 receptor signaling pathways, demonstrating its functionally selective profile [5] [9].

Knowledge Gaps and Research Implications

The available data confirms both aripiprazole and NDMC are D2 receptor partial agonists, but a direct, quantitative comparison is not possible with the information found. Key gaps include:

  • Quantitative intrinsic activity data for NDMC to compare directly with aripiprazole's reported 25-35%.
  • Data on whether NDMC exhibits functional selectivity across different signaling pathways.
  • Information on how NDMC's activity is influenced by dopaminergic tone or receptor heterodimerization.

Further research targeting these specific gaps would be necessary for a definitive, side-by-side comparison guide for drug development professionals.

References

Comprehensive Comparative Analysis: N-Desmethylclozapine vs. Clozapine for Cognitive Improvement in Schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

N-Desmethylclozapine (NDMC), the primary active metabolite of the atypical antipsychotic clozapine, has emerged as a compound of significant interest for its potential unique cognitive-enhancing properties in the treatment of schizophrenia. While clozapine remains the gold standard treatment for treatment-resistant schizophrenia (TRS), its effect on cognitive domains remains inconsistent, partially due to its complex receptor profile that includes anticholinergic properties that may limit cognitive benefits. NDMC, in contrast, demonstrates a distinct receptor binding profile characterized by muscarinic M1 receptor agonism, which may underlie its potential procognitive effects. This comprehensive review synthesizes current experimental and clinical evidence comparing the cognitive effects of clozapine and its metabolite NDMC, providing researchers and drug development professionals with structured comparative data, methodological details for experimental replication, and visual representations of key mechanisms and pathways.

The evidence suggests that the clozapine/NDMC ratio may be a critical determinant of cognitive outcomes, with lower ratios (indicating relatively higher NDMC levels) associated with better working memory performance and functional connectivity changes in neural circuits relevant to cognition [1]. This relationship highlights the importance of considering interindividual variations in clozapine metabolism when evaluating cognitive outcomes and suggests potential therapeutic strategies aimed at modulating this ratio for optimized cognitive benefits.

Comparative Mechanisms of Action

Receptor Binding and Pharmacodynamic Profiles

The fundamental differences in receptor pharmacology between clozapine and NDMC provide important insights into their potentially divergent cognitive effects:

Table 1: Receptor Binding Profiles and Cognitive Implications

Receptor Target Clozapine Activity NDMC Activity Potential Cognitive Impact
Muscarinic M1 Antagonist [2] Potent agonist [2] [3] NDMC potentially procognitive via cholinergic enhancement
Muscarinic M4 Antagonist Positive allosteric modulator [2] NDMC may enhance cognition through glutamatergic modulation
Dopamine D₂ Antagonist Partial agonist [2] May contribute to reduced extrapyramidal effects
5-HT₂C Antagonist Potent antagonist [4] NDMC linked to metabolic side effects
NMDA Receptor Indirect modulation Potentiation via M1 activation [2] NDMC may improve synaptic plasticity

The muscarinic receptor modulation represents the most significant pharmacological difference between these compounds. NDMC's M1 agonist activity is unique among antipsychotic medications and may directly address the cholinergic dysfunction implicated in cognitive deficits of schizophrenia [3]. This mechanism is particularly relevant given the general failure of acetylcholinesterase inhibitors to demonstrate consistent cognitive benefits in schizophrenia, suggesting that specific receptor subtype targeting may be necessary.

Neurotrophic and Signaling Pathways

Beyond immediate receptor effects, both compounds influence downstream signaling pathways relevant to cognitive function:

  • BDNF Modulation: Preclinical evidence suggests that NDMC administration prevents MK-801-induced reductions in hippocampal BDNF expression, while clozapine shows less consistent effects on this critical neurotrophin [2]. This is significant given BDNF's role in synaptic plasticity and cognitive function.

  • Functional Connectivity: Research indicates that the CLZ/NDMC ratio correlates with basal forebrain-DLPFC connectivity, suggesting that relative NDMC levels may influence neural circuits governing higher cognitive functions [1].

Clinical Evidence and Comparative Efficacy

Cognitive Outcomes in Human Studies

Table 2: Summary of Clinical Cognitive Findings

Study Design Subjects Cognitive Measures Clozapine Findings NDMC/ Ratio Findings
Prospective Cohort [1] 19 TRS patients Working memory, BF-DLPFC connectivity Inverse relationship with working memory Lower CLZ/NDMC ratio associated with better working memory (p=0.03)
Cross-Sectional [4] 38 TRS patients with obesity BACS composite score No significant association with composite score No significant association with composite score
Naturalistic [5] 170 chronic schizophrenia patients MCCB domains Comparable to other antipsychotics High anticholinergic burden associated with impairment
Animal Study [2] MK-801 treated rats Novel object recognition test Moderate improvement Significant prevention of MK-801-induced deficits

The relationship between the CLZ/NDMC ratio and cognitive performance has been a consistent focus of research, with multiple studies reporting that lower ratios (indicating relatively higher NDMC levels) correlate with better working memory performance [1]. This inverse relationship highlights the potential cognitive benefits of NDMC and suggests that the metabolic conversion of clozapine to NDMC may be an important determinant of cognitive outcomes.

Metabolic Considerations and Trade-offs

An important consideration in evaluating NDMC's therapeutic potential is its metabolic profile. Evidence suggests that lower CLZ/NDMC ratios (favoring NDMC) are associated with increased insulin resistance [4], presenting a potential trade-off between cognitive benefits and metabolic side effects. This may be attributable to NDMC's potent 5-HT₂C antagonism, a mechanism linked to metabolic dysregulation.

Experimental Protocols and Methodologies

Behavioral Assessment of Cognitive Function

Novel Object Recognition (NOR) Test in Rodents [2]:

  • Purpose: To assess recognition memory, specifically the innate preference for novel versus familiar objects.
  • Apparatus: Open-field arena (e.g., 40×40×40 cm) with distinct visual cues.
  • Procedure:
    • Habituation: Animals freely explore the empty arena for 5-10 minutes.
    • Sample Phase: Two identical objects are placed in the arena; animal exploration is recorded for 5-10 minutes.
    • Retention Interval: Varying delays (short-term: 1-2 hours; long-term: 24 hours) can be used.
    • Test Phase: One familiar object is replaced with a novel object; exploration time for each object is recorded.
  • Drug Administration: Compounds (clozapine, NDMC, or vehicle) are typically administered 30-60 minutes before the sample phase.
  • Data Analysis: Discrimination index calculated as (Time with Novel - Time with Familiar)/(Total Exploration Time).

This behavioral paradigm allows for the detection of drug effects on recognition memory without the confounding factors of reinforcement or extensive training.

Molecular and Neuroimaging Methods
  • BDNF Protein Quantification [2]:

    • Tissue Preparation: Hippocampal dissection following perfusion, homogenization in lysis buffer.
    • Analysis Method: ELISA using commercial BDNF kits, with protein concentration normalization.
    • Significance: Links compound effects to neuroplasticity mechanisms.
  • Resting-State Functional Connectivity [1]:

    • Image Acquisition: Siemens Prisma 3T scanner, T2*-weighted echo planar imaging sequence.
    • Analysis: Seed-based correlation using basal forebrain as seed region, focusing on DLPFC connectivity.
    • Clinical Correlation: Relationship between connectivity measures and CLZ/NDMC ratios.

Metabolic Pathways and Pharmacokinetics

G Clozapine Clozapine NDMC NDMC Clozapine->NDMC CYP3A4/CYP1A2 N-Demethylation Clozapine_N_oxide Clozapine_N_oxide Clozapine->Clozapine_N_oxide CYP1A2 N-Oxidation NDMC->Clozapine Possible Back-Conversion Clozapine_N_oxide->Clozapine Possible Back-Conversion Smokers Smokers Smokers->Clozapine Induces CYP1A2 Fluvoxamine Fluvoxamine Fluvoxamine->Clozapine Inhibits CYP1A2 Inflammation Inflammation Inflammation->Clozapine Downregulates CYP1A2

Diagram 1: Clozapine Metabolic Pathways and Key Modulators. NDMC formation is primarily mediated by CYP3A4 and CYP1A2, with multiple factors influencing metabolic rate.

Pharmacokinetic Considerations

The metabolic relationship between clozapine and NDMC is crucial for understanding their relative cognitive effects:

  • Major Metabolic Pathways: Clozapine undergoes extensive hepatic metabolism primarily via CYP1A2 and CYP3A4 mediated demethylation to form NDMC, and through CYP1A2-mediated N-oxidation to form clozapine N-oxide [6].

  • Factors Influencing Metabolism: Smoking (induces CYP1A2), fluvoxamine (inhibits CYP1A2), and inflammatory states (downregulate CYP1A2) significantly impact the CLZ/NDMC ratio [6].

  • Individual Variability: Genetic polymorphisms in CYP enzymes contribute to substantial interindividual variability in CLZ/NDMC ratios, potentially explaining differences in cognitive responses to clozapine treatment.

Comparative Visual Synthesis

G cluster_clz Clozapine Cognitive Effects cluster_ndmc NDMC Cognitive Effects Clozapine Clozapine CLZ_M1_Antag M1 Antagonism Clozapine->CLZ_M1_Antag NDMC NDMC NDMC_M1_Agonist M1/M4 Agonism NDMC->NDMC_M1_Agonist CLZ_Antichol Anticholinergic Burden CLZ_M1_Antag->CLZ_Antichol CLZ_Connect Altered BF-DLPFC Connectivity CLZ_Antichol->CLZ_Connect NDMC_BDNF BDNF Preservation NDMC_M1_Agonist->NDMC_BDNF NDMC_NMDA NMDA Potentiation NDMC_M1_Agonist->NDMC_NMDA NDMC_WorkingMem Improved Working Memory NDMC_BDNF->NDMC_WorkingMem NDMC_NMDA->NDMC_WorkingMem MetabolicRatio Low CLZ/NDMC Ratio MetabolicRatio->CLZ_Connect MetabolicRatio->NDMC_WorkingMem

Diagram 2: Comparative Mechanisms and Cognitive Outcomes. NDMC's unique M1 agonism drives procognitive effects through multiple pathways, while CLZ/NDMC ratio serves as important modulator.

Conclusion and Therapeutic Potential

Current Evidence Summary

The accumulated evidence indicates that NDMC possesses distinctive pharmacological properties that may confer cognitive benefits beyond those of its parent compound, clozapine. The consistent association between lower CLZ/NDMC ratios and improved working memory performance across multiple studies provides compelling evidence for NDMC's procognitive potential [1]. The muscarinic M1 agonist activity of NDMC represents a mechanistically novel approach to addressing cognitive deficits in schizophrenia, particularly significant given the limited efficacy of current treatments for these disabling symptoms.

Development Status and Future Directions
  • Direct NDMC Administration: ACADIA Pharmaceuticals has developed ACP-104 (NDMC) as a potential therapeutic agent, with evidence suggesting it may provide more consistent cognitive benefits by bypassing the variable metabolic conversion from clozapine [3].

  • Metabolic Considerations: The association between lower CLZ/NDMC ratios and increased metabolic risk [4] highlights the importance of careful risk-benefit assessment in therapeutic development.

  • Individualized Treatment Approaches: Assessment of CLZ/NDMC ratios may help identify patients most likely to benefit from clozapine treatment or those who might be candidates for direct NDMC administration or metabolic modulation strategies.

References

Comprehensive Comparative Analysis of M1 Muscarinic Receptor Activity: N-Desmethylclozapine as an Agonist versus Clozapine as an Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compounds and Their Clinical Significance

Clozapine represents a unique atypical antipsychotic with superior efficacy in treatment-resistant schizophrenia, demonstrating particular effectiveness in reducing suicidality and improving cognitive symptoms where other antipsychotics fail [1]. Despite its clinical advantages, clozapine has a complex pharmacological profile with activity at numerous receptor systems. The drug undergoes significant hepatic metabolism to produce N-desmethylclozapine (NDMC), a major active metabolite that reaches plasma concentrations ranging from 10% to 100% of the parent compound in treated patients [2]. While clozapine and NDMC share many pharmacological properties, research has revealed a critical divergence in their activity at muscarinic acetylcholine receptors, particularly the M1 subtype. This difference is not merely pharmacological curiosity but may fundamentally underlie clozapine's unique clinical advantages, potentially offering new avenues for therapeutic development in schizophrenia and other neuropsychiatric disorders [3] [4].

The investigation of these compounds at M1 receptors represents a paradigm shift in understanding antipsychotic mechanisms, moving beyond the traditional dopamine-centric models to incorporate cholinergic signaling as a crucial component of therapeutic action. This review systematically compares the M1 receptor activities of clozapine and NDMC through an exhaustive analysis of experimental data and methodological approaches, providing researchers and clinicians with a comprehensive resource for understanding how these differential pharmacological properties may translate to distinct clinical outcomes.

Comparative Pharmacological Profiles

Receptor Binding and Functional Activity

Table 1: Comprehensive pharmacological comparison of clozapine and NDMC at muscarinic receptors

Parameter Clozapine NDMC Experimental Support
M1 Receptor Affinity IC₅₀ ≈ 55-100 nM IC₅₀ ≈ 55 nM Competition binding with [³H]-N-methylscopolamine [2]
Functional M1 Activity Partial antagonist / Very weak partial agonist Potent partial agonist (EC₅₀ = 115 nM, 50% ACh response) Calcium mobilization assays, PI turnover, ERK phosphorylation [2] [4]
Mechanism at M1 Orthosteric antagonist Allosteric agonist (bitopic binding) Mutagenesis studies, binding with allosteric modulators [2]
M1-mediated Neurotransmitter Release No effect on cortical ACh/DA release (1.25 mg/kg) Significant increase in cortical ACh and DA release (10-20 mg/kg) In vivo microdialysis in freely moving rats [5]
In vivo M1 Activation No MAP kinase phosphorylation Stimulates hippocampal MAP kinase phosphorylation Western blot analysis of phospho-ERK in mouse hippocampus [4]
Effect on NMDA Currents Minimal potentiation 53% potentiation at 100 nM Electrophysiology in rat hippocampal slices [2]

The fundamental pharmacological divergence between clozapine and NDMC lies in their functional activity at M1 muscarinic receptors. While both compounds exhibit similar binding affinity for the M1 receptor, they exert diametrically opposed functional effects once bound. Clozapine functions primarily as an M1 receptor antagonist, consistent with its action at other muscarinic receptor subtypes [5]. In contrast, NDMC demonstrates potent partial agonist activity at M1 receptors, achieving approximately 50% of the maximal response elicited by the endogenous agonist acetylcholine [2]. This agonist activity is not merely an in vitro phenomenon but has been consistently demonstrated across multiple functional assays and translates to measurable physiological effects in vivo.

The molecular basis for this functional difference appears to stem from distinct binding modes at the M1 receptor. Research indicates that NDMC interacts with a site that does not fully overlap with the orthosteric acetylcholine binding site, characteristic of an allosteric or bitopic mechanism [2]. This unique binding mode allows NDMC to stabilize receptor conformations that preferentially activate specific downstream signaling pathways while potentially avoiding activation of others. This signaling bias may have important therapeutic implications, as it could theoretically allow for more selective pharmacological effects with reduced side effects [6]. The bitopic nature of NDMC's interaction with M1 receptors represents a significant advancement in understanding how receptor selectivity can be achieved among closely related GPCR family members.

M1 Receptor Signaling Mechanisms and Pathways

Molecular Mechanisms of Receptor Activation

The signaling pathways activated by M1 muscarinic receptor stimulation involve complex intracellular cascades that ultimately influence neuronal excitability, synaptic plasticity, and cognitive processes. M1 receptors primarily couple to Gαq/11 proteins, leading to activation of phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [7]. These second messengers trigger intracellular calcium release and protein kinase C (PKC) activation, respectively. Additionally, M1 receptor activation stimulates mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) phosphorylation, which regulates gene expression and synaptic plasticity [4].

Diagram: M1 receptor signaling pathways activated by NDMC

G M1 Muscarinic Receptor Signaling Pathways Activated by NDMC cluster_key Key NDMC NDMC M1_Receptor M1_Receptor NDMC->M1_Receptor Agonist Clozapine Clozapine Clozapine->M1_Receptor Antagonist Gq Gq M1_Receptor->Gq Preferential Gi Gi M1_Receptor->Gi Alternative G12_13 G12_13 M1_Receptor->G12_13 Alternative PLCb PLCb Gq->PLCb PI3K PI3K Gi->PI3K RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG ERK ERK PI3K->ERK RhoGEF->ERK PKC PKC IP3->PKC via Ca²⁺ DAG->PKC PKC->ERK NMDA_R NMDA_R PKC->NMDA_R Potentiation CREB CREB ERK->CREB ERK->NMDA_R Regulation Gene_Expression Gene_Expression CREB->Gene_Expression Agonist_Path NDMC Agonist Action Antagonist_Path Clozapine Antagonist Action Key_Receptors Receptors Key_GProt G Proteins

The signaling cascade initiated by NDMC-mediated M1 receptor activation has particularly important consequences for glutamatergic neurotransmission. Research demonstrates that NDMC potentiates NMDA receptor currents in hippocampal CA1 pyramidal neurons by approximately 53% at 100 nM concentration, an effect largely mediated by M1 receptor activation [2]. This potentiation occurs through PKC-dependent phosphorylation of NMDA receptor subunits, which enhances receptor trafficking to synaptic membranes and increases channel open probability. Given the hypofunction of NMDA receptors hypothesized to contribute to cognitive impairments in schizophrenia, this mechanism provides a plausible explanation for the procognitive effects associated with clozapine treatment that may be mediated by its NDMC metabolite.

The biased signaling properties of NDMC at M1 receptors may further enhance its therapeutic potential. As illustrated in the diagram, M1 receptors can couple to multiple G protein pathways, and ligands can preferentially activate specific subsets of these pathways [6]. NDMC appears to demonstrate a signaling bias toward Gαq/11-mediated pathways while potentially having reduced efficacy at other G proteins. This biased signaling could theoretically allow for more selective pharmacological effects with reduced side effects, representing an important consideration for future drug development targeting muscarinic receptors.

Experimental Methods and Assays

Key Methodological Approaches

Table 2: Experimental protocols for evaluating M1 receptor activity

Method Key Procedures Parameters Measured Relevance to Clozapine/NDMC
Radioligand Binding Competition with [³H]-N-methylscopolamine ([³H]-NMS) in CHO cells expressing human M1 receptors IC₅₀ values, binding affinity, Ki calculations Established similar M1 affinity but different binding modes [2]
Calcium Mobilization (FLIPR) Fluo-4AM loaded cells; agonist-induced Ca²⁺ flux measured via fluorometric imaging EC₅₀, efficacy (% of ACh response), potency Demonstrated NDMC partial agonism vs. clozapine antagonism [2]
Inositol Phosphate Accumulation [³H]-myo-inositol labeling; LiCl stop; AG1-X8 anion exchange chromatography IP₁/IP₃ accumulation as measure of PLC activity Confirmed Gq/11 coupling and efficacy differences [7]
Electrophysiology (Brain Slices) Whole-cell patch clamp in hippocampal CA1 neurons; NMDA currents evoked NMDA receptor current amplitude, potentiation (%) Showed NDMC enhancement of NMDA currents via M1 [2]
In vivo Microdialysis Implanted probes in mPFC of freely moving rats; HPLC detection Extracellular ACh, DA, and other neurotransmitters Demonstrated NDMC-induced cortical ACh/DA release [5]
[³⁵S]GTPγS Binding Membrane assays with GDP; scintillation counting of bound [³⁵S]GTPγS G protein activation, efficacy, potency Revealed differential G protein coupling [8] [6]
Western Blot (MAP Kinase) Tissue homogenates; phospho-ERK/total ERK antibodies; chemiluminescence ERK phosphorylation as % control Confirmed central M1 agonist activity of NDMC in vivo [4]

The methodological rigor applied to characterizing the M1 receptor activities of clozapine and NDMC has been comprehensive, employing multiple orthogonal approaches across different experimental systems. Radioligand binding studies using [³H]-N-methylscopolamine in Chinese hamster ovary (CHO) cells expressing human M1 receptors provided the initial evidence that both compounds bind to M1 receptors with similar affinity, yet produce functionally opposite effects [2]. This paradox was resolved through functional assays such as calcium mobilization measured by fluorometric imaging plate reader (FLIPR) technology and inositol phosphate accumulation assays, which directly demonstrated NDMC's partial agonist activity contrasted with clozapine's antagonist profile.

The translational relevance of these in vitro findings has been established through sophisticated in vivo methodologies. Intracerebral microdialysis in freely moving rats has been particularly informative, revealing that systemic administration of NDMC (10-20 mg/kg) significantly increases acetylcholine and dopamine release in the medial prefrontal cortex and hippocampus, but not in the nucleus accumbens [5]. These region-specific effects were completely blocked by the M1-preferring antagonist telenzepine, confirming their dependence on M1 receptor activation. Furthermore, ex vivo analysis of brain tissue from drug-treated animals demonstrated that NDMC stimulates ERK phosphorylation in CA1 hippocampal neurons, an effect blocked by scopolamine, providing additional evidence for central M1 agonist activity in vivo [4].

Functional Neurochemical and Behavioral Effects

Neurotransmitter Release and Cognitive Enhancement

The divergent M1 activities of clozapine and NDMC translate to distinct neurochemical profiles with potentially important clinical implications. NDMC administration produces a region-specific enhancement of neurotransmitter release, significantly increasing both acetylcholine and dopamine levels in the medial prefrontal cortex and hippocampus at doses of 10-20 mg/kg [5]. This neurochemical pattern is notable because these brain regions are critically involved in cognitive processes such as working memory, attention, and executive function—domains typically impaired in schizophrenia. The fact that these effects are completely blocked by the M1-preferring antagonist telenzepine confirms they are mediated specifically through M1 receptor stimulation [5].

This neurochemical profile stands in stark contrast to clozapine, which at low doses (1.25 mg/kg) has no effect on cortical acetylcholine or dopamine release when administered alone [5]. Even more intriguing, clozapine actually blocks NDMC-induced acetylcholine release (though not dopamine release) when the two are co-administered, highlighting the complex interplay between parent drug and metabolite in vivo [5]. This observation suggests that the net clinical effect of clozapine treatment reflects a balance between the antagonist activity of the parent compound and the agonist activity of its metabolite, with the relative concentrations and receptor occupancy of each determining the overall outcome.

The potential cognitive benefits of NDMC's M1 agonist activity are further supported by fear conditioning experiments in mice, where NDMC reversed scopolamine-induced deficits in context-dependent learning [7]. This behavioral paradigm depends on hippocampal function and is considered a model for certain aspects of cognitive processing. The procognitive effects of M1 activation have been consistently demonstrated across multiple preclinical models and are thought to involve enhanced cortical cholinergic transmission, potentiation of NMDA receptor currents, and improvements in synaptic plasticity [2] [4].

Therapeutic Implications and Drug Development

Clinical Relevance and Future Directions

The unique M1 receptor agonist activity of NDMC provides a compelling pharmacological rationale for clozapine's distinctive clinical profile, particularly its benefits for cognitive symptoms and treatment-resistant psychosis. Clinical evidence supporting this connection comes from correlation studies demonstrating that higher NDMC/clozapine serum ratios better predict improvement in cognitive functioning and quality of life in schizophrenia patients than the levels of either compound alone [4]. This relationship suggests that NDMC generation contributes significantly to clozapine's therapeutic effects, particularly in cognitive domains where other antipsychotics show limited efficacy.

The therapeutic potential of M1 receptor activation extends beyond schizophrenia to other neuropsychiatric conditions. In Alzheimer's disease, where cholinergic degeneration and cognitive impairment are central features, M1 agonists have demonstrated benefits in both preclinical models and clinical trials [7]. The experience with xanomeline, an M1/M4-preferring agonist that showed significant cognitive and behavioral benefits in Alzheimer's patients but failed due to peripheral side effects, highlights both the promise and challenges of this approach [7]. Similarly, GSK1034702, initially characterized as an M1 allosteric agonist, showed procognitive effects in clinical trials but induced significant side effects attributed to its bitopic binding mode and lack of muscarinic receptor subtype selectivity [7].

These clinical experiences have informed contemporary drug development strategies focusing on highly selective M1 positive allosteric modulators (PAMs) that amplify acetylcholine signaling without intrinsic agonist activity [7]. Such compounds may provide therapeutic benefits with reduced side effect liability by preserving spatial and temporal signaling patterns of endogenous cholinergic transmission. The evolving understanding of biased signaling at M1 receptors, where ligands can selectively engage beneficial pathways while avoiding those mediating adverse effects, represents another promising approach [6]. The tetrahydropyridine-based agonists described in recent research demonstrate that structurally novel compounds can preferentially activate specific G-protein pathways, potentially leading to improved therapeutic selectivity [6].

Conclusion

The comparative analysis of clozapine and NDMC reveals a fascinating pharmacological dichotomy at M1 muscarinic receptors, with the metabolite functioning as a potent partial agonist while the parent compound acts as an antagonist. This difference, stemming from distinct binding modes (bitopic versus orthosteric) and subsequent receptor activation states, translates to divergent neurochemical and functional effects with significant clinical implications. The M1 agonist activity of NDMC likely contributes to clozapine's unique benefits for cognitive symptoms and treatment-resistant psychosis, possibly through mechanisms involving enhanced cortical acetylcholine and dopamine release, potentiation of NMDA receptor currents, and stimulation of neuroplasticity pathways.

References

comparison NDMC clozapine cortical acetylcholine release

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Receptor Binding

This table compares the core pharmacological properties of clozapine and NDMC.

Feature Clozapine N-Desmethylclozapine (NDMC)
M1 Muscarinic Receptor Action Antagonist [1] [2] [3] Partial Agonist / Allosteric Agonist [1] [2] [4]
Primary Effect on Cortical ACh Release No direct increase; can block NDMC-induced ACh release [1] [2] Significantly increases release via M1 agonism [1] [2]
D2 Receptor Action Transient antagonist with high dissociation constant [3] Weak partial agonist (similar to aripiprazole) [4]
δ-Opioid Receptor Action Minimal agonist activity [5] Potent and selective agonist [4] [5]
Hypothesized Cognitive Benefit Limited direct benefit Potentially more effective for cognitive impairment [1] [2]

In Vivo Experimental Data on Neurotransmitter Release

This table summarizes key results from microdialysis studies in freely moving rats, showing the direct impact on neurotransmitter release in specific brain regions [1] [2].

Experimental Condition Effect on ACh in mPFC Effect on DA in mPFC Key Findings & Proposed Mechanism
NDMC Administration (10-20 mg/kg) Significant Increase [1] [2] Significant Increase [1] [2] Effect is region-specific (observed in mPFC and hippocampus, not nucleus accumbens) [1] [2].
NDMC + Telenzepine (M1 antagonist) Blocked Increase [1] [2] Blocked Increase [1] [2] M1 receptor agonism is identified as the primary mechanism for ACh and DA release [1] [2].
NDMC + Clozapine Blocked ACh Increase [1] [2] DA Increase NOT Blocked [1] [2] Clozapine's M1 antagonism blocks NDMC's effect on ACh, but not on DA (suggesting alternative pathways for DA release) [1] [2].
NDMC + WAY100635 (5-HT1A antagonist) No Effect on ACh Increase [1] [2] Blocked DA Increase [1] [2] Cortical DA release, but not ACh release, involves 5-HT1A receptor activation [1] [2].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

  • In Vivo Microdialysis to Measure Neurotransmitter Release [1] [2]

    • Animal Model: Use awake, freely moving rats.
    • Surgery: Implant guide cannulas stereotaxically into the target brain regions (e.g., medial Prefrontal Cortex (mPFC), hippocampus).
    • Microdialysis: Insert a microdialysis probe through the guide cannula and perfuse with an artificial cerebrospinal fluid (aCSF).
    • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline.
    • Drug Administration: Systemically administer the compound of interest (e.g., NDMC, clozapine) or a receptor-specific antagonist (e.g., telenzepine, WAY100635).
    • Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter output.
    • Analysis: Measure acetylcholine and dopamine levels in the dialysate samples, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.
  • Cell-Based Assay for δ-Opioid Receptor Agonism [5]

    • Cell Preparation: Use Chinese hamster ovary (CHO) cells stably expressing the cloned human δ-opioid receptor.
    • Membrane Preparation: Prepare membranes from these cells.
    • [[35S]]GTPγS Binding Assay:
      • Incubate cell membranes with NDMC in the presence of [[35S]]GTPγS, a non-hydrolyzable GTP analog.
      • Agonist binding to a G-protein-coupled receptor (GPCR) promotes GDP/GTP exchange, leading to an increase in [[35S]]GTPγS binding.
    • cAMP Inhibition Assay:
      • Measure the ability of NDMC to inhibit forskolin-stimulated cyclic AMP (cAMP) production in the cells, a classic downstream effect of Gi/o-coupled receptor activation.
    • Data Analysis: Determine the potency (pEC50) and efficacy (compared to a full agonist like DPDPE) of NDMC from the concentration-response curves.

Mechanism and Signaling Pathways

The diagrams below illustrate the key signaling pathways and experimental workflows based on the described research.

G NDMC NDMC M1 M1 Muscarinic Receptor NDMC->M1 Agonism Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PKC PKC PLC->PKC Signals via IP3/DAG Outcome1 Increased ACh & DA Release in Prefrontal Cortex PKC->Outcome1 NMDA_R NMDA Receptor PKC->NMDA_R Potentiates Outcome2 Potentiated NMDA Receptor Currents NMDA_R->Outcome2

G cluster_0 In Vivo Microdialysis Workflow cluster_1 Receptor Agonism Assay Workflow Step1 Implant Guide Cannula in Rat mPFC Step2 Insert Microdialysis Probe & Perfuse with aCSF Step1->Step2 Step3 Collect Baseline Dialysates Step2->Step3 Step4 Administer Drug (e.g., NDMC) Step3->Step4 Step5 Collect Post-Treatment Dialysates Step4->Step5 Step6 Analyze ACh/DA with HPLC Step5->Step6 A1 Transfect Cells with Human Receptor (e.g., M1, DOR) A2 Prepare Cell Membranes A1->A2 A3 Incubate with NDMC and [35S]GTPγS A2->A3 A4 Measure Bound [35S]GTPγS (Indicator of Activation) A3->A4

Key Interpretations and Research Implications

  • Dual Mechanisms for Neurotransmitter Release: The experimental data suggests that NDMC increases cortical ACh and DA through distinct pathways. ACh release is exclusively mediated by M1 agonism, while DA release involves both M1 and 5-HT1A receptor mechanisms [1] [2].
  • Clinical Translation and the "Active Moiety" Hypothesis: The superior cognitive benefits of clozapine treatment may not come from clozapine itself, but from the combined effect of clozapine and its metabolite NDMC [1] [2] [4]. The clozapine/NDMC plasma ratio has been investigated as a potential predictor of cognitive outcomes, with some studies suggesting a lower ratio (indicating higher relative NDMC) is associated with better working memory [6].
  • Beyond Muscarinic Receptors: NDMC's pharmacology is complex. Its action as a δ-opioid receptor agonist [4] [5] and a D2/D3 partial agonist [4] may also contribute to its unique functional profile and differentiate it from its parent compound.

References

Understanding Muscarinic Agonism: Orthosteric vs. Allosteric

Author: Smolecule Technical Support Team. Date: February 2026

Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors (GPCRs) with five subtypes (M1-M5). Orthosteric agonists (e.g., carbachol, oxotremorine-M) bind the endogenous acetylcholine site, while allosteric agonists (e.g., NDMC, AC-42, xanomeline) bind a spatially distinct site, modulating receptor function differently [1] [2]. This difference is crucial for drug development, as the orthosteric site is highly conserved across subtypes, making selectivity challenging. Allosteric sites are less conserved, offering greater potential for subtype-specific targeting [1] [3].

Quantitative Pharmacological Profiles

The table below summarizes key experimental data for NDMC and representative orthosteric agonists from studies using Receptor Selection and Amplification (RSAT) and Phosphatidylinositol (PI) hydrolysis assays [2].

Agonist Type RSAT pEC₅₀ RSAT % Efficacy PI Hydrolysis pEC₅₀ PI Hydrolysis % Efficacy
Carbachol Orthosteric 6.2 ± 0.3 100 ± 10 6.0 ± 0.1 100 ± 3
Oxotremorine-M Orthosteric 7.4 ± 0.3 105 ± 13 7.0 ± 0.1 106 ± 7
Pilocarpine Orthosteric 5.7 ± 0.2 93 ± 15 6.2 ± 0.9 97 ± 31
NDMC Allosteric 7.4 ± 0.2 76 ± 13 7.1 ± 0.4 67 ± 23
Xanomeline Allosteric 7.4 ± 0.5 120 ± 21 8.4 ± 0.2 99 ± 12
AC-42 Allosteric 6.7 ± 0.3 62 ± 14 6.5 ± 0.5 79 ± 14
AC-260584 Allosteric 7.6 ± 0.4 102 ± 21 7.7 ± 0.3 90 ± 17

Differential Receptor Regulation and Signaling

A critical difference lies in how these agonists regulate the M1 receptor's fate after activation. The table below compares their effects on internalization, recycling, and β-arrestin recruitment [4] [2].

Cellular Process Orthosteric Agonists (e.g., Carbachol, Oxotremorine-M) Allosteric Agonist NDMC Other Allosteric Agonists (AC-260584, Xanomeline)
Receptor Internalization Induces visible receptor endocytosis into intracellular vesicles [2]. Induces receptor internalization similar to orthosteric agonists [2]. Reduce cell surface binding but no visible vesicles formed; receptors likely remain in a sequestered state [4] [2].
Receptor Recycling Receptors efficiently recycle back to the cell surface after agonist removal [4] [2]. Receptors do not recycle back to the surface after removal [4] [2]. Receptors do not recycle back to the surface after removal [4] [2].
β-arrestin-1 Recruitment Full agonists in BRET-2 assay (e.g., Carbachol, Oxotremorine-M) [4]. Recruits β-arrestin-1 (partial agonist efficacy in BRET-2 assay) [4]. Partial agonists in BRET-2 assay (lower efficacy than orthosteric agonists) [4].
Persistent Signaling No increased basal signaling after brief exposure and washout [4]. Information not specified in sources. Increased basal inositol phosphate levels after brief exposure, suggesting continued receptor signaling [4].

Detailed Experimental Protocols

To ensure reproducibility, here are the core methodologies used to generate the data in this guide.

Receptor Selection and Amplification Technology (RSAT)
  • Purpose: Measures receptor-dependent cell proliferation as a functional readout of receptor activation [2].
  • Procedure: NIH-3T3 cells are transiently transfected with the human M1 receptor. After agonist stimulation, cell proliferation is quantified after several days, often using a β-galactosidase reporter gene. Efficacy is expressed as a percentage relative to the maximum response of a reference agonist like carbachol [2].
Phosphatidylinositol (PI) Hydrolysis Assay
  • Purpose: Measures the accumulation of inositol phosphates, a direct downstream effect of M1 receptor coupling to Gq/11 proteins [2].
  • Procedure: CHO cells stably expressing the human M1 receptor are labeled with [³H]-myo-inositol. Cells are treated with agonists, reactions are stopped, and total [³H]-inositol phosphates are isolated by anion-exchange chromatography and quantified by scintillation counting [2].
Receptor Internalization and Binding
  • Cell Surface Binding: Measured using the hydrophilic radioligand [³H]-N-methylscopolamine ([³H]-NMS), which labels receptors on the cell surface. Loss of binding after agonist treatment indicates internalization [2].
  • Total Receptor Binding: Measured using the lipophilic radioligand [³H]-quinuclidinyl benzilate ([³H]-QNB), which can penetrate the cell membrane and label all receptors. A loss indicates receptor down-regulation [2].
  • Confocal Microscopy: Used to visually confirm the translocation of GFP-tagged M1 receptors from the cell surface into intracellular vesicles [2].
β-arrestin Recruitment Assay (BRET-2)
  • Purpose: Quantifies the interaction between the M1 receptor and β-arrestin-1 [4].
  • Procedure: HEK-293 cells are co-transfected with the M1 receptor linked to Renilla luciferase (donor) and β-arrestin-1 linked to GFP (acceptor). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor upon addition of the luciferase substrate, and the resulting BRET signal is measured [4].

Therapeutic Implications and Rationale

The differential signaling and regulation of allosteric agonists like NDMC have direct therapeutic relevance.

  • Potential for Cognitive Enhancement: NDMC is not just an M1 agonist but also potentiates NMDA receptor currents in the hippocampus through M1 receptor activation. This dual action is a proposed mechanism for its potential to improve cognitive symptoms in schizophrenia, addressing a major unmet need [5] [6].
  • Advantages of Allosteric Agonists: They offer a greater potential for receptor subtype selectivity because they target less conserved domains [1]. They can also conserve spatiotemporal signaling patterns, meaning they only modulate receptors when and where the endogenous neurotransmitter is released, potentially leading to fewer side effects [1] [3].
  • The Concept of Biased Signaling: The fact that ligands like AC-260584 and xanomeline can trigger G-protein signaling without effectively engaging β-arrestin-dependent internalization pathways is an example of "biased agonism." [4] [3] This allows for the design of drugs that activate specific therapeutic pathways while avoiding those leading to adverse effects or receptor desensitization.

Experimental Design Workflow

The following diagram outlines a logical workflow for profiling a novel muscarinic agonist, based on the key experiments discussed.

workflow cluster_regulation Receptor Regulation Assays cluster_mechanistic Mechanistic Studies Start Profile Novel Muscarinic Agonist Step1 Initial Functional Screening (RSAT or PI Hydrolysis Assay) Start->Step1 Step2 Characterize Receptor Regulation Step1->Step2 SurfBind Cell Surface Binding ([³H]-NMS) Step2->SurfBind TotalBind Total Receptor Binding ([³H]-QNB) Step2->TotalBind Confocal Internalization Visualization (Confocal Microscopy) Step2->Confocal Recycle Receptor Recycling Assay Step2->Recycle Step3 Mechanistic Profiling Arrestin β-arrestin Recruitment (BRET) Step3->Arrestin Sucrose Clathrin Dependence Test (Hypertonic Sucrose) Step3->Sucrose Pathway Persistent Signaling Check (e.g., Basal PI Hydrolysis) Step3->Pathway Step4 Interpret and Classify SurfBind->Step3 TotalBind->Step3 Confocal->Step3 Recycle->Step3 Arrestin->Step4 Sucrose->Step4 Pathway->Step4

Key Conclusions for Researchers

  • NDMC is a potent allosteric agonist with distinct properties from orthosteric agonists, showing high efficacy in some pathways (signaling) but partial efficacy in others (β-arrestin recruitment), and it uniquely inhibits receptor recycling [4] [2] [6].
  • Ligand-specific effects are critical. Not all allosteric agonists behave identically (e.g., NDMC induces visible internalization, while AC-260584 and xanomeline do not) [4] [2]. Profiling multiple cellular endpoints is essential.
  • Therapeutic potential of allosteric agonists like NDMC may lie in their ability to promote sustained signaling and activate specific pathways linked to cognitive benefits, such as NMDA receptor potentiation [5] [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

312.1141743 Da

Monoisotopic Mass

312.1141743 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1I9001LWY8

Drug Indication

Investigated for use/treatment in schizophrenia and schizoaffective disorders.

Mechanism of Action

ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs.

Metabolism Metabolites

N-Desmethylclozapine has known human metabolites that include Desmethylclozapine N-glucuronide.
N-Desmethylclozapine is a known human metabolite of clozapine.

Wikipedia

Desmethylclozapine

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023
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5: Couchman L, Belsey SL, Handley SA, Flanagan RJ. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration. Anal Bioanal Chem. 2013 Nov;405(29):9455-66. doi: 10.1007/s00216-013-7361-8. PubMed PMID: 24091736.
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10: González-Esquivel DF, Castro N, Ramírez-Bermúdez J, Custodio V, Rojas-Tomé S, Castro-Román R, Jung-Cook H. Plasma levels of clozapine and norclozapine in Mexican schizophrenia patients. Arzneimittelforschung. 2011;61(6):335-9. doi: 10.1055/s-0031-1296207. PubMed PMID: 21827043.
11: Wohlfarth A, Toepfner N, Hermanns-Clausen M, Auwärter V. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up. Anal Bioanal Chem. 2011 May;400(3):737-46. doi: 10.1007/s00216-011-4831-8. PubMed PMID: 21394453.
12: Murayama-Sung L, Ahmed I, Goebert D, Alaimalo E, Sung H. The impact of hospital smoking ban on clozapine and norclozapine levels. J Clin Psychopharmacol. 2011 Feb;31(1):124-6. doi: 10.1097/JCP.0b013e318206bdcd. PubMed PMID: 21192157.
13: Couchman L, Morgan PE, Spencer EP, Johnston A, Flanagan RJ. Plasma clozapine and norclozapine in patients prescribed different brands of clozapine (Clozaril, Denzapine, and Zaponex). Ther Drug Monit. 2010 Oct;32(5):624-7. doi: 10.1097/FTD.0b013e3181f0a1a2. PubMed PMID: 20720516.
14: Vardakou I, Dona A, Pistos C, Alevisopoulos G, Athanaselis S, Maravelias C, Spiliopoulou C. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Sep 1;878(25):2327-32. doi: 10.1016/j.jchromb.2010.07.001. PubMed PMID: 20674521.
15: Couchman L, Morgan PE, Spencer EP, Flanagan RJ. Plasma clozapine, norclozapine, and the clozapine:norclozapine ratio in relation to prescribed dose and other factors: data from a therapeutic drug monitoring service, 1993-2007. Ther Drug Monit. 2010 Aug;32(4):438-47. doi: 10.1097/FTD.0b013e3181dad1fb. PubMed PMID: 20463634.
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